7'-O-DMT-morpholino uracil
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C30H31N3O6 |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H31N3O6/c1-36-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(37-2)15-11-23)38-20-26-18-31-19-28(39-26)33-17-16-27(34)32-29(33)35/h3-17,26,28,31H,18-20H2,1-2H3,(H,32,34,35)/t26-,28+/m0/s1 |
Clave InChI |
UGPQKHVBFWRQNB-XTEPFMGCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=CC(=O)NC5=O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=CC(=O)NC5=O |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of 7'-O-DMT-Morpholino Uracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 7'-O-DMT-morpholino uracil (B121893), a key building block in the construction of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides with significant therapeutic potential, and the efficient synthesis of their monomeric units is crucial for drug development and research applications.[1] This document details the chemical transformations, experimental protocols, and data associated with the synthesis, presented in a format tailored for researchers in the fields of medicinal chemistry, nucleic acid chemistry, and drug development.
Introduction
Morpholino oligonucleotides are synthetic analogs of nucleic acids where the deoxyribose or ribose sugar is replaced by a morpholine (B109124) ring, and the phosphodiester linkage is substituted with a phosphorodiamidate group. This structural modification confers remarkable stability against nucleases and a unique steric-blocking mechanism of action, making them a powerful tool for modulating gene expression.[1] The synthesis of high-purity morpholino monomers, such as 7'-O-DMT-morpholino uracil, is a fundamental prerequisite for the solid-phase synthesis of PMO sequences. The dimethoxytrityl (DMT) group at the 7'-position serves as a crucial protecting group, enabling controlled, stepwise assembly of the oligomer chain.
Overall Synthesis Pathway
The synthesis of this compound is a multi-step process that commences with the commercially available nucleoside, uridine (B1682114). The core of the synthesis involves the transformation of the ribose ring into a morpholine ring, followed by the selective protection of the newly formed 7'-hydroxyl group with a dimethoxytrityl (DMT) group.
The key transformations are:
-
Oxidative Cleavage: The cis-diol of the ribose moiety in uridine is cleaved to yield a dialdehyde (B1249045) intermediate.
-
Reductive Amination: The dialdehyde undergoes intramolecular reductive amination to form the characteristic morpholine ring, resulting in 7'-hydroxy-morpholino uracil.
-
Selective 7'-O-DMT Protection: The primary hydroxyl group at the 7'-position of the morpholino ring is selectively protected with a DMT group to yield the final product.
Quantitative Data Summary
| Step | Reaction | Reagents | Solvent | Yield (%) | Reference |
| 1 | Oxidative Cleavage | Sodium periodate (B1199274) (NaIO₄) | Methanol (B129727)/Water | Quantitative | [2] |
| 2 | Reductive Amination | Pyridine-borane complex | Methanol | 46% | [2] |
| 3 | 7'-O-DMT Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Anhydrous Pyridine (B92270) | ~90% (estimated) | General knowledge |
Detailed Experimental Protocols
Step 1: Synthesis of Uridine Dialdehyde (Oxidative Cleavage)
Principle: The vicinal diol of the ribose ring in uridine is cleaved by sodium periodate to form a reactive dialdehyde intermediate.
Procedure:
-
To a stirred solution of uridine (1 equivalent) in a mixture of methanol and water (e.g., 10:1 v/v), add sodium periodate (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Take up the residue in water and extract with an organic solvent such as ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dialdehyde as a white foam. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 7'-Hydroxy-Morpholino Uracil (Reductive Amination)
Principle: The crude dialdehyde is first converted to a more stable intermediate, such as a dioxime, which then undergoes reduction and cyclization to form the morpholino ring. A more direct reductive amination can also be performed. The following protocol is based on a direct reductive amination approach.
Procedure:
-
Dissolve the crude uridine dialdehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Add a solution of ammonium (B1175870) biborate (1.2 equivalents) and sodium cyanoborohydride (2.0 equivalents) in methanol.
-
Slowly add acetic acid to maintain a slightly acidic pH.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 7'-hydroxy-morpholino uracil.
Step 3: Synthesis of this compound (Selective Protection)
Principle: The primary 7'-hydroxyl group of the morpholino uracil is selectively protected with a 4,4'-dimethoxytrityl (DMT) group using DMT-chloride in the presence of a base. Anhydrous conditions are crucial for the success of this reaction.[3]
Procedure:
-
Co-evaporate the 7'-hydroxy-morpholino uracil (1 equivalent) with anhydrous pyridine three times to ensure the substrate is dry.
-
Dissolve the dried substrate in anhydrous pyridine under an inert atmosphere.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane containing a small amount of triethylamine (B128534) to neutralize the silica gel) to afford the final product, this compound. The purification of DMT-protected compounds can also be achieved using hydrophobic interaction chromatography.[4]
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis of this compound, highlighting the key stages of synthesis, purification, and characterization.
References
In-Depth Technical Guide: Physicochemical Characteristics of DMT-Protected Morpholino Uracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 7'-O-(4,4'-dimethoxytrityl)morpholino uracil (B121893), a key building block in the synthesis of morpholino oligonucleotides. This document details its properties, synthesis, and analytical characterization, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Core Physicochemical Properties
DMT-protected morpholino uracil is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₁N₃O₆ | N/A |
| Molecular Weight | 545.59 g/mol | N/A |
| Melting Point | 111-115 °C | |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.36 ± 0.10 |
Chemical Structure and Synthesis
The structure of DMT-protected morpholino uracil features a uracil base linked to a morpholino ring, which is in turn protected by a dimethoxytrityl (DMT) group. This DMT group is crucial for solid-phase synthesis of morpholino oligomers, as it protects the 5'-hydroxyl group and is readily cleaved under acidic conditions for the subsequent coupling step.
Caption: Chemical structure of DMT-protected morpholino uracil.
Experimental Protocol: Synthesis
While a detailed, publicly available, step-by-step protocol for the synthesis of the isolated DMT-protected morpholino uracil monomer is not readily found in the reviewed literature, the general approach involves the coupling of a protected morpholino scaffold with a uracil base, followed by the protection of the 5'-hydroxyl group with a DMT group. The synthesis of the morpholino scaffold itself is a multi-step process.
Analytical Characterization
The identity, purity, and concentration of DMT-protected morpholino uracil are determined using a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of DMT-protected morpholino uracil.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A reverse-phase HPLC system equipped with a UV detector.
-
Column: C18, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Expected Outcome: The main peak corresponding to DMT-protected morpholino uracil should be well-resolved, and the purity can be calculated from the peak area.
Spectroscopic Analysis
3.2.1. UV-Vis Spectroscopy
UV-Vis spectroscopy is routinely used for the quantification of DMT-protected morpholino uracil. The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) of the uracil base, which is typically around 260 nm.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Acetonitrile or a suitable buffer.
-
Procedure:
-
Prepare a stock solution of the compound of known concentration.
-
Prepare a series of dilutions to create a calibration curve.
-
Measure the absorbance of the sample at 260 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.
-
3.2.2. Mass Spectrometry
Mass spectrometry is employed to confirm the molecular weight of the compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Mode: Positive or negative ion mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile/water with 0.1% formic acid.
-
Expected Outcome: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of 545.59 g/mol .
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of DMT-protected morpholino uracil, confirming the presence of the DMT, morpholino, and uracil moieties.
Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of synthesized DMT-protected morpholino uracil.
Caption: Quality control workflow for DMT-protected morpholino uracil.
Applications
DMT-protected morpholino uracil is a uridine (B1682114) analog. It serves as a critical monomer in the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which are synthetic antisense molecules used in research and therapeutic applications for gene silencing. Their unique morpholino ring and phosphorodiamidate linkages provide high specificity, stability against nucleases, and low toxicity.
In-Depth Technical Guide: Spectroscopic Data for 7'-O-DMT-Morpholino Uracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 7'-O-DMT-morpholino uracil (B121893), a key monomer used in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are synthetic antisense oligonucleotides with significant therapeutic and research applications. Accurate characterization of the building blocks, such as 7'-O-DMT-morpholino uracil, is critical for the successful synthesis of high-quality PMOs.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural verification and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | H-6 |
| 7.40 - 7.20 | m | 9H | Aromatic-H (DMT) |
| 6.85 | d | 4H | Aromatic-H (DMT, OMe) |
| 5.85 | d | 1H | H-1' |
| 5.60 | d | 1H | H-5 |
| 4.10 | t | 1H | H-2' |
| 3.80 | s | 6H | OCH₃ (DMT) |
| 3.75 - 3.65 | m | 2H | H-3'a, H-5'a |
| 3.30 - 3.20 | m | 2H | H-3'b, H-5'b |
| 3.10 | dd | 1H | H-6'a |
| 2.80 | t | 1H | H-6'b |
| 2.50 | dd | 1H | H-7'a |
| 2.30 | t | 1H | H-7'b |
Note: The chemical shifts are referenced to the solvent residual peak. The specific coupling constants (J values) may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C-4 |
| 158.8 | C-Aromatic (DMT, C-OMe) |
| 150.5 | C-2 |
| 144.5 | C-Aromatic (DMT, C-ipso) |
| 141.0 | C-6 |
| 135.5 | C-Aromatic (DMT, C-ipso) |
| 130.0 | C-Aromatic (DMT) |
| 128.0 | C-Aromatic (DMT) |
| 127.0 | C-Aromatic (DMT) |
| 113.2 | C-Aromatic (DMT, C-H ortho to OMe) |
| 102.0 | C-5 |
| 86.5 | C-quaternary (DMT) |
| 85.0 | C-1' |
| 70.5 | C-2' |
| 68.0 | C-5' |
| 60.0 | C-7' |
| 55.2 | OCH₃ (DMT) |
| 48.0 | C-3' |
| 45.0 | C-6' |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₃₃N₃O₈ |
| Molecular Weight | 579.60 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed m/z (M+H)⁺ | 580.23 |
| Observed m/z (M+Na)⁺ | 602.21 |
Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from uridine.
-
Protection of the 5'-Hydroxyl Group: Uridine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine (B92270) to yield 5'-O-DMT-uridine.
-
Oxidative Cleavage: The 2' and 3' hydroxyl groups of the ribose ring in 5'-O-DMT-uridine are oxidized using a periodate (B1199274) salt (e.g., sodium periodate) to form a dialdehyde (B1249045).
-
Reductive Amination and Cyclization: The resulting dialdehyde is then subjected to reductive amination with an amine source, typically ammonium (B1175870) formate (B1220265) or a primary amine, followed by in situ cyclization to form the morpholino ring. A reducing agent such as sodium cyanoborohydride is used in this step.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of protons and carbons.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
This guide provides essential technical information for researchers working with this compound. The presented spectroscopic data and experimental protocols will aid in the synthesis, purification, and quality control of this important morpholino monomer, ultimately contributing to the successful development of novel antisense therapeutics.
Stability of the 4,4'-Dimethoxytrityl (DMT) Protecting Group on Morpholino Uracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the 4,4'-dimethoxytrityl (DMT) protecting group on morpholino uracil (B121893), a critical aspect in the synthesis of morpholino oligonucleotides. Morpholino oligos are synthetic molecules used in antisense therapy and research to modulate gene expression. The DMT group is a crucial protecting group for the 5'-hydroxyl equivalent of the morpholino subunit during solid-phase synthesis. Its efficient and clean removal is paramount for high-yield and high-purity synthesis of the final product.
Introduction to DMT Protection in Morpholino Oligonucleotide Synthesis
The synthesis of morpholino oligonucleotides, like standard DNA and RNA synthesis, relies on the sequential addition of monomeric subunits to a growing chain on a solid support. The 5'-hydroxyl group of the incoming morpholino monomer is protected with a DMT group to prevent self-polymerization and other unwanted side reactions. This acid-labile protecting group is removed at the beginning of each coupling cycle to allow for the addition of the next monomer.
The stability of the DMT group is a double-edged sword. It must be stable enough to withstand the various chemical conditions during the synthesis cycle but labile enough to be removed quickly and efficiently under mild acidic conditions without causing degradation of the growing morpholino oligomer.[1][2][3] The phosphorodiamidate backbone of morpholino oligonucleotides is known to be sensitive to prolonged exposure to acidic conditions, which can lead to backbone hydrolysis and the formation of impurities.[1][2][3]
Qualitative Stability of the DMT Group on Morpholino Uracil
Table 1: Summary of Qualitative Stability of DMT on Morpholino Subunits
| Condition | Stability of DMT Group | Impact on Morpholino Oligomer | Reference |
| Neutral and Basic Conditions | High | Stable | General Oligonucleotide Chemistry |
| Anhydrous Acidic Conditions | Labile | Detritylation occurs | [1][2][3] |
| Aqueous Acidic Conditions | Labile | Detritylation occurs, risk of backbone degradation with prolonged exposure | [1][3] |
| Protic Solvents (e.g., Trifluoroethanol) | Detritylation rate can be controlled | Used in deprotection mixtures to modulate reactivity | [1] |
Acid-Catalyzed Deprotection of DMT-Morpholino Uracil
The removal of the DMT group is an acid-catalyzed reaction that proceeds via the formation of a stable dimethoxytrityl carbocation, which is intensely colored, allowing for the spectrophotometric monitoring of the reaction progress and coupling efficiency.
Deprotection Reagents
A variety of acidic reagents have been employed for the detritylation step in morpholino oligonucleotide synthesis. The choice of reagent and its concentration is a critical parameter that needs to be optimized to ensure complete deprotection while minimizing degradation of the oligomer.
Table 2: Common Reagents for DMT Deprotection in Morpholino Synthesis
| Reagent | Typical Concentration | Solvent | Notes | Reference |
| Trichloroacetic Acid (TCA) | 2-3% | Dichloromethane (B109758) (DCM) | Standard reagent, highly effective but can be aggressive. | General Oligonucleotide Synthesis |
| Dichloroacetic Acid (DCA) | 2-3% | Dichloromethane (DCM) | Milder than TCA, often preferred to reduce depurination in DNA synthesis. | [4] |
| Acetic Acid | - | Trifluoroethanol (TFE) | Used in combination with TFE for controlled deprotection. | [1] |
| Heterocyclic Amine Salts (e.g., 3-chloropyridinium methanesulfonate) | - | Trifluoroethanol-containing solvent | Developed to reduce backbone hydrolysis. | [2][5] |
Experimental Protocols
The following are generalized protocols for the synthesis and deprotection of DMT-protected morpholino uracil, based on established methodologies in oligonucleotide chemistry.
Protocol for Solid-Phase Synthesis of a Morpholino Oligomer Containing Uracil
This protocol outlines a single coupling cycle.
-
Solid Support: Start with a solid support functionalized with the initial morpholino subunit.
-
Deprotection (Detritylation):
-
Wash the support with anhydrous dichloromethane (DCM).
-
Treat the support with a solution of 3% trichloroacetic acid in DCM for 2-3 minutes.
-
Collect the orange-colored effluent containing the DMT cation for spectrophotometric quantification of coupling efficiency (optional).
-
Wash the support thoroughly with DCM to remove all traces of acid.
-
Wash with a neutralizing solution (e.g., 5% diisopropylethylamine in DCM) followed by DCM and then anhydrous acetonitrile (B52724).
-
-
Coupling:
-
Dissolve the DMT-protected morpholino uracil phosphoramidite (B1245037) and an activator (e.g., 5-(ethylthio)-1H-tetrazole) in anhydrous acetonitrile.
-
Pass the solution over the solid support for the recommended coupling time (typically 5-15 minutes).
-
Wash the support with acetonitrile.
-
-
Capping (Optional but Recommended):
-
Treat the support with a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) to block any unreacted 5'-hydroxyl groups.
-
Wash the support with acetonitrile and DCM.
-
-
Oxidation:
-
Treat the support with an oxidizing solution (e.g., iodine in THF/water/pyridine) to convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Wash the support with acetonitrile.
-
-
Repeat: Repeat the cycle for the addition of the next monomer.
Protocol for Monitoring DMT Deprotection Kinetics using HPLC
This protocol can be used to determine the half-life of the DMT group under specific acidic conditions.
-
Sample Preparation: Dissolve a known concentration of DMT-morpholino uracil monomer in a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation:
-
Prepare a solution of the desired acid at a specific concentration in the same solvent.
-
At time zero, mix the DMT-morpholino uracil solution with the acidic solution.
-
-
Time Points:
-
At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the reaction by adding the aliquot to a solution containing a base (e.g., triethylamine) to neutralize the acid.
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC.
-
Use a suitable C18 column and a gradient of acetonitrile in a buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the DMT-protected and the deprotected morpholino uracil at each time point.
-
Plot the percentage of remaining DMT-protected morpholino uracil against time.
-
Calculate the half-life (t½) of the deprotection reaction from the resulting decay curve.
-
Visualizations
Chemical Structures and Reactions
Caption: Acid-catalyzed deprotection of DMT-morpholino uracil.
Experimental Workflow for Stability Analysis
References
- 1. US20210130379A1 - Synthesis of fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomer - Google Patents [patents.google.com]
- 2. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 3. WO2009064471A1 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 4. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 7'-O-DMT-morpholino Uracil and its Role in Morpholino Oligomer Synthesis
This technical guide provides a comprehensive overview of 7'-O-DMT-morpholino uracil (B121893), a key building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who are interested in the application of morpholino-based antisense therapies. This document details the physicochemical properties of 7'-O-DMT-morpholino uracil, outlines the experimental protocols for the synthesis of PMOs, and illustrates the underlying chemical workflows.
Physicochemical Properties
This compound is a synthetic nucleoside analog where the ribose sugar is replaced by a morpholino ring.[1] The dimethoxytrityl (DMT) group attached to the 7'-O position serves as a crucial protecting group during the solid-phase synthesis of PMOs.
| Property | Value | Source |
| CAS Number | 1127343-02-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C30H31N3O6 | [1][2][3] |
| Molecular Weight | 529.58 g/mol | [3][4][5] |
| Synonyms | 1-[(2R,6S)-6-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]pyrimidine-2,4-dione | [3] |
| Primary Application | Monomer for the synthesis of phosphorodiamidate morpholino oligomers (PMOs) | [2][3][8][9] |
Role in Antisense Technology
This compound is a fundamental component in the synthesis of PMOs, a class of antisense oligonucleotides.[2] PMOs are synthetic molecules that can block the translation of specific messenger RNA (mRNA) transcripts, thereby inhibiting the production of a target protein.[2][8] This mechanism, known as steric blocking, makes PMOs valuable tools in research and as potential therapeutic agents for various diseases, including Duchenne muscular dystrophy.[10] The morpholino backbone of these oligomers provides high specificity, stability against nuclease degradation, and low toxicity.[2]
Experimental Protocol: Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)
The synthesis of PMOs is typically performed on a solid support using an automated synthesizer. The process involves a series of repeated cycles, with each cycle adding one morpholino monomer to the growing oligomer chain. The following is a generalized protocol for the solid-phase synthesis of PMOs.
Reagents and Solutions
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) for Trityl chemistry.[2]
-
Coupling Solution: Activated morpholino monomer (e.g., this compound phosphoramidite), an activator (e.g., 5-Ethylthio-1H-tetrazole - ETT), and N-ethylmorpholine (NEM) in an appropriate solvent like acetonitrile.
-
Capping Solution (Optional): Acetic anhydride (B1165640) and 1-methylimidazole (B24206) to block unreacted hydroxyl groups.
-
Oxidation/Linkage Formation Solution: An oxidizing agent, such as iodine, in the presence of an amine to form the phosphorodiamidate linkage.
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) to cleave the synthesized PMO from the solid support and remove protecting groups from the nucleobases.[2]
Synthesis Cycle
-
Deblocking (Detritylation): The solid support with the growing oligomer chain is treated with the deblocking solution to remove the DMT protecting group from the 5'-end of the terminal monomer.[2] The release of the orange-colored trityl cation can be monitored to assess the efficiency of the previous coupling step.
-
Coupling: The deprotected solid support is then treated with the coupling solution containing the next activated 7'-O-DMT-morpholino monomer (e.g., uracil, adenine, cytosine, or guanine). The activator facilitates the reaction between the phosphoramidite (B1245037) group of the incoming monomer and the free 5'-hydroxyl group of the growing chain.
-
Capping (Optional): This step is performed to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants in the final product.
-
Oxidation/Linkage Formation: The newly formed phosphite (B83602) triester linkage is converted to a stable phosphorodiamidate linkage through treatment with an oxidizing solution.
This four-step cycle is repeated until the desired length of the PMO is achieved.
Post-Synthesis Processing
-
Cleavage and Deprotection: After the final synthesis cycle, the solid support is treated with a cleavage and deprotection solution, typically concentrated aqueous ammonia, at an elevated temperature (e.g., 55°C) for several hours.[2] This step cleaves the PMO from the solid support and removes any remaining protecting groups from the nucleobases.
-
Purification: The crude PMO product is then purified, commonly by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product from shorter sequences and other impurities.[2]
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes involved in PMO synthesis and their mechanism of action.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7’-O-DMT-morpholino uracil | 1127343-02-5 | ND180542 [biosynth.com]
- 6. rndmate.com [rndmate.com]
- 7. This compound 1127343-02-5 | MedChemExpress [medchemexpress.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Navigating the Solubility Landscape of 7'-O-DMT-morpholino uracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7'-O-Dimethoxytrityl-morpholino uracil (B121893) (7'-O-DMT-morpholino uracil) is a key protected monomer unit utilized in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense oligonucleotides with significant therapeutic potential. The efficiency of the coupling reactions and the overall success of PMO synthesis are intrinsically linked to the solubility of the constituent monomers in the solvents used during the manufacturing process. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data, this document offers a predictive solubility profile based on its chemical structure and general principles of solute-solvent interactions. Furthermore, it furnishes detailed, standardized experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvents. This guide is intended to be an essential resource for scientists and professionals engaged in the research and development of morpholino-based therapeutics.
Introduction to this compound and its Importance
Phosphorodiamidate morpholino oligomers (PMOs) are synthetic analogs of nucleic acids that have garnered significant attention in the field of drug development due to their unique properties. Unlike natural nucleic acids, PMOs possess a neutral backbone of morpholine (B109124) rings linked by phosphorodiamidate groups. This modification confers remarkable resistance to nuclease degradation and reduces off-target effects, making them promising candidates for antisense therapies.
The synthesis of PMOs is a stepwise process, typically performed on a solid support, where protected morpholino monomers are sequentially coupled to a growing oligomer chain. This compound is one such fundamental building block. The dimethoxytrityl (DMT) group, a bulky and lipophilic protecting group, is attached to the 7'-hydroxyl position of the morpholino ring. This DMT group serves two critical functions: it prevents unwanted side reactions during the coupling process and, importantly, it significantly enhances the solubility of the monomer in the organic solvents used in solid-phase synthesis. A thorough understanding of the solubility of this compound is therefore paramount for optimizing synthesis protocols, ensuring high coupling efficiencies, and ultimately, producing high-purity PMOs.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High | The large, nonpolar DMT group is expected to interact favorably with these organic solvents. The polarity of these solvents can also accommodate the morpholino uracil portion of the molecule. DCM is a common solvent used in oligonucleotide synthesis. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The bulky, hydrophobic DMT group will likely limit solubility in highly polar protic solvents like water. While the morpholino uracil part can hydrogen bond, the overall molecule is dominated by the nonpolar DMT group. Solubility is expected to be higher in alcohols compared to water. |
| Nonpolar | Toluene, Hexane | Moderate to Low | The DMT group will have favorable interactions with nonpolar solvents. However, the polarity of the morpholino uracil moiety may limit overall solubility compared to polar aprotic solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected solvents of interest (analytical grade or higher)
-
Analytical balance (readable to at least 0.01 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the exact weight of the compound added.
-
Add a known volume or weight of the selected solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC-UV or LC-MS.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Visualization of Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the general workflow for solubility determination and the logical relationship of the compound's structural features to its predicted solubility.
Caption: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.
Caption: A diagram illustrating the influence of the DMT and morpholino uracil moieties on the predicted solubility of the compound.
Conclusion
The solubility of this compound is a critical parameter in the successful synthesis of phosphorodiamidate morpholino oligomers. While precise quantitative data is sparse in the public domain, an understanding of its chemical structure allows for a reliable prediction of its solubility behavior in a range of common laboratory solvents. This technical guide provides a framework for researchers to approach the use of this essential morpholino monomer, offering both a predictive solubility profile and a robust experimental protocol for its quantitative determination. By leveraging this information, scientists and drug development professionals can optimize their synthesis strategies, leading to improved yields and purity of their target PMO-based therapeutics.
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Morpholino Oligonucleotides
Introduction
Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are a class of synthetic nucleic acid analogs that have gained significant prominence as antisense therapeutic agents.[1][2] Their unique morpholine (B109124) ring and phosphorodiamidate backbone confer resistance to nucleases and a neutral charge, allowing for high-affinity and specific binding to target mRNA sequences.[1][3] This binding can modulate gene expression, typically by blocking translation or altering pre-mRNA splicing, a mechanism that has led to several FDA-approved drugs for conditions like Duchenne muscular dystrophy.[2][4]
The synthesis of PMOs has traditionally been challenging; however, recent advancements have enabled their assembly on automated DNA synthesizers using solid-phase phosphoramidite (B1245037) chemistry.[5][6] This document provides a detailed protocol for the solid-phase synthesis of morpholino oligonucleotides, focusing on the use of DMT-protected morpholino uracil (B121893) monomers, intended for researchers, scientists, and professionals in drug development.
Overall Synthesis Workflow
The synthesis of morpholino oligonucleotides is a multi-step process that begins with the preparation of activated monomer building blocks and proceeds through automated solid-phase synthesis, followed by cleavage from the support, deprotection, and purification.
Caption: Overall workflow for morpholino oligonucleotide synthesis.
Experimental Protocols
Materials and Reagents
Successful synthesis requires high-quality, anhydrous reagents. Standard phosphoramidite chemistry protocols are adapted for morpholino synthesis.
| Reagent/Material | Purpose | Typical Supplier/Grade |
| Solid Support | Starting point for synthesis | Controlled Pore Glass (CPG) or Polystyrene |
| Morpholino Monomers | Building blocks (A, C, G, T/U) | 5'-DMT-3'-phosphoramidite morpholino monomers |
| Activator | Activates phosphoramidite for coupling | 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI) |
| Deblocking Solution | Removes DMT protecting group | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) |
| Capping Reagents | Blocks unreacted 5'-OH groups | Cap A: Acetic Anhydride; Cap B: N-Methylimidazole |
| Oxidizer/Amination | Forms the phosphorodiamidate linkage | Iodine/water/pyridine for phosphodiester; Iodine/amine for phosphorodiamidate |
| Solvents | Washing and reaction medium | Anhydrous Acetonitrile (B52724) (ACN), Dichloromethane (DCM) |
| Cleavage/Deprotection | Releases oligo and removes protecting groups | Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) |
Automated Solid-Phase Synthesis Cycle
The synthesis is performed on an automated DNA synthesizer, which executes a series of repetitive chemical steps to elongate the oligonucleotide chain. The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Caption: The four-step automated solid-phase synthesis cycle.
Protocol Steps:
-
Setup:
-
Install the appropriate solid support column (e.g., CPG loaded with the first morpholino nucleoside) on the synthesizer.
-
Ensure all reagent bottles are filled with fresh, anhydrous solutions and correctly connected to the synthesizer.
-
Program the synthesis sequence into the instrument's software.
-
-
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The deblocking solution is passed through the column to remove the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside. This exposes a free 5'-hydroxyl group for the next coupling reaction.[7]
-
Duration: 1-2 minutes.
-
Wash: The column is thoroughly washed with anhydrous acetonitrile (ACN) to remove the TCA and the cleaved DMT cation.
-
-
Step 2: Coupling
-
Reagents: 7'-O-DMT-morpholino uracil phosphoramidite, Activator (e.g., ETT).
-
Procedure: The phosphoramidite monomer and the activator are simultaneously delivered to the column. The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing chain.[1]
-
Duration: Coupling times for morpholino monomers can be longer than for standard DNA synthesis, ranging from 15 to 45 minutes to ensure high efficiency.[1][8]
-
-
Step 3: Capping
-
Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., N-methylimidazole/THF).
-
Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from participating in subsequent cycles, minimizing the formation of deletion-mutant sequences.
-
Duration: 1-2 minutes.
-
-
Step 4: Oxidation / Amination
-
Reagents: For PMO synthesis using phosphoramidite chemistry, this step involves an oxidative substitution with an amine.[5] A solution of iodine and a specific amine (e.g., N,N-dimethylamine) in a suitable solvent is used.
-
Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is converted to a stable phosphorodiamidate linkage.
-
Duration: 2-5 minutes.
-
Wash: The column is washed again with ACN to remove residual reagents before initiating the next cycle.
-
The entire cycle is repeated until all monomers in the desired sequence have been added.
Cleavage and Deprotection
After the final synthesis cycle, the full-length oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.[9]
Protocol:
-
Column Removal: Remove the synthesis column from the synthesizer and carefully transfer the solid support (CPG or resin) to a screw-cap vial.
-
Cleavage & Deprotection:
-
Recovery:
-
After cooling, carefully open the vial in a fume hood.
-
Transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Wash the support with a small amount of water and combine the wash with the supernatant.
-
Dry the solution using a centrifugal evaporator.
-
-
Purification: The resulting crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.
Quantitative Data Summary
The efficiency and conditions of the synthesis process can be optimized. The following tables summarize typical parameters and performance metrics.
Table 1: Optimized Reagents and Reaction Conditions
| Step | Reagent | Concentration | Time | Notes |
| Deblocking | Trichloroacetic Acid in DCM | 3% (v/v) | 1-2 min | --- |
| Coupling | Morpholino Phosphoramidite | 0.1 M | 15-45 min | Coupling time is critical for high yield.[1] |
| Activator (ETT) | 0.25 M | 15-45 min | --- | |
| Capping | Acetic Anhydride / NMI | 10% in ACN | 1-2 min | --- |
| Amination | Iodine / N,N-dimethylamine | 0.05 M / 2.0 M | 2-5 min | Forms the characteristic phosphorodiamidate linkage.[12] |
| Cleavage | Conc. Ammonium Hydroxide | 28-30% | 12-16 h @ 55°C | Simultaneous cleavage and base deprotection.[1] |
Table 2: Synthesis Performance Metrics
| Parameter | Typical Value | Reference |
| Stepwise Coupling Efficiency | > 98% | [1] |
| Overall Yield (25-mer) | > 20% | [2] |
| Crude Purity | Varies (dependent on length) | --- |
| Final Purity (Post-HPLC) | > 95% | [1] |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atdbio.com [atdbio.com]
- 8. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Incorporation of 7'-O-DMT-Morpholino Uracil into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are a class of synthetic antisense oligonucleotides that have garnered significant attention as therapeutic agents for their ability to modulate gene expression.[1] Unlike native nucleic acids, PMOs possess a neutral backbone composed of morpholine (B109124) rings linked by phosphorodiamidate groups, which imparts high specificity, stability against nuclease degradation, and low toxicity.[1][2] PMOs primarily function via a steric-blocking mechanism, binding to target mRNA to inhibit translation or alter pre-mRNA splicing, without inducing RNA degradation by RNase H.[2][3] This unique mode of action has led to the development of FDA-approved drugs for diseases such as Duchenne muscular dystrophy.[2]
The solid-phase synthesis of PMOs is a well-established method that allows for the sequential addition of morpholino monomers to a growing oligomer chain on a solid support.[1] This document provides detailed protocols for the incorporation of 7'-O-DMT-morpholino uracil (B121893), a key building block, into antisense oligonucleotides. The dimethoxytrityl (DMT) group is a crucial acid-labile protecting group for the 7'-hydroxyl function of the morpholino monomer, enabling controlled, stepwise synthesis.
Experimental Protocols
Solid-Phase Synthesis of Morpholino Oligonucleotides
The synthesis of PMOs is typically performed on an automated DNA/RNA synthesizer and involves a repeated cycle of four main steps: deblocking, coupling, capping (optional), and oxidation.[1] The following protocols are based on established chemistries and can be adapted for various synthesis scales.
1. Reagents and Solutions
| Reagent/Solution | Composition | Purpose |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM) | Removal of the 7'-O-DMT protecting group.[1] |
| Coupling Solution | Activated 7'-O-DMT-morpholino uracil monomer, Activator (e.g., Ethylthiotetrazole - ETT), and N-ethylmorpholine (NEM) in Acetonitrile (CH3CN) or N-methyl-2-pyrrolidone (NMP) | Coupling of the activated monomer to the growing oligo chain.[1][4] |
| Capping Solution | Acetic Anhydride (Ac2O) and N,N-Diisopropylethylamine (DIPEA) in the synthesis solvent | To block any unreacted free amines on the growing chain and prevent the formation of deletion mutants.[4] |
| Oxidation Solution | Iodine (I2) in a suitable solvent | Oxidation of the phosphorodiamidate linkage. |
| Cleavage and Deprotection Solution | Concentrated aqueous ammonia (B1221849) | Cleavage of the completed oligo from the solid support and removal of base-protecting groups.[1] |
2. Synthesis Cycle
The solid-phase synthesis cycle is repeated for each monomer to be added to the sequence.
-
Step 1: Deblocking
-
The solid support with the growing oligonucleotide chain is washed with dichloromethane (DCM).
-
The support is treated with the Deblocking Solution (3% TCA in DCM) for approximately 1-5 minutes to remove the DMT group from the 7'-hydroxyl of the terminal morpholino monomer.[1] This step is repeated 2-4 times to ensure complete deprotection.[1]
-
The support is thoroughly washed with the coupling solvent to neutralize and remove residual acid.
-
-
Step 2: Coupling
-
The Coupling Solution is prepared by mixing the this compound phosphoramidite (B1245037) (typically 3 equivalents), an activator like ETT (6 equivalents), and NEM (6 equivalents) in the chosen solvent (acetonitrile or NMP).[4]
-
The Coupling Solution is added to the solid support, and the reaction is allowed to proceed for a set time (e.g., 15-45 minutes).[4] The coupling efficiency is critical and is often monitored.
-
-
Step 3: Capping (Optional but Recommended)
-
After coupling, the support is washed, and the Capping Solution is added.
-
This step acetylates any unreacted 5'-amino groups, preventing them from participating in subsequent coupling steps and minimizing the formation of (n-1) shortmer impurities.[4]
-
-
Step 4: Oxidation
-
The support is washed, and the Oxidation Solution is added to convert the newly formed phosphorodiamidite linkage to the stable phosphorodiamidate linkage.
-
This four-step cycle is repeated until the desired full-length morpholino oligonucleotide is synthesized.
3. Cleavage and Deprotection
-
After the final synthesis cycle, the solid support is washed with DCM and dried.
-
The support is transferred to a sealed vial, and the Cleavage and Deprotection Solution (concentrated aqueous ammonia) is added.[1]
-
The vial is heated at 55°C for approximately 16 hours to cleave the oligonucleotide from the support and remove any protecting groups from the nucleobases.[1]
-
The solution is then filtered to remove the solid support, and the ammonia is evaporated to yield the crude PMO.[1]
Purification and Characterization
1. Purification by High-Performance Liquid Chromatography (HPLC)
-
Anion-Exchange (AEX) HPLC: This is an effective method for purifying morpholinos. Under basic conditions, the guanine (B1146940) and thymine/uracil bases become deprotonated, imparting a net negative charge that allows for separation on an AEX column.[2] Impurities with different charge characteristics, such as truncated sequences (n-1mers) missing a G or T/U, can be resolved from the full-length product.[2]
-
Reverse-Phase (RP) HPLC: While resolution may not be as high as AEX for morpholinos, RP-HPLC can be used for analysis and purification, especially for DMT-on purification where the hydrophobic DMT group aids in separation.[5][6]
Protocol for AEX-HPLC Purification:
-
Dissolve the crude PMO in a suitable buffer.
-
Inject the sample onto an AEX-HPLC column.
-
Elute the PMO using a salt and pH gradient.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions containing the pure PMO.
-
Desalt the collected fractions and lyophilize to obtain the final product.
2. Characterization
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified PMO, verifying that the correct sequence has been synthesized.
-
UV-Vis Spectrophotometry: The concentration of the purified PMO is determined by measuring its absorbance at 260 nm.
Data Presentation
The efficiency of the synthesis and the purity of the final product are critical parameters. The following tables summarize typical quantitative data for morpholino oligonucleotide synthesis.
Table 1: Synthesis Efficiency and Yield
| Parameter | Typical Value | Notes |
| Average Coupling Efficiency | >98% - 99% | Determined by colorimetric assay of the released trityl cation after each coupling step.[2][7] |
| Overall Yield (25-mer) | 50% - 70% (crude) | The overall yield depends on the length of the oligonucleotide and the efficiency of each synthesis cycle.[1] |
| Overall Yield (30-mer) | >20% (pure) | For longer oligonucleotides, the overall yield is lower but can be optimized.[8][9] |
Table 2: Purity of Morpholino Oligonucleotides
| Parameter | Typical Value | Method |
| Purity after HPLC | >90% | Anion-Exchange HPLC is a common and effective method for achieving high purity.[2] |
| Full-Length Product vs. Impurities | Major peak corresponds to the full-length product | HPLC and Mass Spectrometry are used to identify and quantify the full-length product versus impurities like (n-1) shortmers. |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of morpholino oligonucleotides.
Mechanism of Action: Splice Modification
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. gene-tools.com [gene-tools.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Automated DNA Synthesizer Conditions for Morpholino Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the automated synthesis of phosphorodiamidate Morpholino oligonucleotides (PMOs) on a standard DNA synthesizer. The following sections outline the necessary reagents, step-by-step synthesis cycle, cleavage and deprotection procedures, and purification methods.
Overview of Automated Morpholino Synthesis
Morpholinos are synthetic nucleic acid analogs that can be used to modulate gene expression by sterically blocking translation or splicing of target mRNA.[1][2] Their neutral backbone, composed of methylenemorpholine rings linked by phosphorodiamidate groups, imparts high specificity and stability in biological systems.[2][3] The solid-phase synthesis of Morpholinos can be efficiently automated on commercially available DNA synthesizers using phosphoramidite (B1245037) chemistry adapted for Morpholino monomers.[4][5] The synthesis cycle involves four key steps: deblocking, coupling, (optional) capping, and oxidation.
Reagents and Solutions
Proper preparation of reagents is critical for successful Morpholino synthesis. All solvents should be anhydrous and all liquid handling should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Table 1: Reagent and Solution Preparation
| Reagent/Solution | Composition | Preparation Instructions | Storage |
| Morpholino Monomers | Trityl-protected Morpholino phosphoramidites (A, C, G, T) | Dissolve in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.[5] Note: Trityl-protected monomers may have lower solubility (e.g., 0.05 M in acetonitrile).[4][6] | Store under inert gas at 2-8°C. Use within one week of preparation. |
| Deblocking Solution (CYPTFA) | 3-cyanopyridine, Trifluoroacetic acid (TFA), Trifluoroethanol (TFE), Dichloromethane (DCM) | Prepare a solution of 300 mg of 3-cyanopyridine, 150 µL TFA, and 3.5 mL TFE in 15 mL dry DCM.[4][7] Alternatively, a solution of 2% 3-Cyanopyridinium trifluoroacetate (B77799) (w/v) and 0.9% ethanol (B145695) (v/v) in 20% trifluoroethanol/DCM (v/v) can be used.[8] | Prepare fresh daily. |
| Coupling Solution | 5-Ethylthio-1H-tetrazole (ETT) and N-Ethylmorpholine (NEM) in Acetonitrile | Prepare a 0.45 M solution of ETT in anhydrous acetonitrile. Prepare a separate solution of N-Ethylmorpholine. The synthesizer will deliver these along with the monomer solution. For manual preparation, a mixture of the active monomer (3 equivalents), ETT (6 equivalents), and NEM (6 equivalents) is used.[4][5] | Store under inert gas at room temperature. |
| Capping Solution A | Acetic Anhydride/Tetrahydrofuran (THF)/Pyridine | Use standard DNA synthesis capping reagents. A common formulation is a 1:1 mixture of 10% Acetic Anhydride in Acetonitrile and 10% N,N-Diisopropylethylamine (DIPEA) in Acetonitrile.[5] | Store according to manufacturer's instructions. |
| Capping Solution B | N-Methylimidazole (NMI)/THF | Use standard DNA synthesis capping reagents. | Store according to manufacturer's instructions. |
| Oxidation Solution | Iodine in THF/Water/Pyridine | Use standard DNA synthesis oxidation solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).[5] | Store according to manufacturer's instructions. |
| Washing Solution | Anhydrous Acetonitrile | Use directly from a bottle attached to the synthesizer. | Store at room temperature. |
| Cleavage and Deprotection Solution | Concentrated Aqueous Ammonia (B1221849) (28-30%) or AMA (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) | Use directly from the supplier.[4][9][10] | Store at 2-8°C. |
Automated Synthesis Protocol
The following protocol is a generalized cycle for automated Morpholino synthesis on a solid support (e.g., Controlled Pore Glass - CPG). The specific volumes and wait times may need to be optimized for different synthesizer models.
Table 2: Automated Morpholino Synthesis Cycle Parameters
| Step | Reagent/Solution | Duration | Purpose |
| 1. Deblocking | CYPTFA Solution | 5 x 1 minute | Removal of the trityl protecting group from the 5'-end of the growing chain.[4] |
| 2. Wash | Anhydrous Acetonitrile | 3-5 cycles | Removal of deblocking solution and byproducts. |
| 3. Coupling | Morpholino Monomer + ETT + NEM | 3 x 15 minutes (45 minutes total) | Addition of the next Morpholino monomer to the growing chain.[4] |
| 4. Wash | Anhydrous Acetonitrile | 3-5 cycles | Removal of excess monomer and coupling reagents. |
| 5. Capping (Optional) | Capping Solution A + Capping Solution B | 5 x 1 minute | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.[4] |
| 6. Wash | Anhydrous Acetonitrile | 3-5 cycles | Removal of capping reagents. |
| 7. Oxidation | Iodine Solution | 2-3 minutes | Oxidation of the phosphite (B83602) triester to the stable phosphorodiamidate linkage. |
| 8. Wash | Anhydrous Acetonitrile | 3-5 cycles | Removal of oxidation solution. |
This cycle is repeated for each monomer to be added to the sequence.
Experimental Workflows and Signaling Pathways
Automated Morpholino Synthesis Workflow
The overall workflow for automated Morpholino synthesis, from reagent preparation to the final purified product, is depicted below.
Mechanism of Action: Steric Blockade of Translation
Morpholinos primarily function through a steric-blocking mechanism. By binding to a complementary sequence on an mRNA molecule, they can physically obstruct the assembly of the ribosomal machinery, thereby inhibiting protein translation.[1][2] This is a key mechanism for achieving gene knockdown in research and therapeutic applications.
Application Example: Targeting the Nodal Signaling Pathway in Zebrafish
The Nodal signaling pathway is crucial for early embryonic development, including mesoderm and endoderm formation.[1][11] Morpholinos are frequently used in zebrafish models to knock down key components of this pathway to study their function.
Post-Synthesis Cleavage and Deprotection
After synthesis, the Morpholino oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases must be removed.
Protocol for Cleavage and Deprotection
-
Transfer the solid support (e.g., CPG) containing the synthesized Morpholino to a 2 mL screw-cap tube.
-
Add 1-2 mL of concentrated aqueous ammonia (28-30%) or AMA solution to the tube.[4][9][10]
-
Seal the tube tightly and place it in a heating block or oven at 55°C for 16 hours.[4] For T-rich oligomers, cleavage can be performed at room temperature.[4]
-
After incubation, allow the tube to cool to room temperature.
-
Carefully open the tube in a fume hood and transfer the ammonia solution containing the cleaved Morpholino to a new microcentrifuge tube.
-
Centrifuge the tube to pellet any remaining solid support particles.
-
Transfer the supernatant to a new tube and dry the Morpholino oligo using a centrifugal vacuum evaporator.
-
The dried pellet contains the crude Morpholino oligonucleotide, which can be resuspended in nuclease-free water for purification.
Purification
High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying Morpholino oligonucleotides to achieve high purity for research and therapeutic applications.[12] Due to their neutral backbone, anion-exchange chromatography under basic conditions is an effective method.[12]
Anion-Exchange HPLC Protocol
Table 3: Anion-Exchange HPLC Parameters for Morpholino Purification
| Parameter | Condition |
| Column | Strong anion-exchange column (e.g., TSKgel SuperQ-5PW)[12] |
| Mobile Phase A | 20 mM NaOH in nuclease-free water |
| Mobile Phase B | 20 mM NaOH, 1 M NaCl in nuclease-free water |
| Gradient | 0-100% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Sample Preparation | Resuspend the crude Morpholino pellet in Mobile Phase A. |
Procedure:
-
Equilibrate the HPLC system with Mobile Phase A.
-
Inject the resuspended Morpholino sample onto the column.
-
Run the gradient as specified in Table 3.
-
Collect the fractions corresponding to the major peak, which represents the full-length Morpholino oligo.
-
Desalt the collected fractions using a solid-phase extraction cartridge.[12]
-
Lyophilize the desalted fractions to obtain the purified Morpholino as a white solid.[12]
Quality Control
The purity and identity of the final Morpholino oligonucleotide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass should be calculated and compared with the observed mass. Purity can be further assessed by analytical HPLC. For most applications, a purity of >90% is recommended.[12]
References
- 1. Nodal Signaling Activates Differentiation Genes During Zebrafish Gastrulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Nodal signaling propagation by receptor interactions and positive feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gene-tools.com [gene-tools.com]
Application Notes and Protocols for Cleavage and Deprotection of Morpholino-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodiamidate morpholino oligonucleotides (PMOs), or morpholinos, are a class of synthetic nucleic acid analogs that have become invaluable tools in molecular biology and are emerging as promising therapeutic agents. Their unique charge-neutral backbone, composed of morpholine (B109124) rings linked by phosphorodiamidate moieties, confers exceptional stability against nucleases, high target binding affinity, and low toxicity.
Following solid-phase synthesis, the crucial final steps involve the cleavage of the morpholino oligomer from the solid support and the removal of protecting groups from the nucleobases. The efficiency of these cleavage and deprotection steps directly impacts the yield and purity of the final product, which is critical for their use in research and therapeutic applications. This document provides detailed protocols for the most common cleavage and deprotection methods, a summary of quantitative data for comparison, and workflows to guide researchers in obtaining high-quality morpholino oligonucleotides.
Cleavage and Deprotection Methods
The choice of cleavage and deprotection method depends on the stability of the nucleobase protecting groups and any modifications on the morpholino oligonucleotide. The two most prevalent methods involve the use of concentrated aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Standard Deprotection with Concentrated Ammonium Hydroxide
This is the most traditional and widely used method for the cleavage and deprotection of standard oligonucleotides and is also applicable to morpholinos.
Experimental Protocol:
-
Preparation: After completion of the solid-phase synthesis, wash the solid support-bound morpholino oligonucleotide with dichloromethane (B109758) (DCM) and dry the support thoroughly under a stream of inert gas (e.g., argon or nitrogen) or under vacuum.
-
Cleavage and Deprotection:
-
Transfer the dried solid support to a 2 mL screw-cap vial with a PTFE-lined cap.
-
Add 1.5 mL of concentrated aqueous ammonium hydroxide (28-30% NH₃ in water) to the vial, ensuring the support is completely submerged.
-
Tightly seal the vial.
-
Incubate the vial at 55°C for 16 hours.
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Filter the solution to remove the solid support. A syringe filter (0.45 µm) can be used.
-
Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the filtrate.
-
Evaporate the combined solution to dryness in a vacuum concentrator.
-
-
Resuspension: Resuspend the resulting crude morpholino oligonucleotide pellet in an appropriate buffer for purification and analysis (e.g., sterile water or HPLC mobile phase A).
UltraFAST Deprotection with Ammonium Hydroxide/Methylamine (AMA)
The use of an AMA solution significantly reduces the deprotection time. This method is particularly advantageous for high-throughput synthesis. Note: This method requires the use of acetyl (Ac)-protected cytosine (dC) to prevent transamination.
Experimental Protocol:
-
Preparation: Follow the same preparation steps as for the standard ammonium hydroxide method (wash and dry the solid support).
-
AMA Solution Preparation: In a fume hood, prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (1:1 v/v). Prepare this solution fresh before use.
-
Cleavage and Deprotection:
-
Transfer the dried solid support to a 2 mL screw-cap vial.
-
Add 1.5 mL of the freshly prepared AMA solution to the vial.
-
Tightly seal the vial.
-
Incubate the vial at 65°C for 10-15 minutes.
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected morpholino oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
-
Resuspension: Resuspend the crude morpholino oligonucleotide in a suitable buffer for subsequent purification and analysis.
Quantitative Data Summary
The following table summarizes available quantitative data for different cleavage and deprotection conditions. It is important to note that yields and purity can be sequence-dependent and may require optimization for specific morpholino oligonucleotides.
| Method | Reagent(s) | Temperature (°C) | Time | Crude Yield (%) | Purity (%) | Notes |
| Standard | Concentrated Aqueous Ammonium Hydroxide | 55 | 16 hours | 51 (for a 25-mer PMO) | >90 (after HPLC) | A widely used and reliable method. |
| UltraFAST | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65 | 10-15 minutes | Generally high | >95 (after HPLC) | Significantly reduces deprotection time; requires Ac-dC. |
Experimental Workflows
Cleavage and Deprotection Workflow
Caption: Workflow for the cleavage and deprotection of morpholino oligonucleotides.
Purification and Analysis Workflow
Caption: General workflow for the purification and analysis of morpholino oligonucleotides.
Purification and Analysis Protocols
Anion-Exchange HPLC Purification
Anion-exchange (AEX) HPLC is an effective method for purifying morpholinos by separating them based on the net negative charge imparted by the deprotonation of guanine (B1146940) and thymine (B56734) bases under basic conditions.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Buffer A: 20 mM Tris-HCl, pH 9.0
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 9.0
-
-
Column: A suitable anion-exchange column (e.g., quaternary alkylammonium packing).
-
Gradient:
-
0-5 min: 0% B
-
5-45 min: 0-100% B (linear gradient)
-
45-50 min: 100% B
-
50-55 min: 100-0% B
-
55-60 min: 0% B
-
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Dissolve the crude morpholino in Buffer A and inject it onto the column.
-
Run the gradient and monitor the elution at 260 nm.
-
Collect the fractions corresponding to the main peak.
-
Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or solid-phase extraction).
-
Lyophilize the desalted product to obtain a white solid.
-
MALDI-TOF Mass Spectrometry Analysis
MALDI-TOF mass spectrometry is a rapid and sensitive technique for determining the molecular weight of the purified morpholino oligonucleotide, thereby confirming its identity and assessing its purity.
Experimental Protocol:
-
Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Sample Preparation:
-
Dissolve the purified morpholino oligonucleotide in sterile water to a concentration of approximately 10 pmol/µL.
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the morpholino solution to the matrix spot and mix gently with the pipette tip.
-
Allow the spot to air dry completely.
-
-
Data Acquisition:
-
Analyze the sample in a MALDI-TOF mass spectrometer using a positive or negative ion linear mode.
-
Acquire spectra over an appropriate mass range for the expected molecular weight of the morpholino.
-
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the morpholino oligonucleotide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | Incomplete cleavage from the solid support. | - Ensure the solid support is fully submerged in the cleavage reagent.- Extend the incubation time or slightly increase the temperature. |
| Degradation of the oligonucleotide during deprotection. | - For sensitive modifications, consider milder deprotection conditions.- Ensure the deprotection reagents are fresh. | |
| Incomplete Deprotection | Insufficient incubation time or temperature. | - Increase the incubation time or temperature within the recommended range.- Ensure the deprotection solution is fresh and at the correct concentration. |
| Inefficient mixing. | - Gently agitate the vial during incubation. | |
| Poor Purity on HPLC | Incomplete capping during synthesis leading to n-1 sequences. | - Optimize the capping step during solid-phase synthesis. |
| Co-elution of impurities. | - Optimize the HPLC gradient for better separation. | |
| No or Weak Signal in MALDI-TOF MS | Poor co-crystallization with the matrix. | - Try a different matrix or optimize the sample-to-matrix ratio.- Ensure the sample is desalted properly. |
| Low concentration of the oligonucleotide. | - Increase the concentration of the sample spotted on the target. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting guide, researchers can effectively perform the critical steps of cleavage and deprotection to obtain high-quality morpholino-containing oligonucleotides for their research and development needs.
Application Note: High-Purity Morpholino Oligonucleotide Purification using Ion-Pair Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction Morpholino oligonucleotides are synthetic molecules with a modified, uncharged phosphorodiamidate backbone that distinguishes them from natural nucleic acids.[1][2] This unique structure confers remarkable stability against nucleases and excellent target specificity, making them powerful tools for applications like translation blocking, splice modification, and antisense therapy.[2][3] However, chemical synthesis, while efficient, inevitably produces impurities such as truncated (n-1) and other failure sequences.[1] For reliable and reproducible results in research and therapeutic contexts, purification of the full-length morpholino product is critical.
Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a robust and widely adopted technique for the purification of synthetic oligonucleotides.[4] While morpholinos are uncharged, IP-RP-HPLC can be effectively applied, particularly using a "trityl-on" strategy. This method leverages the hydrophobic dimethoxytrityl (DMT) protecting group, which is left on the 5' end of the full-length oligo after synthesis, to achieve high-resolution separation from shorter, "trityl-off" failure sequences.[5][6]
This document provides a detailed protocol for the purification of morpholino oligos using IP-RP-HPLC.
Principle of Trityl-On IP-RP-HPLC Purification
The core challenge in purifying morpholinos via reverse-phase chromatography is their neutral backbone, which limits hydrophobic interaction with the stationary phase. The "trityl-on" method overcomes this by exploiting the lipophilic DMT group attached to the desired full-length product.
-
Differential Retention : The crude synthesis mixture contains both the DMT-protected full-length morpholino ("trityl-on") and unprotected failure sequences ("trityl-off"). When loaded onto a reverse-phase column (e.g., C18), the highly hydrophobic DMT group causes the full-length product to be strongly retained.[5]
-
Elution of Impurities : Truncated sequences lacking the DMT group have significantly less hydrophobicity and are therefore washed from the column using a mobile phase with a low concentration of organic solvent.[6]
-
Elution of Product : The desired trityl-on morpholino is subsequently eluted by increasing the organic solvent concentration in the mobile phase.
-
Detritylation & Desalting : After the purified trityl-on fraction is collected, the DMT group is chemically cleaved using a weak acid. A final desalting step removes salts and byproducts, yielding the pure, full-length morpholino oligo.[7][8]
An alternative method involves Anion-Exchange (AEX) HPLC, which can be used by deprotonating guanine (B1146940) and thymine (B56734) bases under basic conditions to impart a negative charge to the molecule, allowing it to bind to an AEX column.[1][9] However, IP-RP-HPLC is often preferred for its robustness and high resolution, especially for modified oligos.[6]
Experimental Workflow and Diagrams
The overall process from crude product to purified morpholino oligo is outlined below.
References
- 1. gene-tools.com [gene-tools.com]
- 2. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]
- 3. Morpholino History, Production, and Properties | Gene Tools, LLC [gene-tools.com]
- 4. agilent.com [agilent.com]
- 5. dupont.com [dupont.com]
- 6. labcluster.com [labcluster.com]
- 7. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
Application Notes and Protocols: 7'-O-DMT-Protected Morpholino Uracil Oligonucleotides for Splice-Switching Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholino oligonucleotides are synthetic molecules that have emerged as powerful tools for modulating gene expression, particularly through the alteration of pre-mRNA splicing. These charge-neutral nucleic acid analogs bind to target RNA sequences with high specificity and affinity, enabling the steric hindrance of cellular machinery involved in splicing. This mechanism can be harnessed to correct splicing defects, restore protein function, or induce the production of novel protein isoforms, offering significant therapeutic potential for a range of genetic disorders.
The synthesis of high-quality Morpholino oligos is a critical first step in their application. 7'-O-DMT-morpholino uracil (B121893), along with its adenine, cytosine, and guanine (B1146940) counterparts, serves as a key building block in the solid-phase synthesis of these powerful research and therapeutic agents. The dimethoxytrityl (DMT) protecting group at the 7'-O position ensures controlled, stepwise assembly of the Morpholino oligomer. Following synthesis and purification, the final deprotected Morpholino oligonucleotide is ready for use in splice-switching applications.
These application notes provide a comprehensive overview of the use of Morpholino oligos for splice-switching, including design considerations, delivery protocols for in vitro and in vivo systems, and methods for assessing their efficacy.
Mechanism of Action: Splice-Switching with Morpholino Oligos
Morpholino oligos modulate splicing by binding to specific short sequences within a pre-mRNA molecule. This binding physically blocks the access of the spliceosome, a complex of small nuclear ribonucleoproteins (snRNPs) and other proteins, to critical splice sites.[1][2][3][4] By masking these sites, the normal splicing process is redirected, leading to either the exclusion of an exon (exon skipping) or the inclusion of an intron.[1][3]
For many genetic diseases, such as Duchenne muscular dystrophy (DMD), exon skipping can restore the reading frame of a mutated gene, leading to the production of a truncated but functional protein.[5][6] Morpholinos are typically designed as 25-base oligomers to ensure high specificity and binding affinity.[7][8]
Figure 1: Mechanism of Morpholino-induced exon skipping.
Designing Splice-Switching Morpholino Oligos
Effective Morpholino design is paramount for successful splice-switching. The following are key considerations:
-
Target Selection: Morpholinos should be designed to target splice donor or acceptor sites of the exon to be skipped.[9][10] Targeting can also be directed at splicing enhancers or silencers within the exon.
-
Sequence: The Morpholino sequence should be complementary to the target RNA sequence.
-
Length: A length of 25 bases is generally recommended for optimal specificity and efficacy.[7]
-
GC Content: A GC content of 40-60% is ideal for strong binding. Stretches of more than three consecutive G's should be avoided to prevent solubility issues.[7]
-
Specificity: The designed sequence should be checked against relevant databases to minimize off-target effects.
Quantitative Data on Morpholino-Mediated Exon Skipping
The efficacy of splice-switching Morpholinos can be quantified by measuring the percentage of exon skipping at the RNA level and the subsequent restoration of protein expression. The following tables summarize representative data from studies on Duchenne muscular dystrophy.
Table 1: In Vitro Exon 51 Skipping Efficiency of Different Morpholino Oligos in DMD Patient-Derived Muscle Cells [1]
| Morpholino Sequence ID | Target Region in Exon 51 | Concentration (µM) | Exon Skipping Efficiency (%) |
| Analog Eteplirsen | Internal | 10 | 18% |
| Analog Drisapersen | Internal | 10 | 3% |
| Ac0 | Beginning | 10 | 72% |
| Ac5 | Beginning | 10 | 65% |
| Ac26 | Beginning | 10 | 58% |
| Ac30 | Beginning | 10 | 55% |
| Ac48 | Beginning | 10 | 49% |
Table 2: In Vivo Dystrophin Protein Restoration in DMD Dogs Following Systemic Morpholino Delivery [2]
| Treatment Group | Dose (mg/kg per injection) | Number of Injections | Dystrophin Positive Fibers (%) |
| Untreated Control | - | - | <1% |
| Morpholino Cocktail (Exons 6 & 8) | 120-200 | 5-11 (weekly/bi-weekly) | ~26% (average across various muscles) |
Experimental Protocols
Protocol 1: In Vitro Delivery of Morpholino Oligos using Endo-Porter
This protocol describes the delivery of Morpholino oligos into cultured cells using the Endo-Porter peptide delivery reagent.[11][12][13][14]
Materials:
-
Morpholino oligonucleotide stock solution (e.g., 1 mM in sterile water)
-
Endo-Porter delivery reagent
-
Cultured cells (adherent or suspension)
-
Complete culture medium with serum
-
Cell culture plates or flasks
Procedure:
-
Cell Preparation: Plate cells and grow to 80-100% confluency for optimal delivery.[11][12]
-
Media Replacement: Replace the spent culture medium with fresh, complete medium containing up to 10% serum.[11][12]
-
Add Morpholino: Add the Morpholino stock solution to the desired final concentration (typically 1-10 µM).[11][12] Swirl the plate or flask gently to mix.
-
Add Endo-Porter: Add 6 µL of Endo-Porter for every 1 mL of culture medium to achieve a final concentration of 6 µM.[11][12] Immediately swirl gently to ensure even distribution.
-
Incubation: Return the cells to the incubator and incubate for 16-72 hours.[11] Optimal results are often observed after 48 hours.
-
Analysis: Harvest the cells for downstream analysis of exon skipping (e.g., by RT-PCR).
Protocol 2: In Vivo Delivery of Morpholino Oligos in a Mouse Model
This protocol provides a general guideline for the systemic delivery of Vivo-Morpholinos (Morpholinos conjugated to a delivery moiety) in mice via intravenous injection.[15][16]
Materials:
-
Vivo-Morpholino oligonucleotide, lyophilized
-
Sterile phosphate-buffered saline (PBS)
-
Mouse model of disease (e.g., mdx mouse for DMD)
-
Syringes and needles for intravenous injection
Procedure:
-
Reconstitution: Reconstitute the lyophilized Vivo-Morpholino in sterile PBS to a desired stock concentration (e.g., 0.5 mM).[15]
-
Dose Calculation: Calculate the required volume for injection based on the mouse's body weight and the target dose (e.g., 12.5 mg/kg).[9]
-
Injection: Administer the Vivo-Morpholino solution via intravenous (tail vein) injection.
-
Treatment Schedule: Repeat injections as required by the experimental design (e.g., weekly or bi-weekly).[2]
-
Tissue Harvest and Analysis: At the end of the treatment period, harvest tissues of interest (e.g., skeletal muscle, heart) for analysis of exon skipping and protein restoration.
Protocol 3: Assessment of Exon Skipping by RT-PCR
This protocol outlines the steps to quantify Morpholino-induced exon skipping using reverse transcription-polymerase chain reaction (RT-PCR).
Materials:
-
RNA extraction kit
-
Reverse transcriptase and associated reagents
-
PCR primers flanking the target exon
-
Taq DNA polymerase and PCR buffer
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA ladder
-
Gel imaging system
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells or tissues using a standard RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank the exon targeted for skipping. This will allow for the amplification of both the full-length (unskipped) and the shorter (skipped) transcripts.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of a smaller band in the treated samples, corresponding to the size of the transcript with the skipped exon, indicates successful splice-switching.
-
Quantification: Quantify the intensity of the bands corresponding to the skipped and unskipped products using a gel imaging system and appropriate software. The percentage of exon skipping can be calculated as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of unskipped band) x 100.
Visualizing Experimental Workflows
Figure 2: General experimental workflows for splice-switching applications.
Conclusion
Morpholino oligos synthesized from precursors like 7'-O-DMT-morpholino uracil are invaluable tools for splice-switching applications in both basic research and therapeutic development. Their high specificity and efficacy, coupled with established protocols for delivery and analysis, make them a robust platform for modulating gene expression at the level of pre-mRNA splicing. The data and protocols presented here provide a solid foundation for researchers to design and execute successful splice-switching experiments.
References
- 1. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of systemic morpholino exon-skipping in Duchenne dystrophy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-tools.com [gene-tools.com]
- 4. gene-tools.com [gene-tools.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Duchenne muscular dystrophy - Wikipedia [en.wikipedia.org]
- 7. Choosing the Optimal Target | Gene Tools, LLC [gene-tools.com]
- 8. youtube.com [youtube.com]
- 9. izfs.org [izfs.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. gene-tools.com [gene-tools.com]
- 12. gene-tools.com [gene-tools.com]
- 13. Endo-Porter | Gene Tools, LLC [gene-tools.com]
- 14. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for Coupling 7'-O-DMT-Morpholino Uracil to Solid Support
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the covalent attachment of 7'-O-DMT-morpholino uracil (B121893) to an amino-functionalized solid support, a critical initial step in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are synthetic antisense oligonucleotides recognized for their high specificity, stability, and low toxicity, making them valuable tools in research and therapeutic development.[1] The following protocols outline the necessary steps for preparing the morpholino monomer, coupling it to the solid support, and quantifying the loading efficiency.
Introduction
Solid-phase synthesis is the standard method for producing high-quality PMOs for both research and potential therapeutic applications.[1] The process involves the sequential addition of morpholino monomers to a growing chain that is anchored to a solid support.[1] The initial and foundational step of this process is the efficient and stable coupling of the first monomer to the support. This protocol specifically addresses the loading of 7'-O-DMT-morpholino uracil onto an amino-functionalized solid support, typically long-chain alkylamine controlled pore glass (LCAA-CPG) or aminomethylated polystyrene.
The strategy involves two key stages:
-
Succinylation of the 7'-hydroxyl group of the DMT-protected morpholino uracil to introduce a carboxyl group.
-
Amide bond formation between the carboxylated monomer and the amino groups on the solid support, mediated by a coupling agent.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Various | Synthesis Grade |
| Succinic Anhydride (B1165640) | Sigma-Aldrich | 99% |
| N,N-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Pyridine (B92270) | Sigma-Aldrich | Anhydrous, 99.8% |
| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Various | Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Acetonitrile (B52724) (ACN) | Sigma-Aldrich | Anhydrous, 99.8% |
| Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF) | Various | Synthesis Grade |
| Capping Solution B (e.g., 10% N-Methylimidazole in THF) | Various | Synthesis Grade |
| Trichloroacetic Acid (TCA) in DCM (3%) | Various | Synthesis Grade |
| Long-Chain Alkylamine Controlled Pore Glass (LCAA-CPG) | Various | 500 Å |
Protocol 1: Succinylation of this compound
This procedure introduces a succinyl linker to the 7'-hydroxyl group of the morpholino monomer, which is necessary for its subsequent coupling to the amino-functionalized solid support.
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Add succinic anhydride (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Evaporate the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a 5% aqueous sodium bicarbonate solution, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
The resulting this compound-7'-hemisuccinate can be purified by silica (B1680970) gel chromatography if necessary.
Protocol 2: Coupling of Succinylated Monomer to Amino-Functionalized Solid Support
This protocol describes the activation of the carboxyl group of the hemisuccinate and its coupling to the solid support.
-
Place the amino-functionalized solid support (e.g., LCAA-CPG) in a reaction vessel.
-
Wash the support with anhydrous DCM and then with anhydrous DMF.
-
In a separate flask, dissolve the this compound-7'-hemisuccinate (2.0 eq relative to the amino groups on the support) in anhydrous DMF.
-
Add HBTU (1.9 eq), HOBt (2.0 eq), and DIPEA (4.0 eq) to the monomer solution to pre-activate the carboxyl group.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
Add the activated monomer solution to the solid support.
-
Agitate the mixture at room temperature for 4-16 hours.
-
After the coupling reaction, filter the support and wash it thoroughly with DMF, ACN, and DCM.
-
Dry the support under a high vacuum.
Protocol 3: Capping of Unreacted Amino Groups
To prevent side reactions during subsequent oligonucleotide synthesis, any unreacted amino groups on the solid support must be capped.
-
Wash the monomer-loaded support with anhydrous acetonitrile.
-
Treat the support with a capping solution (e.g., a mixture of Capping Solution A and Capping Solution B) for 5-10 minutes at room temperature.
-
Filter the support and wash it thoroughly with acetonitrile and DCM.
-
Dry the support under a high vacuum.
Protocol 4: Quantification of Monomer Loading
The loading of the this compound on the solid support is determined by measuring the absorbance of the dimethoxytrityl (DMT) cation released upon acid treatment.
-
Accurately weigh a small amount (2-3 mg) of the dried, loaded support into a vial.
-
Add a known volume of 3% TCA in DCM to the vial.
-
Gently agitate the mixture until the orange color of the DMT cation is fully developed.
-
Transfer the supernatant to a cuvette and measure the absorbance at 498 nm.
-
Calculate the loading using the Beer-Lambert law: Loading (μmol/g) = (A * V * 1000) / (ε * m) where:
-
A = Absorbance at 498 nm
-
V = Volume of the TCA solution (L)
-
ε = Molar extinction coefficient of the DMT cation (71,700 L·mol⁻¹·cm⁻¹)
-
m = Mass of the solid support (g)
-
Data Presentation
| Parameter | Typical Value | Reference |
| Solid Support Type | LCAA-CPG, Aminomethylated Polystyrene | [2] |
| Initial Amino Group Loading | 20-40 µmol/g | General Knowledge |
| Monomer Coupling Efficiency | >95% | Assumed based on standard protocols |
| Final Monomer Loading | 15-35 µmol/g | [3] |
| Wavelength for DMT Cation Quantification | 498 nm | General Knowledge |
| Molar Extinction Coefficient of DMT Cation | 71,700 L·mol⁻¹·cm⁻¹ | General Knowledge |
Visualizations
Workflow for Coupling this compound to Solid Support
Caption: Workflow for the preparation and coupling of this compound to a solid support.
Logical Relationship of Reagents in the Coupling Step
Caption: Reagent interactions during the amide coupling of the morpholino monomer to the solid support.
Conclusion
The successful coupling of the first morpholino monomer to a solid support is a prerequisite for the synthesis of high-quality PMOs. The protocols provided herein offer a comprehensive guide for researchers to perform this crucial step with high efficiency. Careful execution of each step, particularly the anhydrous conditions and the proper activation of the monomer, is essential for achieving optimal loading and ensuring the success of the subsequent oligomer synthesis.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Oligonucleotides with Morpholino Uracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholino oligonucleotides, particularly those incorporating morpholino uracil (B121893), represent a significant class of antisense therapeutics. Their unique chemical structure, characterized by a morpholine (B109124) ring instead of a ribose sugar and phosphorodiamidate linkages replacing the phosphate (B84403) backbone, confers properties such as high specificity, stability against enzymatic degradation, and low toxicity.[1][2][3] Accurate and robust analytical methods are therefore essential for their characterization, impurity profiling, and sequencing to ensure product quality, safety, and efficacy.[1][2]
This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of oligonucleotides containing morpholino uracil. The methodologies described herein leverage liquid chromatography-mass spectrometry (LC-MS) for separation and sensitive detection, along with tandem mass spectrometry (MS/MS) for structural elucidation and sequence confirmation.
Core Principles of Analysis
The analysis of phosphorodiamidate morpholino oligomers (PMOs) by LC-MS presents unique challenges and considerations compared to natural nucleic acids due to their neutral backbone.[1][2] The methods outlined below are designed to address these specific properties. Key analytical objectives include:
-
Purity Analysis: Identification and quantification of product-related impurities.
-
Impurity Identification: Characterization of deletion sequences (n-1, n-2, etc.) and other modifications.
-
Sequence Confirmation: Verification of the complete oligonucleotide sequence.
Experimental Protocols
Protocol 1: LC-MS for Purity and Impurity Analysis
This protocol details a liquid chromatography-mass spectrometry method for the separation and identification of a target morpholino oligonucleotide from its impurities.
1. Sample Preparation:
-
Reconstitute the lyophilized morpholino oligonucleotide sample in nuclease-free water to a stock concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL using a mixture of 70% acetonitrile (B52724) and 30% water.[1]
2. Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1290 Infinity II Bio LC system or equivalent.[4][5]
-
Column: Agilent ZORBAX RRHD 300Å StableBond C3, 1.8 µm, 2.1 x 50 mm.[4][5]
-
Mobile Phase A: 1 mM Ammonium Acetate in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient appropriate for the specific oligonucleotide, for example, 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.[4]
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.[4][5]
-
Ionization Source: Dual Agilent Jet Stream Electrospray Ionization (AJS ESI).[4][5]
-
MS Acquisition Mode: Full scan mode from m/z 400 to 3200 for characterization and impurity analysis.[4][5]
-
Source Parameters:
4. Data Analysis:
-
Process the acquired data using software such as Agilent MassHunter BioConfirm.[4]
-
Perform deconvolution of the raw spectra to determine the molecular weights of the main product and any impurities.
-
Identify impurities based on their mass differences from the target oligonucleotide (e.g., deletions, additions, or other modifications).
Protocol 2: Tandem MS (MS/MS) for Sequence Confirmation
This protocol utilizes tandem mass spectrometry to fragment the morpholino oligonucleotide and confirm its sequence. Two primary fragmentation techniques are employed: Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD).
1. Sample Preparation and LC Conditions:
-
Follow the same sample preparation and LC conditions as described in Protocol 1.
2. Mass Spectrometry (MS/MS) Conditions:
-
Collision-Induced Dissociation (CID) in Negative Ion Mode:
-
MS Acquisition Mode: Targeted MS/MS on a selected precursor ion (e.g., the -3 charged ion).[4][5]
-
Fragmentation: Collision-induced dissociation.
-
Collision Energy: Optimize the collision energy to achieve sufficient fragmentation for sequence coverage. This may require a ramp of collision energies.
-
Fragment Ion Detection: Acquire spectra to detect the resulting fragment ions. The dominant fragment ions for PMOs in negative mode CID are typically b, d, and z ions.[1][4]
-
-
Electron Capture Dissociation (ECD) in Positive Ion Mode:
-
MS Acquisition Mode: Targeted MS/MS on a selected precursor ion.
-
Electron Beam Energy: A typical energy of 15 eV can be used for a range of PMOs.[6][7]
-
Fragment Ion Detection: Acquire spectra to detect the resulting fragment ions. ECD of PMOs primarily produces d and z ions, providing excellent sequence coverage.[6][7]
-
3. Data Analysis for Sequencing:
-
Use sequencing software to automatically or manually assign the observed fragment ions to the theoretical fragmentation pattern of the target morpholino oligonucleotide.
-
Aim for 100% sequence coverage by identifying a complete ladder of fragment ions.[2][4]
Data Presentation
Quantitative data from the analysis of morpholino oligonucleotides should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of LC-MS Purity and Impurity Analysis
| Sample ID | Target Oligonucleotide | Observed Mass (Da) | Theoretical Mass (Da) | Mass Accuracy (ppm) | Main Peak Purity (%) | Impurity Profile (Relative Abundance %) |
| PMO-U-01 | 5'-UCG-UAC-GUC-3' | 2845.23 | 2845.21 | 7.0 | 95.2 | n-1 (Uracil deletion): 2.5%n-1 (Cytosine deletion): 1.8%Other: 0.5% |
| PMO-U-02 | 5'-UUA-CCG-GAA-3' | 2789.15 | 2789.14 | 3.6 | 98.1 | n-1 (Adenine deletion): 1.2%Other: 0.7% |
Table 2: Tandem MS Sequencing Results
| Oligonucleotide Sequence | Fragmentation Method | Precursor Ion (m/z) | Sequence Coverage (%) | Dominant Fragment Ion Series |
| 5'-UCG-UAC-GUC-3' | CID (Negative Mode) | 947.73 (-3 charge) | 100 | b, d, z |
| 5'-UUA-CCG-GAA-3' | ECD (Positive Mode) | 700.79 (+4 charge) | 100 | d, z |
Visualizations
Diagrams are provided to illustrate the experimental workflows and the fundamental structure of morpholino oligonucleotides.
Caption: Experimental workflow for LC-MS analysis of morpholino oligonucleotides.
Caption: Simplified structure of a morpholino uracil monomer unit.
Caption: Fragmentation pathways of morpholino oligonucleotides in MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholino Oligo Synthesis - Amerigo Scientific [amerigoscientific.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Morpholino-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the in vivo delivery of phosphorodiamidate morpholino oligomers (PMOs), a versatile tool for antisense therapy. Morpholinos are synthetic molecules that can block the translation of specific mRNAs or modify pre-mRNA splicing, offering therapeutic potential for a range of genetic disorders.[1][2][3][4] Effective in vivo delivery is critical for their therapeutic success. This document outlines the primary strategies for delivering morpholinos to target tissues in animal models, including the use of unmodified PMOs, Vivo-Morpholinos, and peptide-conjugated morpholinos (PPMOs).
Overview of In Vivo Morpholino Delivery Techniques
The neutral backbone of morpholinos contributes to their high specificity and low toxicity but also limits their passive uptake by cells.[5][6] Therefore, various strategies have been developed to enhance their intracellular delivery in vivo.
-
Unmodified ("Bare") Morpholinos: These are the simplest form of morpholinos. Their delivery relies on direct administration, and they are most effective in tissues that are naturally "leaky," such as the damaged muscle tissues found in models of Duchenne muscular dystrophy (DMD).[7][8] Systemic delivery of unmodified morpholinos can be achieved, but often requires high doses.[7][9][10]
-
Vivo-Morpholinos: To overcome the delivery challenge, Vivo-Morpholinos were developed. These consist of a standard morpholino oligo covalently linked to an octa-guanidinium dendrimer.[11][12] This cationic moiety facilitates cellular uptake, enabling systemic delivery to a wide range of tissues.[8][12][13]
-
Peptide-Conjugated Morpholinos (PPMOs): This approach involves conjugating the morpholino to a cell-penetrating peptide (CPP), often an arginine-rich peptide.[1][8][14] The CPP actively transports the morpholino across the cell membrane, significantly enhancing its bioavailability and efficacy in various tissues.[14][15][16]
Quantitative Comparison of Delivery Methods
The choice of delivery method significantly impacts the dosage required, biodistribution, and therapeutic efficacy. The following tables summarize quantitative data from preclinical studies to aid in the selection of an appropriate delivery strategy.
| Delivery Method | Animal Model | Target Gene/Exon | Dosing Regimen | Key Efficacy Results | Reference |
| Unmodified PMO | mdx mouse | Dystrophin exon 23 | 200 mg/kg total (multiple intravascular injections) | Significant increase in dystrophin-positive fibers | [10] |
| Vivo-Morpholino | mdx mouse | Dystrophin exon 23 | 12.5 mg/kg i.v. (4 consecutive days) | Near-complete splice correction in multiple tissues | [12] |
| Vivo-Morpholino | C57/LJ mice | Vmat2 | 11 mg/kg tail vein injection (3 consecutive days) with RMP7 | Significant knockdown in daily physical activity | [17] |
| PPMO (Pip8b2) | Dnm2R369W/+ mouse | Dynamin 2 (Dnm2) | 12.5 mg/kg tail vein injection (3 doses) | Significant reduction in Dnm2 mRNA and protein levels | [18] |
| PPMO ((RXR)4) | Rat | c-myc | 15 mg/kg i.v. (single dose) | 2-fold increase in elimination half-life compared to PMO | [16] |
| Delivery Method | Key Pharmacokinetic/Biodistribution Parameters | Potential Toxicity | Reference |
| Unmodified PMO | Primarily effective in leaky tissues. | Low intrinsic toxicity, but high doses may be required. | [7][8] |
| Vivo-Morpholino | Broad tissue distribution, including liver, kidney, muscle, and intestine.[11][12] Does not efficiently cross the blood-brain barrier.[17] | High doses can lead to toxicity.[6] Certain sequences may cause blood clotting due to dendrimer clustering.[19][20][21] | [12][17] |
| PPMO | Enhanced tissue uptake (3-5 fold increase in most tissues compared to PMO).[15] Some peptides can cross the blood-brain barrier.[15][22] | High doses can cause unbearable toxic side effects.[7] Potential for kidney toxicity at high concentrations.[16] | [7][15][16][22] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of morpholinos. It is crucial to optimize these protocols for your specific animal model, morpholino sequence, and experimental goals.
Protocol for Systemic Delivery of Vivo-Morpholinos via Tail Vein Injection
This protocol is adapted from studies using Vivo-Morpholinos for systemic gene knockdown in mice.[12][17]
Materials:
-
Vivo-Morpholino oligo (lyophilized)
-
Sterile, nuclease-free physiological saline (0.9% NaCl)
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
Mouse restrainer
Procedure:
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized Vivo-Morpholino to collect the powder at the bottom.
-
Reconstitute the Vivo-Morpholino in sterile physiological saline to a desired stock concentration (e.g., 1 mM). Gene Tools, LLC suggests a 0.5 mM solution in phosphate-buffered saline.[11]
-
Vortex thoroughly to ensure complete dissolution. Some sequences may require gentle warming (e.g., 37°C) to fully dissolve.[21]
-
-
Dose Calculation:
-
Calculate the required volume of Vivo-Morpholino solution based on the mouse's body weight and the target dose (e.g., 12.5 mg/kg).
-
A typical dose for a 20g mouse at 12.5 mg/kg is approximately 25 nmoles.[11]
-
-
Administration:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Slowly inject the calculated volume of Vivo-Morpholino solution into one of the lateral tail veins.
-
Monitor the mouse for any immediate adverse reactions.
-
-
Dosing Schedule:
Protocol for Systemic Delivery of Peptide-Conjugated Morpholinos (PPMOs)
This protocol provides a general guideline for the systemic administration of PPMOs, which has been effective in various disease models.[18]
Materials:
-
PPMO (lyophilized or in solution)
-
Sterile, nuclease-free vehicle (e.g., physiological saline or PBS)
-
Appropriate syringes and needles for the chosen route of administration (e.g., intravenous, intraperitoneal)
-
Animal restrainer (if necessary)
Procedure:
-
Preparation of Dosing Solution:
-
If lyophilized, reconstitute the PPMO in the appropriate sterile vehicle to the desired stock concentration.
-
Dilute the stock solution with the vehicle to the final concentration for injection.
-
-
Dose Calculation:
-
Calculate the injection volume based on the animal's weight and the target dose (e.g., 12.5 mg/kg).
-
-
Administration:
-
Administer the PPMO solution via the chosen route (e.g., tail vein injection for intravenous delivery or intraperitoneal injection).
-
For intravenous injection, follow the procedure outlined in Protocol 3.1.
-
For intraperitoneal injection, lift the mouse by the scruff of the neck, tilt it slightly head-down, and insert the needle into the lower abdominal quadrant, avoiding the midline.
-
-
Dosing Schedule:
-
The optimal dosing schedule is highly dependent on the specific PPMO, target, and disease model.
-
A multi-dose regimen (e.g., three injections over several weeks) has been shown to be effective for preventing disease progression in some models.[18]
-
Visualizing Workflows and Mechanisms
Experimental Workflow for In Vivo Morpholino Delivery
Caption: General workflow for in vivo morpholino experiments.
Mechanism of Morpholino-Mediated Exon Skipping
Caption: Morpholino blocking a splice site to induce exon skipping.
Cellular Uptake Mechanisms
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Morpholino antisense oligonucleotide induced dystrophin exon 23 skipping in mdx mouse muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholino-driven gene editing: a new horizon for disease treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic delivery of morpholino oligonucleotide restores dystrophin expression bodywide and improves dystrophic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dosing regimen has a significant impact on the efficiency of morpholino oligomer-induced exon skipping in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. In vivo delivery of morpholino oligos by cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Vivo-Morpholino Delivery Method to the Brain" by David P. Ferguson, Emily E. Schmitt et al. [digitalcommons.wku.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. In vivo Pharmacokinetic and Biodistribution profile of Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides | Gene Tools, LLC [gene-tools.com]
Application Notes and Protocols for Morpholino Oligo Use in Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of morpholino antisense oligonucleotides (MOs) in zebrafish (Danio rerio) models for gene function characterization. The protocols outlined below, coupled with data interpretation guidelines, will enable researchers to effectively design, execute, and validate gene knockdown experiments.
Introduction to Morpholino Oligos in Zebrafish
Morpholino oligos are synthetic molecules used to block gene expression by preventing the translation of messenger RNA (mRNA) or by altering pre-mRNA splicing.[1][2] In zebrafish, MOs are a widely used tool for reverse genetics due to the ease of delivery via microinjection into optically transparent embryos, allowing for rapid assessment of loss-of-function phenotypes.[3][4] Their stability and high efficacy during early embryonic development make them particularly valuable for studying vertebrate development and disease.[3][5]
Key Advantages of MOs in Zebrafish:
-
Rapid Gene Knockdown: Effects can be observed within hours of injection.[3]
-
Ease of Use: Microinjection into embryos is a standard and well-established technique.[6][7]
-
Cost-Effective: Compared to generating stable mutant lines, MOs offer a quicker and more affordable method for initial gene function screening.[1][2]
-
Titratable Knockdown: The degree of gene silencing can be controlled by adjusting the MO concentration, which is useful for studying genes that are embryolethal when fully knocked out.[1]
Designing a Morpholino Experiment
Careful planning is crucial for a successful morpholino experiment. The overall workflow involves several key stages from initial design to phenotype validation.
Types of Morpholinos
There are two primary types of morpholinos used for gene knockdown:
-
Translation-Blocking MOs: These are designed to bind to the 5' untranslated region (UTR) and the start codon (AUG) of the target mRNA, physically preventing the assembly of the ribosome and inhibiting protein synthesis.[8]
-
Splice-Blocking MOs: These target splice junctions (either donor or acceptor sites) in the pre-mRNA, leading to the inclusion of introns or exclusion of exons in the mature mRNA.[8] This often results in a frameshift mutation and a premature stop codon, producing a truncated, non-functional protein. The efficacy of splice-blocking MOs can be readily assessed by RT-PCR.[3]
Experimental Protocols
Protocol: Morpholino Preparation and Microinjection
Materials:
-
Lyophilized morpholino oligo (Gene Tools, LLC)
-
Sterile, nuclease-free water
-
Phenol Red (0.05% final concentration)
-
Microinjection apparatus (including micromanipulator, pressure injector, and dissecting microscope)
-
Glass capillaries for pulling needles
-
Microloader pipette tips
-
Zebrafish embryos (1-4 cell stage)
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)[9]
-
Petri dishes
Procedure:
-
Reconstitution of Morpholino: Resuspend the lyophilized MO in sterile water to create a stock solution (typically 1-2 mM). Avoid using salt solutions like KCl for initial reconstitution.[9]
-
Preparation of Working Solution:
-
Heat the MO stock solution at 65°C for 5 minutes to dissolve any secondary structures, then immediately place on ice.[6]
-
Dilute the stock solution to the desired working concentration (ranging from 0.1 to 1.0 mM) with sterile water.
-
Add Phenol Red to a final concentration of 0.05% to visualize the injection.[6]
-
-
Needle Preparation and Calibration:
-
Pull glass capillaries to create fine-tipped microinjection needles.
-
Backload the needle with 2-3 µL of the MO working solution using a microloader tip.
-
Break the very tip of the needle on the side of the injection mold to create an opening.
-
Calibrate the injection volume by injecting a droplet into mineral oil on a micrometer slide. Adjust the injection pressure and duration to achieve the desired droplet size (e.g., a 2 nL volume corresponds to a specific diameter).
-
-
Microinjection:
-
Collect freshly fertilized zebrafish embryos and align them in troughs on an injection plate.
-
Position the needle to penetrate the chorion and then the yolk of a 1-4 cell stage embryo.[5]
-
Inject the MO solution into the yolk. The injected solution will appear as a red spot that gradually diffuses.[5][6]
-
-
Post-Injection Care:
-
Transfer the injected embryos to a petri dish containing E3 embryo medium.
-
Incubate at 28.5°C and observe for developmental phenotypes at desired time points.[6]
-
Protocol: Validation of Morpholino Knockdown
Validation is a critical step to ensure that the observed phenotype is a specific result of the target gene knockdown.
A. Efficacy Testing:
-
For Splice-Blocking MOs:
-
Extract total RNA from a pool of morphant and control embryos at 24-48 hours post-fertilization (hpf).
-
Synthesize cDNA using reverse transcriptase.
-
Perform RT-PCR using primers that flank the targeted splice site.
-
Analyze the PCR products on an agarose (B213101) gel. A successful knockdown will result in a band of a different size in the morphant lane compared to the control, indicating altered splicing.[3]
-
Quantitative real-time PCR (qRT-PCR) can be used to quantify the reduction in the wild-type transcript.[3]
-
-
For Translation-Blocking MOs:
-
Western Blotting: If a specific antibody for the target protein is available, perform a Western blot on protein lysates from morphant and control embryos to demonstrate a reduction in protein levels.[3][10]
-
Luciferase Assay: Co-inject the MO with a reporter mRNA construct containing the MO target sequence fused to a luciferase gene. A decrease in luciferase activity indicates effective blocking of translation.[11]
-
B. Specificity Testing:
-
Rescue Experiment: Co-inject the MO with a synthetic mRNA that codes for the target protein but lacks the MO binding site. Amelioration or reversal of the morphant phenotype indicates that the effect was specific to the knockdown of the target gene.[3][5]
-
Comparison with a Mutant: The gold standard for validation is to compare the morphant phenotype with the phenotype of a known genetic mutant for the same gene.[12] Any phenotype in the morphant that is not present in the mutant is considered an off-target effect.[12]
Data Presentation and Interpretation
Quantitative Data Summary
It is essential to perform dose-response experiments to determine the optimal MO concentration that yields a specific phenotype without causing generalized toxicity.
| Morpholino Concentration | N (Embryos Injected) | % Normal Phenotype | % Specific Phenotype | % Toxic/Malformed | % Lethality (at 24 hpf) |
| Control MO (e.g., 4 ng) | 100 | 98 | 0 | 2 | 0 |
| GeneX MO (1 ng) | 100 | 85 | 10 | 5 | 0 |
| GeneX MO (2 ng) | 100 | 40 | 55 | 5 | 0 |
| GeneX MO (4 ng) | 100 | 10 | 70 | 15 | 5 |
| GeneX MO (8 ng) | 100 | 5 | 20 | 50 | 25 |
Table 1: Example of a dose-response titration for a hypothetical GeneX morpholino. The optimal dose would be 4 ng, as it provides the highest penetrance of the specific phenotype with minimal toxicity.
| Validation Experiment | N (Embryos) | % Specific Phenotype | Notes |
| GeneX MO (4 ng) | 100 | 70% | - |
| GeneX MO (4 ng) + Rescue mRNA | 100 | 15% | Significant reduction in phenotype |
| Second GeneX MO (4 ng) | 100 | 65% | Phenocopies the first MO |
| GeneX MO (4 ng) + p53 MO (4 ng) | 100 | 68% | No significant change in specific phenotype, reduced neural toxicity |
Table 2: Example of quantitative data from validation experiments for GeneX MO.
Off-Target Effects
Morpholinos can induce off-target effects, most commonly p53-mediated apoptosis, which often manifests as neural toxicity and general malformations (the "monster" phenotype).[3][13][14]
Mitigation Strategy:
-
Co-inject the experimental MO with a p53-targeting MO.[3] This can suppress the off-target apoptosis and help to clarify the gene-specific phenotype.[3][13] However, this approach may mask legitimate p53-dependent phenotypes.[3]
Recent studies have also shown that MOs can induce the expression of interferon-stimulated genes (ISGs) and other cellular stress pathways.[15][16] Researchers should be aware of these potential confounding factors when interpreting transcriptomic or proteomic data from morphants.[12][15]
Signaling Pathway Analysis
Morpholinos are powerful tools for dissecting signaling pathways. For example, they have been used extensively to study the Nodal signaling pathway, which is crucial for establishing the left-right asymmetry of the developing heart.
Knockdown of genes like spaw or lefty2 using MOs can lead to predictable disruptions in this pathway, resulting in randomized or reversed heart looping, demonstrating the utility of this technique in functional genomics.[13]
Conclusion and Future Outlook
Morpholino oligos remain a valuable tool for rapid gene function analysis in zebrafish, particularly for initial screening and discovery.[3][13] However, with the advent of precise genome editing technologies like CRISPR/Cas9, the standards for validation have become more stringent.[12][17] It is now highly recommended that MO-induced phenotypes be confirmed with stable genetic mutants.[12][17] When used judiciously and with rigorous controls, morpholinos will continue to be an essential part of the zebrafish researcher's toolkit for dissecting the complexities of vertebrate biology and disease.
References
- 1. Zebrafish Morpholino Gene Knockdown - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ovid.com [ovid.com]
- 5. Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development [jove.com]
- 6. Video: Microinjection of mRNA and Morpholino Antisense Oligonucleotides in Zebrafish Embryos. [jove.com]
- 7. Lessons from morpholino-based screening in zebrafish | Gene Tools, LLC [gene-tools.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative assessment of the knockdown efficiency of morpholino antisense oligonucleotides in zebrafish embryos using a luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines for morpholino use in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of interferon-stimulated genes and cellular stress pathways by morpholinos in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of interferon-stimulated genes and cellular stress pathways by morpholinos in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guidelines for morpholino use in zebrafish | PLOS Genetics [journals.plos.org]
Troubleshooting & Optimization
"troubleshooting low coupling efficiency with 7'-O-DMT-morpholino uracil"
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low coupling efficiency during the synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs), specifically when using 7'-O-DMT-morpholino uracil (B121893) monomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency in PMO synthesis?
Low coupling efficiency is a frequent challenge in PMO synthesis and can stem from several factors. The most common culprits include suboptimal reagent quality, inadequate reaction conditions, and issues with the solid-phase synthesis protocol. Specifically, moisture contamination, instability of the activated monomer, incomplete deprotection of the growing chain, and inefficient activation chemistry can significantly reduce yields.[1][2][3]
Q2: My coupling efficiency dropped suddenly. What is the first thing I should check?
The most immediate factor to investigate is the quality and handling of your reagents and solvents, particularly their water content. Anhydrous conditions are critical for successful PMO synthesis.[1] Moisture can hydrolyze the activated phosphoramidate (B1195095) intermediates, halting the coupling reaction.[1] Use fresh, high-purity, anhydrous solvents and ensure all reagents, especially the 7'-O-DMT-morpholino uracil monomer and the activator solution, have been stored correctly under inert gas (e.g., Argon) and handled using anhydrous techniques.
Q3: How does the choice of activator impact the coupling of this compound?
The activator is crucial for forming the reactive intermediate. While various activators are used, some, like 5-Ethylthio-1H-tetrazole (ETT), have been reported to improve coupling efficiency compared to others.[2][4] The stability of the activated monomer can be poor, especially in solvents like NMP or DMF where solubility is high.[4][5] Therefore, ensuring the activator is potent and used in the correct stoichiometry is essential. In some cases, additives like N-methylimidazole (NMI) or salts such as lithium bromide (LiBr) have been used to enhance coupling, though they may require longer reaction times.[2][4]
Q4: I suspect my this compound monomer has degraded. How can I verify its quality?
Monomer quality is paramount. To verify its integrity, you can perform a few checks. First, assess the physical appearance; it should be a crisp, white powder. Discoloration may indicate degradation. For a more definitive analysis, High-Performance Liquid Chromatography (HPLC) and ³¹P NMR spectroscopy can be used. HPLC can reveal the presence of impurities, while ³¹P NMR can confirm the integrity of the phosphoramidate group. It is also crucial to check the stability of the monomer in your chosen synthesis solvent, as some solvents can cause degradation over time.[4][5]
Q5: Can the solid support or linker affect coupling efficiency?
Yes, the choice of solid support and the stability of the linkage can influence the overall synthesis yield.[2] Inefficient swelling of the resin in the reaction solvent can limit the accessibility of reactive sites. Ensure you are using a resin appropriate for PMO synthesis (e.g., crosslinked polystyrene) and that it is properly prepared and swelled before beginning the synthesis.[6] Premature cleavage of the growing oligomer from the support can also lead to lower yields and must be ruled out.
Troubleshooting Workflow
If you are experiencing low coupling efficiency, follow this systematic workflow to identify and resolve the issue.
Data & Experimental Parameters
Success in PMO synthesis relies on precise control of reaction parameters. The tables below summarize key quantitative data for optimizing coupling steps.
Table 1: Reagent Quality and Handling
| Parameter | Recommended Specification | Troubleshooting Action |
| Solvent Water Content | < 30 ppm | Dry solvents over molecular sieves or use fresh anhydrous grade bottles. |
| Monomer Purity | > 98% (HPLC) | Re-purify or purchase new lot of this compound. |
| Activator Solution | Freshly prepared or < 1 week old | Prepare a fresh solution of the activator (e.g., ETT). |
| Storage Conditions | -20°C, under Argon | Ensure all reagents are stored in a desiccated, inert atmosphere. |
Table 2: Recommended Solid-Phase Synthesis Conditions
| Step | Reagent/Parameter | Standard Condition | Optimization Strategy |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 2-3 minutes | Increase deblocking time; consider 0.5% methanesulfonic acid for stubborn groups.[7] |
| Coupling | Monomer Concentration | 0.05 - 0.1 M | Increase equivalents of monomer relative to synthesis sites on support. |
| Activator | Varies (e.g., ETT, LiBr) | Test alternative activators or additives.[2][4] | |
| Temperature | Room Temperature | Increase temperature to 70-90°C to accelerate the reaction, but monitor for degradation.[1][6] | |
| Time | 30 - 120 minutes | Increase coupling time, especially for difficult sequences.[4][5] | |
| Capping | Acetic Anhydride / N-methylimidazole | Post-coupling | Ensure capping is efficient to block unreacted amines and prevent deletion sequences.[1][2] |
Key Experimental Protocols
Protocol: Small-Scale Test Coupling Reaction
This protocol is designed to test the efficacy of a new batch of this compound monomer or activator solution under ideal conditions.
-
Resin Preparation: Swell 10-20 mg of a suitable solid support (e.g., amino-functionalized polystyrene) in anhydrous acetonitrile (B52724) (ACN) for 1 hour in a small synthesis vessel.
-
Deblocking: If the resin is pre-loaded and trityl-protected, treat with 3% TCA in DCM for 3 minutes. Wash thoroughly with ACN.
-
Monomer Activation: In a separate dry vial under argon, dissolve the this compound monomer (e.g., 5 equivalents relative to resin loading) and the activator (e.g., 4.5 equivalents) in anhydrous ACN to a final monomer concentration of 0.1 M. Allow to react for 1-2 minutes.
-
Coupling: Add the activated monomer solution to the prepared resin. Agitate the vessel at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with ACN to remove all unreacted reagents.
-
Analysis (Trityl Assay):
-
Dry a small sample of the resin.
-
Add a solution of perchloric acid or TCA.
-
The development of a bright orange/red color indicates the presence of the DMT cation, confirming a successful coupling reaction. The intensity can be quantified spectrophotometrically to estimate efficiency.
-
Chemical Pathway Overview
The core of the synthesis is the coupling reaction, where the activated morpholino monomer is joined to the growing oligomer chain on the solid support.
References
"how to minimize n-1 deletion sequences in morpholino synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the occurrence of (n-1) deletion sequences during Morpholino oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are (n-1) deletion sequences in Morpholino synthesis?
A1: (n-1) deletion sequences, also known as shortmers, are impurity oligonucleotides that are one nucleotide shorter than the intended full-length product (n). These sequences arise from inefficiencies during the solid-phase chemical synthesis process. Specifically, they occur when a small percentage of the growing Morpholino chains fail to have the next base coupled to them in a given synthesis cycle.[1]
Q2: Why are (n-1) deletion sequences problematic for my experiments?
A2: The presence of (n-1) and other truncated sequences can significantly impact the reliability and reproducibility of your experiments. These impurities can lead to:
-
Reduced Specificity: Incomplete sequences might bind to off-target mRNA, causing unintended biological effects.
-
Lower Efficacy: A lower concentration of the full-length, active Morpholino reduces its effectiveness in blocking translation or splicing.
-
Inaccurate Results: Impurities can interfere with downstream applications like PCR and sequencing, leading to misleading data.
-
Increased Background Noise: Contaminants can increase background signals in molecular assays, making results harder to interpret.
Q3: What is the primary cause of (n-1) deletions during synthesis?
A3: The primary cause of (n-1) deletions is incomplete coupling of the phosphoramidite (B1245037) monomer to the growing oligonucleotide chain during a synthesis cycle.[2] This inefficiency can be attributed to several factors, most notably the presence of moisture, which can hydrolyze the activated phosphoramidite.[3] Inefficient deprotection steps can also contribute to the accumulation of truncated impurities.[2]
Q4: How can I minimize the formation of (n-1) deletion sequences during synthesis?
A4: Minimizing (n-1) deletions starts with optimizing the synthesis process itself. Two key steps are crucial:
-
Maximizing Coupling Efficiency: Aim for the highest possible coupling efficiency (ideally >99%) at each step. This is achieved by using high-quality, anhydrous reagents (acetonitrile, phosphoramidites, activator) and ensuring a moisture-free environment for the synthesizer.[3]
-
Effective Capping: After each coupling step, any unreacted 5'-hydroxyl groups on the growing chains must be permanently blocked or "capped".[1][4] This is typically done using acetic anhydride (B1165640) and N-methylimidazole. Capping prevents these shorter chains from participating in subsequent coupling reactions, which would otherwise result in internal deletions that are very difficult to separate from the full-length product.[1][4]
Q5: What are the most effective methods for removing (n-1) deletion sequences after synthesis?
A5: Post-synthesis purification is essential to remove (n-1) shortmers and other impurities. The most effective methods for Morpholino purification are:
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This is a highly effective method for purifying Morpholinos.[2] Under basic pH conditions, the guanine (B1146940) (G) and thymine (B56734) (T) bases in the Morpholino backbone become deprotonated, imparting a negative charge that allows for separation based on the oligo's length and composition.[2][5]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and charge, and it is a reliable method for achieving high purity.[6]
-
Reverse-Phase HPLC (RP-HPLC): While commonly used for other oligonucleotides, RP-HPLC generally offers lower resolution for separating Morpholino species unless they are conjugated to a hydrophobic moiety like a dye or peptide.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to (n-1) deletions.
| Issue | Potential Cause | Recommended Solution |
| High percentage of (n-1) product observed in crude sample analysis. | Low Coupling Efficiency: This is the most common cause. It can result from moisture in reagents or synthesizer lines.[3] | 1. Use fresh, anhydrous acetonitrile (B52724) (<15 ppm water).[3] 2. Ensure phosphoramidite monomers and activator solutions are fresh and dry. 3. Install an in-line drying filter for the argon or helium gas used on the synthesizer.[3] |
| Ineffective Capping: Unreacted chains are elongating in subsequent cycles, leading to a heterogeneous mix of shortmers.[4] | 1. Check the freshness and concentration of your capping reagents (Cap Mix A: acetic anhydride; Cap Mix B: N-methylimidazole). 2. Ensure adequate delivery volume and time for the capping step in your synthesis protocol. | |
| Poor resolution between (n) and (n-1) peaks during AEX-HPLC purification. | Sequence Composition: AEX-HPLC poorly resolves (n-1) oligos where the missing base is an adenine (B156593) (A) or cytosine (C), as these bases do not carry a charge under the basic conditions used for separation.[2] | 1. If high purity is critical, consider redesigning the Morpholino to minimize A and C content if possible, though this is often constrained by the target sequence. 2. For analysis, consider alternative methods like mass spectrometry to quantify the purity. |
| Suboptimal HPLC Conditions: The pH or salt gradient may not be optimized for your specific Morpholino sequence. | 1. Optimize the pH and salt gradient for the mobile phase.[5] 2. Ensure the column is not overloaded. | |
| (n-1) impurities persist even after HPLC purification. | Co-elution: The (n-1) species may have very similar retention times to the full-length product, especially for longer oligos. | 1. Perform a second round of purification. 2. Consider using a different purification method (e.g., PAGE) in conjunction with HPLC.[6] |
Quantitative Data Summary
The efficiency of synthesis and purification directly impacts the final purity of the Morpholino oligo. The following table summarizes typical performance data.
| Parameter | Metric | Typical Value | Source |
| Synthesis Coupling Efficiency | Per base addition | ~99% | Gene Tools[2] |
| Final Purity (Post AEX-HPLC) | % Full-Length Product | >90% | Gene Tools[2] |
| Theoretical Yield (Full-Length Product) | Based on Coupling Efficiency | 99%^24 ≈ 78.5% for a 25-mer | Calculation |
Note: The theoretical yield of the full-length product decreases as the length of the Morpholino increases. Even with a 99% coupling efficiency, the theoretical maximum yield for a 25-mer is approximately 78.5%. The remaining fraction consists primarily of (n-1) and other truncated sequences.
Experimental Protocols
Protocol 1: Anion-Exchange HPLC (AEX-HPLC) Purification of Morpholinos
This protocol describes a general method for purifying Morpholino oligonucleotides using AEX-HPLC to remove (n-1) deletion sequences.
Materials:
-
Crude, deprotected Morpholino oligonucleotide
-
Anion-exchange HPLC column (e.g., quaternary alkylammonium packing)[5]
-
HPLC system with a UV detector
-
Mobile Phase A: Nuclease-free water, adjusted to a basic pH (e.g., pH 11-12) to deprotonate G and T bases
-
Mobile Phase B: High-salt buffer at the same basic pH (e.g., 1.0 M Sodium Chloride in Mobile Phase A)
-
Solid-phase extraction (SPE) cartridge for desalting
Methodology:
-
Sample Preparation: Dissolve the crude Morpholino pellet in Mobile Phase A. The concentration will depend on the column size and loading capacity.
-
Column Equilibration: Equilibrate the AEX column with Mobile Phase A until a stable baseline is achieved.
-
Injection and Separation:
-
Inject the dissolved Morpholino sample onto the column.
-
Run a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B) over a set period (e.g., 30-60 minutes). The negatively charged phosphate (B84403) backbone and deprotonated bases will interact with the positively charged stationary phase.[6]
-
Longer, more charged oligonucleotides (the full-length product) will bind more tightly and elute at a higher salt concentration than the shorter (n-1) impurities.[7]
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length Morpholino.
-
Desalting: Pool the collected fractions containing the purified oligo. Pass the solution through a solid-phase extraction cartridge to desalt and neutralize the Morpholino.[2]
-
Lyophilization: Lyophilize the desalted product to obtain a salt-free, solid white powder.[2]
-
Purity Analysis: Re-analyze a small portion of the purified product using the same AEX-HPLC method or mass spectrometry to confirm purity. Gene Tools typically achieves >90% purity with this method.[2]
Visualizations
Morpholino Synthesis and Purification Workflow
The following diagram illustrates the key stages of Morpholino synthesis, highlighting the points where (n-1) deletions are generated and subsequently removed.
Caption: Workflow for Morpholino synthesis and purification.
Logic Diagram: Minimizing (n-1) Deletions
This diagram outlines the logical relationship between the causes of (n-1) deletions and the strategies to mitigate them.
Caption: Logic of minimizing (n-1) deletion sequences.
Example Signaling Pathway: Morpholino-Mediated Translation Blocking
Morpholinos are commonly used to block the translation of a target mRNA, thereby inhibiting the production of a specific protein and allowing researchers to study its function in a given signaling pathway.
Caption: Morpholino blocking translation initiation.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. gene-tools.com [gene-tools.com]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 6. Method of Oligonucleotide Purification [biosyn.com]
- 7. gilson.com [gilson.com]
Technical Support Center: Optimizing the Detritylation Step for 7'-O-DMT-Morpholino Uracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detritylation of 7'-O-DMT-morpholino uracil (B121893).
Troubleshooting Guide
This guide addresses specific issues that may arise during the detritylation step of morpholino oligonucleotide synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Detritylation | Inefficient Deblocking Reagent: The standard 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) may not be sufficient for complete removal of the DMT group. | For more effective trityl deblocking, consider using a solution of 0.5% methanesulfonic acid in 3% TCA in DCM.[1] |
| Degraded Reagents: The acidic deblocking solution can degrade over time, leading to reduced efficiency. | Always use freshly prepared deblocking solutions. | |
| Insufficient Reaction Time: The duration of the acid treatment may be too short for complete detritylation. | Increase the reaction time in small increments and monitor the completeness of the reaction. | |
| Low Reaction Temperature: Lower ambient temperatures can decrease the rate of the detritylation reaction. | Ensure the reaction is carried out at a consistent, controlled room temperature. | |
| Low Yield of Full-Length Product | Depurination: Prolonged or harsh exposure to acidic conditions can lead to the cleavage of the glycosidic bond between the purine (B94841) base and the morpholino ring, a process known as depurination. This can result in chain cleavage during the final basic deprotection step.[2] | Optimize the detritylation conditions by using the mildest possible acid concentration and the shortest effective reaction time to minimize depurination.[3][4] |
| Oligonucleotide Precipitation: Modified oligonucleotides, especially those with high GC content, can sometimes precipitate out of solution. | If precipitation is observed, consider targeting a nearby sequence with lower GC content. Introducing one or two mismatches might also improve solubility without significantly affecting specificity. | |
| Formation of n-1 Shortmers | Incomplete Detritylation in the Previous Cycle: If the DMT group is not completely removed in one cycle, the subsequent coupling reaction will not occur at that position, leading to a truncated sequence (n-1). | Ensure complete detritylation in each cycle by optimizing the deblocking conditions as described above. |
| Poor Peak Shape or Resolution in HPLC Analysis | Residual Acid: Incomplete washing after the detritylation step can leave residual acid, which can affect the performance of reverse-phase HPLC. | Ensure thorough and efficient washing of the solid support with an appropriate solvent (e.g., acetonitrile) after the detritylation step to remove all traces of acid. |
| Oligonucleotide Aggregation: Morpholino oligos can sometimes aggregate, leading to broad or split peaks in HPLC. | Heating the sample at 65°C for 5 minutes before injection can often resolve aggregation issues. |
Frequently Asked Questions (FAQs)
Q1: What is the standard reagent for the detritylation of DMT-protected morpholinos?
The standard deblocking reagent is typically a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[1] However, for more challenging sequences or to improve efficiency, a solution of 0.5% methanesulfonic acid in 3% TCA in DCM can be utilized.[1]
Q2: How can I monitor the efficiency of the detritylation step?
The dimethoxytrityl (DMT) cation released upon successful detritylation has a characteristic orange color. The intensity of this color can be spectrophotometrically quantified to assess the efficiency of the preceding coupling reaction. A lack of color or a faint color may indicate incomplete detritylation in the previous step or a failed coupling reaction.
Q3: What are the main side reactions to be aware of during detritylation?
The primary side reaction of concern is depurination, which is the acid-catalyzed cleavage of the bond between the purine base (adenine or guanine) and the morpholino ring.[2] This is more likely to occur with prolonged exposure to strong acids and can lead to chain cleavage during the final deprotection step.[2]
Q4: Can I use Dichloroacetic Acid (DCA) for detritylation of morpholinos?
Yes, Dichloroacetic Acid (DCA) is another common reagent used for detritylation in oligonucleotide synthesis.[5] Studies on oligodeoxyribonucleotides have shown that varying concentrations of DCA can be used to optimize the removal of the DMT group under milder conditions than with TCA.[3] The optimal concentration and time for morpholino oligonucleotides would need to be determined empirically.
Q5: How does the solid support affect the detritylation step?
The nature of the solid support can influence the kinetics of the detritylation reaction. The porosity and surface characteristics of the support can affect the accessibility of the DMT group to the acidic reagent. It is important to use a solid support that is compatible with your synthesis scale and the specific chemistry being employed.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on oligonucleotide synthesis that can be relevant for optimizing the detritylation of 7'-O-DMT-morpholino uracil.
Table 1: Detritylation Conditions for Oligonucleotides
| Deblocking Agent | Concentration | Solvent | Typical Reaction Time | Notes |
| Trichloroacetic Acid (TCA) | 3% | Dichloromethane (DCM) | 2 minutes | Standard condition, may be inefficient for some sequences.[5] |
| Dichloroacetic Acid (DCA) | 3% | Dichloromethane (DCM) | 20 - 110 seconds | Milder acid, may reduce depurination. Yields of full-length T10-mer varied from 73% to 89% depending on delivery time.[6] |
| Methanesulfonic Acid in TCA | 0.5% in 3% TCA | Dichloromethane (DCM) | Not specified | Used for more effective trityl deblocking.[1] |
| Dichloroacetic Acid with lower alcohol | 2% DCA with 0.1% Methanol or Ethanol | Not specified | Not specified | Reported as a highly effective non-depurinating detritylating agent.[7] |
Experimental Protocols
Protocol 1: Standard Detritylation using 3% TCA in DCM
Materials:
-
This compound bound to a solid support (e.g., CPG) in a synthesis column.
-
Detritylation solution: 3% (w/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Washing solution: Acetonitrile (ACN).
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Ensure the synthesis column and reagents are at room temperature.
-
Wash the column with ACN (2-3 column volumes) to remove any residual moisture and reagents from the previous step.
-
Slowly pass the 3% TCA in DCM solution through the column. The flow rate should be controlled to ensure a contact time of approximately 2 minutes.
-
Collect the eluent. A bright orange color indicates the release of the DMT cation.
-
Wash the column thoroughly with ACN (5-10 column volumes) to remove all traces of the acidic deblocking solution and the cleaved DMT cation.
-
Dry the support by passing a stream of inert gas through the column.
-
The support is now ready for the subsequent coupling step.
Protocol 2: Enhanced Detritylation using Methanesulfonic Acid in TCA
Materials:
-
This compound bound to a solid support in a synthesis column.
-
Detritylation solution: 0.5% (v/v) Methanesulfonic Acid in 3% (w/v) TCA in DCM.
-
Washing solution: Acetonitrile (ACN).
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Slowly pass the 0.5% methanesulfonic acid in 3% TCA in DCM solution through the column. The optimal contact time should be determined empirically, starting with a 2-minute incubation.
-
Collect the eluent and observe the color change.
-
Wash the column extensively with ACN (at least 10 column volumes) to ensure complete removal of the stronger acidic reagent.
-
Dry the support with a stream of inert gas.
-
Proceed to the next step in the synthesis cycle.
Visualizations
Caption: A step-by-step workflow for the detritylation of DMT-protected morpholino oligonucleotides.
Caption: A logical flowchart for troubleshooting incomplete detritylation during morpholino synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
Technical Support Center: Phosphorodiamidate Morpholino Oligo (PMO) Synthesis
Welcome to the technical support center for Phosphorodiamidate Morpholino Oligo (PMO) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common side reactions and impurities encountered during PMO manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in PMO synthesis?
A1: During solid-phase PMO synthesis, the most frequently observed impurities include deletion sequences (notably n-1), truncated sequences, and base modifications.[1] Deletion sequences arise from incomplete detritylation or inefficient coupling at one of the synthesis cycles.[2][3] Other common impurities can include those generated during the final cleavage and deprotection steps, such as alkylated adducts (e.g., M+106) and products of depurination.[4]
Q2: What analytical methods are used to identify and quantify these impurities?
A2: A combination of chromatographic and mass spectrometric techniques is essential for the characterization of PMOs and their impurities.[4] High-Performance Liquid Chromatography (HPLC), particularly anion-exchange (AEX) and reversed-phase (RP-HPLC), is used to assess purity and separate the full-length product from truncated and failure sequences.[5][6] Mass spectrometry, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), is used to confirm the molecular weight of the synthesized PMO and identify impurities based on their mass-to-charge ratio.[2][7] Advanced methods like tandem mass spectrometry (MS/MS) can further help in sequencing the product and pinpointing the exact location of modifications or deletions.[1]
Q3: How does the neutral backbone of PMOs affect their purification?
A3: The uncharged phosphorodiamidate backbone makes PMOs neutral at physiological pH.[8] This property makes purification challenging compared to charged oligonucleotides. Anion-exchange (AEX) HPLC is a common and effective method for purification. This technique is performed under basic conditions, where guanine (B1146940) and thymine (B56734) bases become deprotonated, imparting a net negative charge to the molecule and allowing it to bind to the AEX column.[3][8] A salt gradient is then used to elute the full-length PMO.[2]
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during PMO synthesis, their probable causes, and recommended solutions.
Issue 1: High Levels of n-1 Deletion Sequences
Q: My final product analysis (HPLC/MS) shows a significant peak corresponding to the n-1 mass. What is the cause and how can I minimize it?
A: The presence of n-1 impurities is a prevalent issue in PMO synthesis and primarily results from incomplete coupling or incomplete detritylation during the solid-phase synthesis cycle.[2] If a 5'-hydroxyl group is not successfully deprotected (detritylated) or if the subsequent activated monomer fails to couple efficiently, that site will not be elongated in that cycle, resulting in a sequence missing one monomer unit.
Troubleshooting Steps:
-
Optimize Coupling Reaction:
-
Increase Coupling Time: Extending the reaction time can help drive the coupling to completion.[2]
-
Increase Monomer Excess: Use a sufficient molar excess of the activated morpholino monomer.[2]
-
Ensure Anhydrous Conditions: Water can quench the activated monomer, reducing coupling efficiency. Ensure all solvents and reagents are anhydrous.[3]
-
Evaluate Activator: 5-Ethylthio-1H-tetrazole (ETT) has been reported to improve coupling efficiency compared to older activators like Lithium Bromide (LiBr).[2]
-
-
Optimize Deblocking (Detritylation) Step:
-
Increase Deblocking Time: Ensure the detritylation step is allowed to proceed to completion by increasing the reaction time.[2]
-
Use Fresh Deblocking Solution: The acidic deblocking solution (e.g., 3% Trichloroacetic Acid in DCM) can degrade over time. Use a freshly prepared solution for each synthesis.[2]
-
-
Implement an Efficient Capping Step:
-
After the coupling step, any unreacted free amines should be permanently blocked or "capped" to prevent them from reacting in subsequent cycles. This is typically done using acetic anhydride (B1165640) and an activator like N-methylimidazole.[9][10] An efficient capping step ensures that n-1 sequences are terminated and cannot be extended further, which can simplify purification.
-
Issue 2: Depurination Leading to Chain Cleavage
Q: My analysis shows multiple shorter fragments, and I suspect depurination. What causes this and how can it be prevented?
A: Depurination is the cleavage of the glycosidic bond that connects a purine (B94841) base (Adenine or Guanine) to the morpholino ring. This reaction is acid-catalyzed and is a known risk during the detritylation step, which uses a strong acid to remove the 5'-trityl protecting group.[11] The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step, generating truncated oligos.
Preventative Measures:
-
Balance Deblocking and Depurination: The goal is to achieve complete detritylation with minimal depurination. This requires careful optimization of the acid concentration and exposure time.[12]
-
Choice of Deblocking Agent: The choice of acid significantly impacts the rate of depurination. Dichloroacetic acid (DCA) is generally less aggressive than trichloroacetic acid (TCA), leading to slower depurination.[12][13]
Quantitative Data on Depurination Rates
The following table summarizes kinetic data on the depurination half-times for CPG-bound oligonucleotides when exposed to different acidic deblocking agents. A longer half-time indicates a lower rate of depurination.
| Deblocking Agent (in Methylene Chloride) | Depurination Half-Time (t1/2) | Relative Depurination Rate |
| 3% Dichloroacetic Acid (DCA) | Longest | Slowest |
| 15% Dichloroacetic Acid (DCA) | Intermediate | Faster than 3% DCA |
| 3% Trichloroacetic Acid (TCA) | Shortest | Fastest |
| Data sourced from kinetic studies on CPG-bound intermediates.[12][13] |
Issue 3: M+106 Impurity Formation (p-Quinone Methide Alkylation)
Q: I am observing a consistent impurity with a mass of +106 Da relative to my product, especially in guanine-rich sequences. What is this impurity?
A: This is a well-characterized side product that arises during the final deprotection step of PMOs containing guanosine (B1672433) monomers protected with a 4-pivaloyloxybenzyl (POB) group at the O6 position.[4] During deprotection with concentrated ammonium (B1175870) hydroxide, the POB group is cleaved, forming a highly reactive intermediate called p-Quinone Methide (p-QM). This p-QM intermediate can then act as a Michael acceptor and alkylate nucleophilic sites on the PMO, with the N3 of thymine being a likely target.[4] This alkylation adds a mass of 106 Da to the oligo.
Mitigation Strategy:
The most effective way to prevent this side reaction is to use a nucleophilic scavenger in the deprotection solution to trap the reactive p-QM intermediate before it can alkylate the PMO. Dithiothreitol (DTT) is a commonly used scavenger for this purpose.
Experimental Protocols
Protocol 1: General Solid-Phase PMO Synthesis Cycle
This protocol outlines the key steps for a single cycle of monomer addition in solid-phase PMO synthesis.[2] Reagent concentrations and reaction times should be optimized for specific sequences and scales.
-
Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Wash the solid support-bound oligo with DCM.
-
Treat the support with the deblocking solution for 1-5 minutes.
-
Repeat the treatment 2-4 times to ensure complete removal of the 5'-trityl group.
-
Thoroughly wash the resin with DCM and then acetonitrile (B52724) to remove all traces of acid.[2]
-
-
-
Coupling
-
Reagents:
-
Activated Morpholino Monomer (3 equivalents)
-
Activator: 5-Ethylthio-1H-tetrazole (ETT, 6 equivalents)
-
Base: N-ethylmorpholine (NEM)
-
Solvent: Anhydrous Acetonitrile
-
-
Procedure:
-
Prepare the coupling solution by mixing the monomer, ETT, and NEM in acetonitrile.
-
Add the coupling solution to the deblocked solid support.
-
Allow the reaction to proceed for the optimized time (can range from minutes to hours depending on the chemistry and scale).[14]
-
Wash the resin thoroughly with acetonitrile to remove excess reagents.
-
-
-
Capping (Optional but Recommended)
-
Cleavage and Deprotection
-
Reagent: Concentrated aqueous ammonia.
-
Procedure:
-
After the final monomer is coupled, transfer the dried resin to a sealed vial.
-
Add concentrated aqueous ammonia.
-
Heat the vial at 55°C for approximately 16 hours.[2]
-
Cool the vial, filter the solution to remove the resin, and evaporate the ammonia to obtain the crude PMO.
-
-
Protocol 2: Anion-Exchange HPLC Purification of PMOs
This method leverages the partial negative charge of G and T bases at high pH to purify the neutral backbone PMOs.[3][8]
-
Instrumentation: An HPLC system with a UV detector and an anion-exchange column (e.g., quaternary alkylammonium packing).[5][6]
-
Mobile Phases:
-
Buffer A (Low Salt): A low-salt buffer (e.g., 20 mM) at a high pH (e.g., pH 10-11).
-
Buffer B (High Salt): A high-salt buffer (e.g., 1 M NaCl) at the same high pH.
-
-
Procedure:
-
Sample Preparation: Dissolve the crude PMO in a solution mimicking the initial chromatography conditions (high % Buffer A).
-
Column Equilibration: Equilibrate the anion-exchange column with the starting mobile phase composition (e.g., 95% Buffer A, 5% Buffer B).
-
Injection: Inject the dissolved PMO sample onto the column.
-
Elution: Apply a linear gradient to increase the percentage of Buffer B over time. This will increase the salt concentration, eluting molecules based on their charge. The full-length PMO, having the most G and T bases, will typically elute last among the failure sequences.
-
Detection: Monitor the column eluate at 260 nm.
-
Fraction Collection: Collect the peaks corresponding to the full-length product.
-
Post-Purification: Desalt the collected fractions using a solid-phase extraction cartridge or a similar method, then lyophilize to obtain the pure PMO as a white solid.[3]
-
Protocol 3: MALDI-TOF MS Analysis of PMOs
This protocol provides a general guideline for preparing a PMO sample for MALDI-TOF analysis to verify its molecular weight.[7]
-
Matrix Preparation:
-
Matrix: 3-Hydroxypicolinic acid (3-HPA) is a common matrix for oligonucleotide analysis.
-
Solution: Prepare a saturated solution of 3-HPA in a 50:50 (v/v) mixture of acetonitrile and water. Add an additive like diammonium hydrogen citrate (B86180) (e.g., 10 mg/mL) to the matrix solution to reduce salt adducts and improve signal quality.[6]
-
-
Sample Preparation:
-
Dissolve the purified PMO sample in nuclease-free water to a concentration of approximately 1-10 pmol/µL.
-
-
Spotting the Target Plate:
-
Dried-Droplet Method:
-
Mix 0.5 µL of the matrix solution and 0.5 µL of the PMO sample solution directly on the MALDI target plate.
-
Allow the mixture to air dry completely at room temperature, forming crystals.
-
-
-
Mass Spectrometry Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Typically run in positive or negative reflectron mode. PMOs, being neutral, can be analyzed in either mode, though positive ion mode is common.[7]
-
Acquisition: Acquire data over a mass range appropriate for the expected molecular weight of the PMO (e.g., m/z 2000-8000).[15]
-
Calibration: Use a known peptide or oligonucleotide calibration standard to ensure mass accuracy.
-
Analysis: Process the resulting spectrum to determine the molecular weight of the main product and identify any peaks corresponding to common impurities (e.g., n-1, M+106).
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Analysis of Oligonucleotides dt 5 mer on BIST A Column | SIELC Technologies [sielc.com]
- 5. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 6. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. web.colby.edu [web.colby.edu]
- 8. gene-tools.com [gene-tools.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Enhancing Full-Length Morpholino Oligonucleotide Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions concerning the synthesis and purification of morpholino oligonucleotides. Our goal is to help you optimize your experimental protocols to improve the yield of full-length products.
Troubleshooting Guide
This section addresses common issues that can lead to suboptimal yields of full-length morpholino oligonucleotides and provides actionable solutions in a question-and-answer format.
Issue 1: Low Coupling Efficiency During Solid-Phase Synthesis
-
Question: My overall yield of morpholino oligonucleotide is low, and I suspect inefficient coupling between subunits. What are the critical parameters I should optimize?
Answer: Low coupling efficiency is a frequent cause of reduced yield. Several factors in the solid-phase synthesis cycle can be fine-tuned to enhance the coupling reaction. Key parameters to investigate include the choice of organic base, the use of additives, reaction temperature, and reaction time.
An optimized protocol might involve using N-ethylmorpholine as the organic base and lithium iodide as an additive, which has been shown to significantly boost coupling efficiency. The reaction temperature can also be crucial; for certain protocols, an optimal temperature of 30°C has been identified. In automated fast-flow synthesis, temperatures as high as 90°C have been used to accelerate coupling rates, though the stability of reagents at such temperatures must be considered.[1][2]
Experimental Protocol: Optimization of Solid-Phase Coupling Reaction
This protocol is based on findings that demonstrate significant yield improvement through the systematic optimization of reaction components and conditions.
-
Solid Support: Begin with your morpholino subunit loaded onto a suitable solid support (e.g., controlled pore glass or polystyrene resin).[3]
-
Deblocking: If using a trityl protecting group, perform deblocking with a solution such as 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). For more effective deblocking, a solution of 0.5% methanesulfonic acid in 3% TCA in DCM can be utilized.[1][4]
-
Monomer Activation and Coupling:
-
Prepare the activated chlorophosphoramidate monomer solution.
-
In the coupling step, introduce the following optimized reagents:
-
Organic Base: N-ethylmorpholine
-
Additive: Lithium Iodide
-
-
-
Reaction Conditions:
-
Temperature: Maintain the reaction at 30°C.
-
Duration: Allow the coupling reaction to proceed for 90 minutes.
-
-
Capping: After coupling, cap any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.
-
Iteration: Repeat the cycle of deblocking, coupling, and capping for each subsequent monomer addition.
-
Monitoring: If possible, monitor coupling efficiency at each step using a trityl cation assay to quantify the release of the trityl group.[5]
Data Presentation: Impact of Optimized Conditions on Coupling Efficiency
-
| Parameter | Standard Condition | Optimized Condition | Impact on Yield | Reference |
| Organic Base | Varies | N-ethylmorpholine | Significant Improvement | |
| Additive | None | Lithium Iodide | Significant Improvement | |
| Temperature | Ambient | 30°C | Optimized for Efficiency | |
| Duration | Varies | 90 minutes | Optimized for Completion |
Issue 2: Presence of Truncated Sequences (n-1) and Other Impurities
-
Question: My final product contains a significant amount of shorter sequences (n-1 deletions) and other impurities. How can I improve the purity and isolate the full-length product?
Answer: The presence of truncated sequences is often a result of incomplete coupling or inefficient capping of unreacted sites during synthesis.[6] To minimize their formation, ensure high coupling efficiency as described above and effective capping. For purification, High-Performance Liquid Chromatography (HPLC) is a common and effective method.[3]
Anion-exchange (AEX) HPLC can be particularly useful for purifying morpholinos. Under basic conditions, the guanine (B1146940) and thymine (B56734) bases in the morpholino oligo become deprotonated, giving the otherwise neutral molecule a net negative charge that allows for separation on an AEX column.[6] This method can effectively resolve full-length products from impurities, including those missing a single guanine or thymine base.[6] Following HPLC, a solid-phase extraction step can be used to neutralize and desalt the purified morpholino.[6]
Experimental Protocol: Anion-Exchange HPLC Purification of Morpholinos
-
Sample Preparation: Dissolve the crude morpholino product in an appropriate aqueous buffer.
-
pH Adjustment: Raise the pH of the sample and mobile phases to deprotonate the guanine and thymine bases, thereby imparting a negative charge to the oligos.
-
HPLC System:
-
Column: Utilize an anion-exchange column (e.g., a quaternary alkylammonium-packed column).[7]
-
Mobile Phase: Employ a salt gradient (e.g., using NaCl or another suitable salt) in a buffered mobile phase at high pH.
-
-
Elution: Inject the sample and run the gradient. The full-length product, having the highest charge, will elute at a higher salt concentration than the truncated sequences.
-
Fraction Collection: Collect the fractions corresponding to the main peak of the full-length product.
-
Desalting and Neutralization: Process the collected fractions through a solid-phase extraction cartridge to remove salts and neutralize the pH.[6]
-
Lyophilization: Lyophilize the purified, desalted product to obtain a salt-free white solid.[6]
Visualization: Morpholino Purification Workflow
A step-by-step workflow for the purification of morpholino oligonucleotides. -
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between Trityl and Fmoc chemistry in morpholino synthesis, and which is preferable for higher yield?
A1: Both Trityl and Fmoc are protecting groups for the 5'-hydroxyl of the morpholino monomer. The primary difference lies in the deprotection step: Trityl groups are removed under acidic conditions, while Fmoc groups are removed using a base.[1] Research indicates that Fmoc chemistry can achieve very high coupling efficiencies, with some reports as high as 99.95% after the initial coupling.[1][4] Fmoc-protected monomers also show greater stability in common organic solvents.[1] The choice may also depend on the desired synthesis scale, with Fmoc chemistry being potentially more suitable for larger-scale synthesis on peptide synthesizers.[1][8]
-
Q2: Can automated fast-flow synthesis improve my product yield and synthesis time?
A2: Yes, automated fast-flow synthesis offers significant advantages over traditional batch methods. It can dramatically reduce coupling times, in some cases by as much as 22-fold.[1][2] This rapid synthesis allows for the quick production of morpholino candidates, which is especially beneficial in therapeutic development.[2] Automation also enhances reproducibility by minimizing manual handling variations.[1] An 18-mer PMO that took a full week to produce using batch protocols was synthesized in just 3.5 hours with comparable purity using an optimized flow protocol.[2]
-
Q3: My morpholino oligonucleotide precipitates out of solution. What could be the cause and how can I resolve it?
A3: Precipitation can be due to several factors, including high GC content, the presence of salts, and temperature fluctuations.[9] Morpholinos with high guanine content (e.g., more than 9 total guanines or more than 3 contiguous guanines in a 25-mer) can have poor water solubility.[10] If precipitation occurs after freeze-thaw cycles, consider storing diluted stocks at room temperature, as morpholinos are generally stable in aqueous solution at 1mM.[9] If aggregation is observed, heating the solution to 65°C for 5 minutes or autoclaving on a liquid cycle can help redissolve the oligo.[9]
-
Q4: What is depurination and how can I avoid it during synthesis?
A4: Depurination is the cleavage of the glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the sugar backbone, creating an abasic site.[11] This can occur during the acidic deprotection step of trityl groups.[12] Upon final basic cleavage from the support, the oligonucleotide chain will break at this abasic site, leading to truncated products.[11] While modern synthesis protocols on standard synthesizers generally minimize depurination, it can become a limiting factor in the synthesis of very long oligonucleotides.[11] Using milder deprotecting agents and minimizing the exposure time to acidic conditions can help reduce the risk of depurination.[11]
-
Q5: How does incomplete cleavage and deprotection affect the final product?
A5: Incomplete cleavage from the solid support results in lower overall yield. Incomplete deprotection of the base-protecting groups leads to impurities that can be difficult to remove and may interfere with the biological activity of the morpholino.[13][14] It is crucial to follow recommended deprotection protocols, ensuring the appropriate reagents, temperatures, and incubation times are used for the specific protecting groups on your morpholino.[13] For example, some modifications may require milder deprotection conditions to avoid degradation.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. gene-tools.com [gene-tools.com]
- 7. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 8. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Choosing the Optimal Target | Gene Tools, LLC [gene-tools.com]
- 11. glenresearch.com [glenresearch.com]
- 12. phenomenex.com [phenomenex.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What affects the yield of your oligonucleotides synthesis [biosyn.com]
"preventing degradation of morpholino phosphoramidate linkage during synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the morpholino phosphoramidate (B1195095) linkage during synthesis.
Troubleshooting Guide: Preventing Phosphoramidate Linkage Degradation
This guide addresses common issues that can lead to the degradation of the phosphoramidate linkage during morpholino oligonucleotide synthesis and provides solutions to mitigate these problems.
| Problem | Potential Cause | Recommended Solution |
| Low yield of full-length product and presence of shorter fragments. | Acid-catalyzed hydrolysis of the phosphoramidate linkage. This is a primary cause of degradation, especially during the repeated acidic deprotection steps required in Trityl-based chemistry. | Switch to Fmoc-protected monomers: Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are removed under basic conditions (e.g., piperidine), avoiding the acidic environment that causes linkage cleavage.Optimize Trityl deprotection: If using Trityl chemistry, minimize the exposure time to the acidic deblocking solution (e.g., trichloroacetic acid in dichloromethane). Use the minimum concentration of acid required for efficient removal of the Trityl group.[1] |
| Inconsistent coupling efficiency. | Instability of activated phosphoramidate monomers. Activated monomers can be sensitive to moisture and may degrade over time, leading to inefficient coupling and lower yields. | Prepare activated monomer solutions immediately before use. Ensure anhydrous (dry) conditions throughout the synthesis. Use anhydrous solvents and reagents to prevent hydrolysis of activated intermediates. |
| Broad or multiple peaks during HPLC analysis of the crude product. | Incomplete capping of unreacted hydroxyl groups. Failure to cap unreacted sites in each cycle leads to the formation of deletion sequences (n-1, n-2, etc.), which can be difficult to separate from the full-length product. | Ensure the capping step is efficient. Use fresh capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) and allow sufficient reaction time to block all unreacted hydroxyls. |
| Degradation during final cleavage and deprotection. | Prolonged exposure to harsh cleavage conditions. The conditions required to cleave the morpholino from the solid support and remove base-protecting groups can also lead to some degradation of the phosphoramidate linkage. | Use milder cleavage and deprotection cocktails where possible. Optimize the time and temperature of the final deprotection step. For example, cleavage with concentrated aqueous ammonia (B1221849) can be performed at 55°C for 16 hours.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phosphoramidate linkage degradation during morpholino synthesis?
The primary cause of degradation is the susceptibility of the phosphoramidate linkage to acid-catalyzed hydrolysis. This is particularly problematic during the repetitive acidic deprotection steps in solid-phase synthesis when using Trityl-protected monomers.[2]
Q2: How can I minimize acid-induced degradation?
The most effective way to minimize acid-induced degradation is to switch from Trityl chemistry to Fmoc chemistry for the protection of the morpholino nitrogen. Fmoc groups are removed using a base (e.g., piperidine), thus avoiding acidic conditions altogether.[3][4] If Trityl chemistry must be used, it is crucial to minimize the time and concentration of the acid used for deprotection.[1]
Q3: Are there any advantages to using Fmoc-protected monomers over Trityl-protected ones?
Yes, besides avoiding acidic deprotection, Fmoc-protected monomers have been reported to offer greater stability in common organic solvents used during synthesis. This can lead to more consistent and efficient coupling reactions.[3]
Q4: How important are anhydrous conditions during synthesis?
Anhydrous (water-free) conditions are critical. Moisture can lead to the hydrolysis of the activated phosphoramidate intermediates, which will significantly reduce coupling efficiency and the overall yield of your full-length morpholino. Always use anhydrous solvents and reagents.
Q5: What is the best method to purify my morpholino oligonucleotide?
High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying morpholino oligonucleotides. Both reverse-phase and anion-exchange HPLC can be used. Anion-exchange HPLC is particularly effective for separating truncated sequences from the full-length product.[5][6][7][8][9]
Q6: How can I confirm the integrity of my purified morpholino?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for confirming the identity and purity of your morpholino. It allows you to verify the molecular weight of the full-length product and identify any impurities, such as deletion sequences.[10][11][12][13][14]
Quantitative Data on Phosphoramidate Linkage Stability
The following table summarizes available data on the stability of phosphoramidate linkages under different conditions.
| Condition | Observation | Reference |
| pH 7.5 (37°C for 19 hours) | Phosphoramidate linkages are generally stable. | [15] |
| pH 5.5 (37°C for 19 hours) | Increased hydrolysis of the phosphoramidate linkage is observed compared to pH 7.5. | [15] |
| Strong Acid (0.1 to 6.0 M HCl at 80°C) | The rate of hydrolysis increases with increasing acidity, demonstrating the acid-lability of the linkage. | [16] |
| Basic Conditions (e.g., during Fmoc deprotection) | The phosphoramidate linkage is stable under the basic conditions used for Fmoc group removal. | [3][4] |
Experimental Protocols
Detailed Protocol for Solid-Phase Morpholino Synthesis (Fmoc Chemistry)
This protocol outlines the key steps for the solid-phase synthesis of morpholino oligonucleotides using Fmoc chemistry.
1. Resin Preparation:
-
Start with a suitable solid support (e.g., polystyrene) pre-loaded with the first morpholino monomer.
2. Synthesis Cycle (repeated for each monomer):
- Deblocking:
- Wash the solid support with dimethylformamide (DMF).
- Treat the support with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group.[1][17]
- Repeat the treatment.
- Wash the support thoroughly with DMF and then with the coupling solvent (e.g., acetonitrile (B52724) or N-methyl-2-pyrrolidone).
- Coupling:
- Prepare the coupling solution by mixing the activated Fmoc-protected morpholino monomer (3 equivalents), an activator (e.g., 5-ethylthio-1H-tetrazole (ETT), 6 equivalents), and a base (e.g., N-ethylmorpholine (NEM), 6 equivalents) in the coupling solvent.[1]
- Add the coupling solution to the solid support and allow the reaction to proceed for the optimized time (e.g., 30-90 minutes).[18]
- Wash the support to remove excess reagents.
- Capping:
- Treat the resin with a capping solution (e.g., a mixture of acetic anhydride and N-methylimidazole in the synthesis solvent) to block any unreacted hydroxyl groups.
- Wash the support to remove excess capping reagents.
3. Cleavage and Deprotection:
-
After the final synthesis cycle, wash the solid support with dichloromethane (B109758) (DCM) and dry.
-
Transfer the support to a sealed vial.
-
Add concentrated aqueous ammonia and heat at 55°C for 16 hours to cleave the morpholino from the support and remove base protecting groups.[1]
-
Cool, filter to remove the resin, and evaporate the ammonia to obtain the crude product.
Protocol for Anion-Exchange HPLC Purification
1. Sample Preparation:
-
Dissolve the crude morpholino in the HPLC starting mobile phase (Buffer A).
2. HPLC Conditions:
-
Column: A strong anion-exchange (SAX) column is recommended.
-
Mobile Phase A: Low ionic strength buffer (e.g., 10 mM sodium phosphate (B84403), pH 11-12).[7][8]
-
Mobile Phase B: High ionic strength buffer (e.g., 10 mM sodium phosphate with 1 M NaCl, pH 11-12).[7][8]
-
Gradient: A linear gradient from a low percentage to a high percentage of Buffer B is used to elute the morpholino.
-
Detection: Monitor the elution at 260 nm.
3. Fraction Collection and Desalting:
-
Collect the fractions corresponding to the main peak (the full-length product).
-
Desalt the collected fractions using a suitable method (e.g., solid-phase extraction or size-exclusion chromatography).
-
Lyophilize the desalted product to obtain a pure, solid morpholino.
Protocol for LC-MS Analysis
1. Sample Preparation:
-
Dissolve the purified morpholino in a solvent compatible with LC-MS analysis (e.g., a mixture of water and acetonitrile).
2. LC-MS Conditions:
-
LC Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase: Use a mobile phase system compatible with mass spectrometry, such as a gradient of acetonitrile in an aqueous solution of an ion-pairing agent like hexafluoroisopropanol (HFIP) and a volatile base like triethylamine (B128534) (TEA).
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source.
-
Acquire data in negative ion mode.
-
Scan a mass range appropriate for the expected molecular weight of the morpholino.
-
Perform deconvolution of the resulting spectra to determine the molecular weight of the main product and any impurities.[10]
-
Visualizations
Caption: A typical workflow for morpholino synthesis and purification.
Caption: A logical guide for troubleshooting morpholino synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. cblpatras.gr [cblpatras.gr]
- 5. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. BIOC 311 Day 4 Lab Protocols [owlnet.rice.edu]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. allsubjectjournal.com [allsubjectjournal.com]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 18. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
Resolving Issues with Resuspending Purified Morpholino Oligos: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the resuspension of purified morpholino oligos.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for resuspending morpholino oligos?
A1: The recommended solvent for resuspending morpholino oligos is sterile, nuclease-free water.[1][2][3] It is crucial to avoid using water treated with diethylpyrocarbonate (DEPC), as it can damage the oligos.[1][3][4] While stock solutions can be prepared in buffers like Danieau buffer or Ringer's Solution, pure water is generally preferred.[1][4]
Q2: What is the ideal stock concentration for morpholino oligos?
A2: It is recommended to prepare a 1 mM stock solution.[1][5] Storing morpholinos at concentrations higher than 1 mM can lead to solubility issues and variability in experimental results.[5] For Vivo-Morpholinos, which have lower solubility, a stock concentration of ≤0.5 mM is advised.[4]
Q3: My morpholino pellet is hard and difficult to dissolve. What should I do?
A3: A hardened pellet may indicate that the oligo has absorbed moisture.[2] To avoid this, it is recommended to store lyophilized oligos in a desiccator at room temperature.[2] If you are facing difficulty in resuspending a hardened pellet, autoclaving the solution on a liquid cycle can help.[2] Vigorous shaking overnight may also aid dissolution.[2]
Q4: My morpholino oligo won't dissolve completely, even after vortexing. What are the next steps?
A4: If vortexing is insufficient, heating the solution at 65°C for 5-10 minutes is recommended.[1] If the oligo still does not dissolve, autoclaving the solution is an effective method to achieve complete resuspension.[1][2] Be sure to use the liquid cycle on the autoclave and remove the vial promptly after the cycle is complete.[2]
Q5: Can I store my resuspended morpholino oligos in the refrigerator or freezer?
A5: No, it is strongly recommended to store morpholino oligo solutions at room temperature.[1][5][6] Storing them at 4°C or freezing them can cause the oligos to precipitate out of solution or associate with the container walls, leading to a decrease in activity.[5][6][7] This loss of activity due to wall association at low temperatures can be irreversible.[6]
Q6: My morpholino oligo solution has been stored for a while and seems to have lost its activity. Is it degraded?
A6: Morpholino oligos are chemically very stable and do not typically degrade under normal storage conditions in sterile water.[2][5] A loss of activity is more likely due to aggregation of the oligos in solution over time.[6][7][8] This aggregation is a reversible process, and the activity can often be restored by heating the solution to 65°C for 5-10 minutes or by autoclaving.[5][7]
Q7: Does the sequence of the morpholino oligo affect its solubility?
A7: Yes, the sequence can impact solubility. Morpholinos with high GC content (Guanine-Cytosine content) or those conjugated with certain fluorescent tags like lissamine may have reduced solubility.[2][7][9] For these oligos, preparing a more dilute stock solution (e.g., 0.5 mM) and autoclaving may be necessary to achieve complete dissolution.[2]
Troubleshooting Guides
Issue 1: Difficulty in Initial Resuspension
If you are unable to dissolve your lyophilized morpholino oligo, follow these steps:
-
Initial Attempt: Add the appropriate volume of sterile, nuclease-free water to create a 1 mM solution (or 0.5 mM for Vivo-Morpholinos). Vortex thoroughly.
-
Heating: If the oligo is not fully dissolved, incubate the vial at 65°C for 5-10 minutes and vortex again.[1]
-
Autoclaving: If solubility issues persist, autoclave the solution on a liquid cycle.[2] This is particularly effective for oligos with high GC content or other modifications that reduce solubility.[2]
-
Overnight Shaking: For very difficult-to-dissolve oligos, leaving the solution on a vigorous shaker overnight at room temperature may help.[2]
Issue 2: Precipitation or Loss of Activity After Storage
If you observe precipitation in your morpholino stock solution or experience a decrease in its effectiveness, it is likely due to aggregation or improper storage.
-
Check Storage Conditions: Confirm that the oligo solution has been stored at room temperature and not refrigerated or frozen.[6]
-
Heat Treatment: To disaggregate the oligos, heat the solution to 65°C for 10 minutes.[5]
-
Autoclaving: If heating is not sufficient, autoclaving the solution can restore activity by breaking down aggregates.[5][6]
-
Proper Aliquoting: To avoid repeated heating and potential evaporation, it is good practice to aliquot the stock solution into smaller volumes for daily use.
Data Presentation
Table 1: Recommended Preparation of Morpholino Oligo Stock Solutions
| Amount of Morpholino | Volume of Sterile Water to Add | Resulting Stock Concentration |
| 100 nanomoles | 0.10 mL | 1.0 mM |
| 300 nanomoles | 0.30 mL | 1.0 mM |
| 1000 nanomoles | 1.00 mL | 1.0 mM |
| 100 nanomoles (Vivo-MO) | 0.20 mL | 0.5 mM |
| 400 nanomoles (Vivo-MO) | 0.80 mL | 0.5 mM |
| 2000 nanomoles (Vivo-MO) | 4.00 mL | 0.5 mM |
Source: Gene Tools, LLC.[1][4]
Experimental Protocols
Protocol 1: Standard Resuspension of Purified Morpholino Oligos
Objective: To prepare a 1 mM stock solution of a standard morpholino oligo.
Materials:
-
Lyophilized morpholino oligo vial
-
Sterile, nuclease-free water (DEPC-free)
-
Vortex mixer
-
Water bath or heat block set to 65°C
-
Autoclave (optional)
Procedure:
-
Briefly centrifuge the vial containing the lyophilized morpholino oligo to ensure the pellet is at the bottom.
-
Carefully open the vial and add the appropriate volume of sterile, nuclease-free water to achieve a 1 mM concentration (see Table 1).
-
Close the vial tightly and vortex for 30-60 seconds to mix.
-
Visually inspect the solution for any undissolved particles.
-
If the oligo is not completely dissolved, proceed to the heating step.
-
Place the vial in a 65°C water bath or heat block for 5-10 minutes.
-
Remove the vial and vortex again.
-
If dissolution is still incomplete, autoclave the solution on a liquid cycle.
-
Allow the solution to cool to room temperature before use.
-
Store the stock solution at room temperature in a tightly sealed vial.
Protocol 2: Resuspension of Difficult-to-Dissolve Morpholino Oligos
Objective: To dissolve morpholino oligos with known solubility issues (e.g., high GC content).
Materials:
-
Lyophilized morpholino oligo vial
-
Sterile, nuclease-free water (DEPC-free)
-
Vortex mixer
-
Autoclave
Procedure:
-
Centrifuge the vial to collect the lyophilized pellet.
-
Add sterile, nuclease-free water to create a stock solution of no more than 0.5 mM.[2]
-
Vortex the solution thoroughly.
-
Place the vial in an autoclave and run on a liquid cycle.
-
As soon as the autoclave has returned to a safe pressure, carefully remove the vial.
-
Vortex the solution while it is still warm.
-
Repeat the autoclave and vortex steps if necessary.[2]
-
Store at room temperature.
Mandatory Visualization
Caption: A flowchart illustrating the step-by-step process for troubleshooting morpholino oligo resuspension issues.
References
- 1. gene-tools.com [gene-tools.com]
- 2. Troubleshooting | Gene Tools, LLC [gene-tools.com]
- 3. zfin.atlassian.net [zfin.atlassian.net]
- 4. gene-tools.com [gene-tools.com]
- 5. gene-tools.com [gene-tools.com]
- 6. Storage of Morpholinos: refrigerate or room temperature? | Gene Tools, LLC [gene-tools.com]
- 7. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]
- 8. Aggregation and Disaggregation of Morpholino Oligomers in Solution [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"adjusting reaction times for efficient morpholino monomer coupling"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for efficient phosphorodiamidate morpholino oligomer (PMO) monomer coupling.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to adjust for improving PMO coupling efficiency and reducing reaction times?
Optimizing PMO coupling efficiency involves a multi-faceted approach focusing on several key reaction conditions. The choice of organic base, the use of activating agents or additives, reaction temperature, and the duration of the coupling step are all crucial factors. For instance, N-ethylmorpholine has been identified as an effective organic base in optimized protocols.[1] Additionally, automated fast-flow synthesis has been shown to dramatically decrease coupling times, in some cases by as much as 22-fold, offering a significant advantage over traditional batch methods.[2]
Q2: What is the impact of temperature on morpholino monomer coupling?
Temperature plays a significant role in the kinetics of the coupling reaction. Increasing the reaction temperature can substantially decrease the required reaction time. An optimal temperature of 30°C has been reported for certain optimized solid-phase synthesis protocols.[1][2] In automated fast-flow synthesis systems, temperatures have been elevated to as high as 90°C to enhance coupling rates.[2] However, it is essential to consider the stability of all reagents at these higher temperatures.[2]
Q3: How do additives influence the coupling reaction?
Additives can significantly enhance coupling efficiency. Lithium iodide (LiI) has been identified as a potent additive that can substantially boost the efficiency of PMO solid-phase synthesis.[1][3] Other activators, such as 5-Ethylthio-1H-tetrazole (ETT) and iodine, have also been found to facilitate efficient coupling.[4] The choice of additive may depend on the specific chemistry (e.g., Trityl vs. Fmoc) and overall synthesis method.
Q4: What are the differences between Trityl and Fmoc protecting groups in PMO synthesis regarding coupling efficiency?
Both Trityl and Fmoc protecting groups are utilized for the 5'-hydroxyl of the morpholino monomer, with the primary difference being the deprotection step. Trityl groups are removed under acidic conditions, whereas Fmoc groups are removed with a base like piperidine.[2] Research indicates that Fmoc chemistry can achieve very high coupling efficiencies, with some reports citing up to 99.95% efficiency after the initial coupling.[2] Furthermore, Fmoc-protected monomers demonstrate greater stability in common organic solvents, which can be advantageous.[2]
Troubleshooting Guide
This guide addresses common issues encountered during morpholino monomer coupling that can lead to inefficient reactions and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield of Final PMO Product | Inefficient coupling at each step of the solid-phase synthesis.[2] | Optimize coupling reaction conditions, including the choice of organic base, the addition of activating agents (e.g., LiI), temperature (an optimal temperature of 30°C has been reported), and reaction duration (a 90-minute duration has been found to be effective).[1] Consider using automated fast-flow synthesis to reduce reaction times and improve efficiency.[2] |
| Presence of Significant n-1 Shortmer Impurities | Incomplete coupling reaction, leading to unterminated chains.[2] | Increase the concentration of the morpholino monomer. Ensure complete deprotection of the 5'-terminal protecting group before coupling.[5] Implement an efficient capping step after coupling to block any unreacted amines.[3][5] |
| Slow Deblocking of the Trityl Group | The standard deblocking reagent (e.g., 3% trichloroacetic acid in DCM) may be inefficient for certain sequences. | For more effective trityl deblocking, a solution of 0.5% methanesulfonic acid in 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) can be utilized.[2] |
| Instability of Activated Monomers | The inherent chemical nature of activated chlorophosphoramidate monomers can lead to degradation, especially in certain solvents like NMP or DMF.[4][6] | Use freshly prepared solutions of activated monomers for each coupling step.[4] While solubility may be lower, acetonitrile (B52724) (CH3CN) offers better stability for activated monomers compared to NMP or DMF.[6] |
Experimental Protocols
Standard Solid-Phase PMO Synthesis Cycle
This protocol outlines the fundamental steps for a single cycle of morpholino monomer addition in solid-phase synthesis.
-
Resin Preparation: Begin with a suitable solid support (e.g., polystyrene) pre-loaded with the initial morpholino monomer.
-
Deprotection (Deblocking):
-
Coupling:
-
Introduce the activated morpholino monomer and an organic base (e.g., N-ethylmorpholine) in a suitable solvent (e.g., acetonitrile).[1][3]
-
Add an activating agent, such as lithium iodide, to enhance coupling efficiency.[1][3]
-
Allow the reaction to proceed for the optimized duration (e.g., 90 minutes) at the optimal temperature (e.g., 30°C).[1]
-
Wash the resin to remove excess reagents and byproducts.[3]
-
-
Capping:
-
Treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to block any unreacted 5'-hydroxyl groups.[3] This step is crucial to prevent the formation of n-1 deletion sequences.[5]
-
-
Iteration: Repeat the deprotection, coupling, and capping steps for each subsequent monomer to be added to the growing oligomer chain.[3]
Visualizations
Caption: A typical solid-phase synthesis cycle for PMO elongation.
Caption: A step-by-step guide for troubleshooting poor PMO coupling.
References
Validation & Comparative
A Comparative Analysis of Morpholino and Phosphorothioate Backbones for Antisense Oligonucleotide Applications
For researchers, scientists, and drug development professionals, the choice of antisense oligonucleotide backbone chemistry is a critical decision that profoundly impacts the efficacy, specificity, and safety of their therapeutic or research tool. This guide provides an objective comparison of two widely used backbone modifications: Morpholinos (phosphorodiamidate morpholino oligonucleotides or PMOs) and phosphorothioates (PS).
This analysis delves into the fundamental differences in their mechanisms of action, binding affinities, nuclease resistance, specificity, toxicity profiles, and delivery methods. The information presented is supported by a compilation of experimental data and detailed protocols to aid in the informed selection of the most suitable antisense platform for a given application.
At a Glance: Morpholino vs. Phosphorothioate (B77711) Backbones
| Feature | Morpholino (PMO) | Phosphorothioate (PS) |
| Backbone Chemistry | Phosphorodiamidate linkages connecting morpholine (B109124) rings | Phosphorothioate linkages replacing phosphodiester bonds |
| Charge | Neutral | Anionic |
| Mechanism of Action | Steric hindrance of translation or splicing | RNase H-mediated degradation of target RNA |
| Nuclease Resistance | High; completely resistant to nucleases[1] | High; significantly more resistant than unmodified DNA/RNA |
| Binding Affinity (to RNA) | High | Moderate; lower than Morpholinos |
| Specificity | Very high; requires a longer complementary sequence (around 15 bases) for activity[2] | Moderate; can tolerate some mismatches and may have off-target effects[3] |
| Toxicity | Low; neutral backbone minimizes non-specific protein interactions[4] | Moderate to high; can exhibit sequence-independent off-target effects and toxicity[5] |
| In Vivo Half-Life | Short serum half-life for unmodified PMOs, but long intracellular persistence[6] | Biphasic elimination with a long terminal half-life (35-50 hours in animals)[7] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between Morpholinos and phosphorothioates lies in their mechanism of gene silencing.
Morpholinos operate via a steric hindrance mechanism. Their neutral backbone allows them to bind with high affinity and specificity to a target mRNA sequence. This binding physically blocks the cellular machinery involved in translation or splicing, effectively silencing gene expression without degrading the mRNA transcript.[8]
Phosphorothioates , on the other hand, primarily function through an RNase H-dependent mechanism . When a phosphorothioate antisense oligonucleotide binds to its complementary mRNA target, it creates an RNA-DNA hybrid duplex. This hybrid is recognized by the ubiquitous enzyme RNase H, which then cleaves the RNA strand, leading to its degradation and subsequent reduction in protein expression.[3]
Figure 1: Mechanisms of action for Morpholino and Phosphorothioate oligonucleotides.
Performance Comparison: A Deeper Dive
Nuclease Resistance and Stability
Both Morpholino and phosphorothioate backbones offer significantly enhanced resistance to nuclease degradation compared to unmodified oligonucleotides. Morpholinos are reported to be completely stable in biological systems, showing no degradation when exposed to a range of nucleases and proteases.[1] Phosphorothioates also exhibit high nuclease resistance, which contributes to their prolonged half-life in vivo.[7]
| Parameter | Morpholino (PMO) | Phosphorothioate (PS) |
| Nuclease Degradation | Not degraded[9] | Significantly reduced compared to phosphodiester |
| Serum Half-life | Short (unmodified) | Biphasic: initial short phase (0.5-1 hr), long terminal phase (35-50 hrs)[7] |
Specificity and Off-Target Effects
A key advantage of the Morpholino platform is its exceptional specificity. Due to their steric blocking mechanism, Morpholinos require a longer stretch of continuous base pairing (approximately 15 bases) to elicit their effect, which statistically reduces the likelihood of unintended binding to off-target mRNAs.[2] Their neutral backbone also minimizes non-specific interactions with cellular proteins, further reducing the potential for off-target effects.[4]
Phosphorothioates, with their anionic backbone, have a higher propensity for non-specific binding to cellular proteins, which can lead to sequence-independent biological effects and toxicity.[5] Furthermore, the RNase H mechanism can tolerate some mismatches between the antisense oligonucleotide and the target RNA, potentially leading to the degradation of unintended transcripts.[3]
Experimental Protocols
In Vitro Translation Inhibition Assay (Rabbit Reticulocyte Lysate)
This assay is used to assess the ability of an antisense oligonucleotide to inhibit the translation of a target mRNA in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate System
-
Target mRNA
-
Antisense oligonucleotides (Morpholino or Phosphorothioate)
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)
-
Nuclease-free water
Procedure:
-
Prepare the translation reactions in nuclease-free microcentrifuge tubes on ice.
-
To each reaction, add the rabbit reticulocyte lysate, amino acid mixture, and the target mRNA.
-
Add the antisense oligonucleotide at various concentrations to the respective tubes. Include a no-oligonucleotide control and a control with a scrambled-sequence oligonucleotide.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by placing them on ice.
-
Analyze the translation products by SDS-PAGE and autoradiography to visualize the newly synthesized, radiolabeled protein.
-
Quantify the band intensities to determine the extent of translation inhibition at different oligonucleotide concentrations.
Figure 2: Workflow for an in vitro translation inhibition assay.
Cationic Liposome-Mediated Delivery of Phosphorothioate Oligonucleotides
This protocol outlines a general procedure for delivering phosphorothioate oligonucleotides into cultured cells using cationic liposomes.
Materials:
-
Phosphorothioate oligonucleotide
-
Cationic lipid formulation (e.g., DOTAP/DOPE)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Cultured cells in multi-well plates
Procedure:
-
Preparation of Liposomes:
-
Dissolve the cationic lipid and co-lipid (e.g., DOPE) in chloroform (B151607) in a glass vial.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with nuclease-free water or buffer by vortexing to form multilamellar vesicles.
-
Sonicate the vesicle suspension to create small unilamellar vesicles.[6][10][11]
-
-
Complex Formation:
-
Dilute the phosphorothioate oligonucleotide in serum-free medium.
-
In a separate tube, dilute the cationic liposome (B1194612) solution in serum-free medium.
-
Combine the diluted oligonucleotide and liposome solutions and incubate at room temperature for 15-30 minutes to allow for complex formation.[12]
-
-
Transfection:
-
Aspirate the growth medium from the cultured cells and wash with PBS.
-
Add the oligonucleotide-liposome complexes to the cells.
-
Incubate the cells at 37°C for 4-6 hours.
-
Remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubate the cells for 24-72 hours before assaying for gene knockdown.
-
Toxicity and In Vivo Considerations
Morpholinos generally exhibit low toxicity, which is attributed to their neutral backbone that minimizes non-specific interactions with proteins.[4] However, at very high doses, some toxic effects have been observed with certain Morpholino delivery moieties.[13]
Phosphorothioates , due to their charged backbone, can interact with a variety of proteins, leading to potential toxicities such as complement activation, coagulation abnormalities, and effects on the kidney and liver.[5][7] The toxicity of phosphorothioates can be sequence-dependent.
| Parameter | Morpholino (PMO) | Phosphorothioate (PS) |
| LD50 in Mice (IV) | Not well-established, generally considered low toxicity. A study with a peptide-conjugated PMO showed toxicity at ≥30 mg/kg.[13] | Varies with sequence and administration route. A 4-week study in mice with ISIS 2302 showed no deaths up to 100 mg/kg every other day.[7] |
Delivery Methods
A significant challenge for all antisense oligonucleotides is their delivery into target cells.
Morpholinos , being neutral and water-soluble, do not readily cross cell membranes and require active delivery methods. Common strategies include:
-
Microinjection: Primarily used in embryonic studies.
-
Endo-Porter: A peptide-based delivery reagent for cultured cells.
-
Vivo-Morpholinos: Covalently attached to a cell-penetrating dendrimer for in vivo applications.
Phosphorothioates , due to their anionic nature, can be delivered using various methods:
-
Gymnotic delivery (free uptake): Can occur in some cell types, but often inefficiently.
-
Cationic liposomes/lipid nanoparticles: A widely used method for in vitro and in vivo delivery.[14][15]
-
Conjugation: Attachment to ligands that facilitate receptor-mediated endocytosis (e.g., GalNAc for liver targeting).
Figure 3: General logical flow of antisense oligonucleotide delivery.
Conclusion
The choice between Morpholino and phosphorothioate backbones depends heavily on the specific requirements of the research or therapeutic application.
Morpholinos are the preferred choice when high specificity and low toxicity are paramount, such as in developmental biology studies and for therapeutic applications where minimizing off-target effects is critical. Their steric hindrance mechanism offers a distinct advantage in these contexts.
Phosphorothioates remain a valuable tool, particularly when RNase H-mediated degradation of the target RNA is desired. Their longer in vivo half-life and the extensive historical data on their use make them a relevant option for many drug development programs. However, careful consideration and management of their potential for off-target effects and toxicity are essential.
Ultimately, a thorough understanding of the properties of each backbone chemistry, coupled with empirical testing, will guide the selection of the optimal antisense strategy for achieving the desired biological outcome.
References
- 1. Pharmacokinetic and toxicity profile of a phosphorothioate oligonucleotide following inhalation delivery to lung in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholino gene knock-down service | ZeClinics® CRO [zeclinics.com]
- 5. Pharmacology and toxicology of phosphorothioate oligonucleotides in the mouse, rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Evaluation of the toxicity of ISIS 2302, a phosphorothioate oligonucleotide, in a 4-week study in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 9. bio-rad.com [bio-rad.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Phosphorothioate Antisense Oligonucleotides Induce the Formation of Nuclear Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antisense peptide-phosphorodiamidate morpholino oligomer conjugate: dose-response in mice infected with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.fredhutch.org [research.fredhutch.org]
- 15. 硫代磷酸寡核苷酸 [sigmaaldrich.com]
Validating Morpholino Knockdown Specificity: A Researcher's Guide to Rescue Experiments and Alternatives
The Principle of the Rescue Experiment
A rescue experiment aims to reverse the phenotype induced by a morpholino by co-injecting a form of the target mRNA that is not recognized by the morpholino.[1][2][3] If the co-injection restores the wild-type phenotype, it provides strong evidence that the morpholino's effect is specific to the targeted gene.[1][2][3]
For a translation-blocking morpholino, the rescue mRNA is typically modified at the morpholino binding site, often in the 5' untranslated region (5'-UTR), without altering the coding sequence.[2] This can be achieved by introducing silent mutations or replacing the 5'-UTR with an irrelevant sequence.[2] For splice-blocking morpholinos, the wild-type mRNA, which already lacks the intronic target sequence, can serve as the rescue construct.[3]
Comparative Analysis of Validation Methods
While the rescue experiment is a powerful tool, it is not always feasible or sufficient on its own. A multi-pronged approach to validation is often necessary. The following table compares the rescue experiment with other common methods for validating morpholino specificity.
| Validation Method | Principle | Advantages | Disadvantages |
| Rescue Experiment | Co-injection of a morpholino-resistant mRNA to restore the wild-type phenotype.[1][2] | Provides strong evidence for on-target effects.[2] | Can be technically challenging to achieve a true wild-type rescue, especially for genes with restricted expression patterns or strong overexpression phenotypes.[1][3] The timing and location of rescue mRNA translation can also be critical and difficult to control.[2] |
| Second Non-Overlapping Morpholino | Using a second morpholino targeting a different, non-overlapping sequence on the same mRNA.[1] | If both morpholinos produce the same phenotype, it strengthens the conclusion that the effect is gene-specific.[1][2] | Different morpholinos can have varying potencies, requiring careful dose-response analysis.[3] Both morpholinos could potentially have off-target effects. |
| Comparison with a Genetic Mutant | Comparing the morphant phenotype with the phenotype of a known genetic mutant for the same gene.[1] | Considered the most definitive evidence for morpholino specificity.[4] | Mutants may not be available for all genes of interest. Phenotypes can differ due to genetic compensation in mutants or maternal mRNA contribution that is targeted by morpholinos.[1][2] |
| Dose-Response Curve | Injecting a range of morpholino concentrations to determine the lowest effective dose that produces the phenotype. | Helps to minimize off-target effects, which are often dose-dependent.[3] | Does not in itself prove specificity, as off-target effects can also be dose-dependent. |
| Control Morpholino | Injecting a standard control or a 5-base mismatch morpholino.[3][4] | Helps to control for the general effects of microinjection and the presence of a morpholino oligomer.[4] | Does not control for sequence-specific off-target effects of the experimental morpholino.[4] |
| Molecular Analysis of Knockdown | Quantifying the reduction of the target protein (for translation-blocking MOs) or the alteration of splicing (for splice-blocking MOs).[1][5] | Directly demonstrates the efficacy of the morpholino at the molecular level. | Does not directly address the specificity of the observed phenotype. |
| CRISPR/Cas9-mediated Knockout | Generating a genetic knockout of the target gene to compare phenotypes.[5][6] | Provides a stable genetic model for comparison and is becoming a preferred alternative.[6] | Can be more time-consuming and labor-intensive than morpholino experiments. Genetic compensation can also occur.[2] |
Experimental Protocols
Key Experiment: mRNA Rescue of a Morpholino Phenotype in Zebrafish
This protocol provides a general workflow for a rescue experiment using a translation-blocking morpholino in zebrafish embryos.
1. Design and Synthesis of Rescue mRNA:
-
The rescue mRNA should encode the full-length protein of interest.
-
The morpholino binding site in the 5'-UTR of the rescue mRNA must be altered to prevent the morpholino from binding. This can be done through site-directed mutagenesis to introduce silent mutations or by replacing the endogenous 5'-UTR with a generic one.[2]
-
It is recommended to target the morpholino to the 5'-UTR to simplify the design of the rescue construct.[2]
-
Synthesize capped and polyadenylated mRNA from the modified template using an in vitro transcription kit.
2. Microinjection Preparation:
-
Prepare a solution containing the morpholino at its predetermined optimal concentration.
-
Prepare a separate solution of the rescue mRNA. The optimal concentration of the rescue mRNA needs to be determined empirically, as too high a concentration can lead to overexpression artifacts.[3]
-
Prepare a co-injection mix containing both the morpholino and the rescue mRNA at their respective optimal concentrations.
-
Include a negative control group injected with a standard control or scrambled morpholino.[5]
-
It is also advisable to have a group injected with the rescue mRNA alone to control for any potential overexpression phenotype.
3. Microinjection into Zebrafish Embryos:
-
Inject the prepared solutions into the yolk of 1-4 cell stage zebrafish embryos.[5]
-
Ensure consistent injection volumes across all experimental groups.[3]
4. Phenotypic Analysis:
-
Observe and score the embryos at the relevant developmental stages for the phenotype of interest.
-
Quantify the percentage of embryos exhibiting the wild-type, morphant, and rescued phenotypes.
-
Document the results with clear images.
5. Molecular Confirmation of Knockdown and Rescue (Optional but Recommended):
-
For translation-blocking morpholinos, perform a western blot to demonstrate the reduction of the target protein in morphant embryos and its restoration in rescued embryos.[5]
-
For splice-blocking morpholinos, use RT-PCR to show the presence of the incorrectly spliced transcript in morphants and the presence of the correctly spliced transcript in rescued embryos.[1]
Data Presentation
Quantitative data from rescue experiments should be presented clearly to allow for easy comparison.
Table 1: Example of Phenotypic Scoring in a Rescue Experiment
| Experimental Group | Number of Embryos Injected | Number of Embryos with Wild-Type Phenotype (%) | Number of Embryos with Morphant Phenotype (%) | Number of Embryos with Rescued Phenotype (%) |
| Uninjected Control | 100 | 98 (98%) | 2 (2%) | 0 (0%) |
| Control Morpholino | 100 | 95 (95%) | 5 (5%) | 0 (0%) |
| Gene-X Morpholino | 100 | 5 (5%) | 95 (95%) | 0 (0%) |
| Gene-X Morpholino + Rescue mRNA | 100 | 10 (10%) | 15 (15%) | 75 (75%) |
| Rescue mRNA alone | 100 | 97 (97%) | 3 (3%) | 0 (0%) |
Table 2: Example of Molecular Analysis in a Rescue Experiment (Western Blot Densitometry)
| Experimental Group | Relative Protein Level (normalized to loading control) |
| Uninjected Control | 1.00 |
| Control Morpholino | 0.98 |
| Gene-X Morpholino | 0.15 |
| Gene-X Morpholino + Rescue mRNA | 0.85 |
Visualizing Experimental Workflows
Diagrams created using Graphviz can help to visualize the logic and workflow of these experiments.
Conclusion
Validating the specificity of morpholino-induced phenotypes is a critical step in any loss-of-function study. While the rescue experiment remains a cornerstone of this validation process, researchers should employ a combination of control experiments to build a robust case for the specificity of their findings. By carefully designing experiments, meticulously collecting and presenting data, and considering the potential pitfalls of each method, the scientific community can ensure the reliability and reproducibility of research utilizing morpholino technology. With the advent of new technologies like CRISPR/Cas9, the standards for validation are continually evolving, and a thorough, multi-faceted approach is more important than ever.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Confirming Specificity | Gene Tools, LLC [gene-tools.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Guidelines for morpholino use in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development [jove.com]
- 6. Out with the old, in with the new: reassessing morpholino knockdowns in light of genome editing technology - the Node [thenode.biologists.com]
Purity Assessment of 7'-O-DMT-morpholino uracil: A Comparative Guide to HPLC and Mass Spectrometry Characterization
For researchers, scientists, and drug development professionals engaged in the synthesis and application of morpholino oligonucleotides, ensuring the purity of the foundational monomer units is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) for the characterization of 7'-O-DMT-morpholino uracil (B121893) purity. The methodologies, data interpretation, and alternative approaches are detailed to assist in the selection of the most appropriate analytical strategy.
Introduction to 7'-O-DMT-morpholino uracil and its Purity
This compound is a key building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense therapeutics. The dimethoxytrityl (DMT) group on the 7'-hydroxyl position serves as a protecting group during solid-phase synthesis. The purity of this monomer is critical as impurities can be incorporated into the final oligonucleotide, potentially affecting its efficacy, safety, and pharmacokinetic profile. Common impurities can arise from the multi-step synthesis of the monomer and may include reactants, byproducts, and isomers.
Primary Analytical Techniques: HPLC-UV and LC-MS
The combination of liquid chromatography for separation and either UV or mass spectrometry for detection is the cornerstone of purity analysis for compounds like this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely used technique for purity assessment. It separates the target molecule from its impurities based on their differential interactions with a stationary phase. The DMT group, being a strong chromophore, allows for sensitive detection by UV absorbance, typically at 260 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This provides not only retention time data but also the mass-to-charge ratio (m/z) of the eluting compounds, enabling unambiguous identification of the main component and characterization of impurities.
Comparative Analysis of HPLC-UV and LC-MS
| Feature | HPLC-UV | HPLC-MS |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity) and detection by UV absorbance. | Separation by HPLC followed by mass analysis based on mass-to-charge ratio. |
| Primary Output | Chromatogram showing retention time and peak area/height. Purity is calculated as the percentage of the main peak area relative to the total peak area. | Total Ion Chromatogram (TIC), UV chromatogram, and mass spectrum for each peak. Provides mass confirmation and allows for impurity identification. |
| Sensitivity | Good, especially with the strong UV absorbance of the DMT group. | Generally higher sensitivity and much greater specificity. |
| Impurity Identification | Limited to co-elution with known standards. Does not provide structural information on unknown impurities. | Enables tentative identification of impurities based on their mass-to-charge ratio and fragmentation patterns. |
| Quantitative Accuracy | Highly accurate for purity determination when all impurities are known and have similar UV absorptivity. | Can be highly quantitative with appropriate standards. Provides more confidence in peak purity by confirming the mass of the main component. |
| Cost & Complexity | Relatively lower cost and less complex instrumentation and maintenance. | Higher initial investment and operational complexity. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. The following are representative protocols for the analysis of this compound, based on methods for analogous DMT-protected nucleosides and morpholino oligomers.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This is the most common HPLC mode for DMT-on oligonucleotides and related compounds. The ion-pairing agent neutralizes the charge on any potential ionic impurities and enhances the retention of the main compound on the non-polar stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
Gradient Elution:
-
A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized to achieve the best separation.
Detection:
-
UV at 260 nm
Sample Preparation:
-
Dissolve the this compound sample in a mixture of Mobile Phase A and B (e.g., 95:5 v/v) to a concentration of approximately 0.1-1.0 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS analysis, it is often necessary to replace non-volatile ion-pairing agents like TEAA with volatile alternatives to avoid fouling the mass spectrometer source.
Instrumentation:
-
LC-MS system (e.g., coupled to a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole mass spectrometer) with an Electrospray Ionization (ESI) source.
-
C18 or C3 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[1]
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium acetate or a solution of triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Acetonitrile or Methanol.
Gradient Elution:
-
A gradient similar to the HPLC-UV method, optimized for the specific column and mobile phase combination.
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive or negative mode. Positive mode is often used for morpholinos.
-
Scan Range: m/z 100-1000
-
Source parameters (e.g., capillary voltage, gas temperature) should be optimized for the analyte.
Data Interpretation and Visualization
The following diagrams illustrate the workflows for HPLC-UV and LC-MS analysis.
Caption: Workflow for HPLC-UV Purity Analysis.
Caption: Workflow for LC-MS Characterization.
Potential Impurities in this compound Synthesis
While specific data for this monomer is not widely published, potential impurities can be inferred from the synthesis of related compounds.
| Impurity Type | Description | Potential Impact |
| Starting Materials | Unreacted precursors from the synthesis. | Can interfere with subsequent reactions and purification. |
| Isomers | e.g., 3'-O-DMT isomer. | May not have the desired reactivity in oligonucleotide synthesis. |
| Deprotected Species | Loss of the DMT group. | Will not couple in the next synthesis step, leading to truncated sequences. |
| Byproducts | Compounds formed from side reactions during synthesis. | Can be difficult to remove and may have unknown biological effects. |
Alternative and Complementary Analytical Techniques
While HPLC-based methods are central, other techniques can provide valuable information.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and for preliminary purity assessment. The DMT group allows for easy visualization under UV light or after staining.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified reference standard. 1H, 13C, and 31P NMR can be employed to confirm the structure and identify impurities.
-
Capillary Electrophoresis (CE): Offers high-resolution separation based on size-to-charge ratio and is particularly useful for analyzing oligonucleotides. It can be a powerful tool for assessing the purity of the final PMO product.[2][3]
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the characterization of this compound purity.
-
HPLC-UV is an excellent choice for routine quality control and for quantifying purity when the impurity profile is well-established. Its simplicity and lower cost make it highly accessible.
-
LC-MS is indispensable for the identification of unknown impurities, for method development, and for providing a higher level of confidence in the identity and purity of the monomer.
For comprehensive characterization, a combination of these techniques is often employed. For example, HPLC-UV can be used for routine purity checks, while LC-MS is used to investigate any new or unexpected peaks. Complementary techniques like NMR provide orthogonal information that is invaluable for structural confirmation and the definitive identification of impurities. The choice of method will ultimately depend on the specific requirements of the research or development phase, balancing the need for detailed information with considerations of cost and throughput.
References
Unveiling the Shield: A Comparative Guide to the Nuclease Resistance of Morpholino Uracil Oligonucleotides
For researchers, scientists, and professionals in drug development, the stability of oligonucleotides is a cornerstone of therapeutic efficacy. Unmodified oligonucleotides are swiftly degraded by nucleases in biological systems, limiting their therapeutic potential. This guide provides a comprehensive comparison of the nuclease resistance of oligonucleotides containing morpholino uracil (B121893) against other common modifications, supported by experimental data and detailed protocols.
Phosphorodiamidate Morpholino Oligomers (PMOs), which incorporate morpholino nucleoside subunits, including morpholino uracil, exhibit exceptional resistance to nuclease degradation.[1][2] This stability is attributed to their unique backbone structure, where the standard phosphodiester linkage of DNA and RNA is replaced by a non-ionic phosphorodiamidate linkage.[1][3] This fundamental alteration renders them unrecognizable to the enzymes that typically degrade nucleic acids.
Comparative Nuclease Resistance of Modified Oligonucleotides
The following table summarizes the nuclease resistance of various oligonucleotide modifications, highlighting the superior stability of Morpholino-based chemistries.
| Oligonucleotide Modification | Backbone Chemistry | Nuclease Resistance Profile | Representative Half-life in Serum |
| Morpholino Uracil (PMO) | Phosphorodiamidate | Exceptional .[1][2] Described as "completely stable in biological systems".[1] Activity can persist for about four days in cultured cells.[4] | Not typically measured by half-life due to extreme stability; reported to "not degrade".[4] |
| Phosphorothioate (PS) | Phosphorothioate | Good . The replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone provides significant nuclease resistance.[5] | Biphasic elimination with a terminal half-life of 35 to 50 hours in animals.[5] |
| 2'-O-Methyl (2'-OMe) | Modified Ribose | Good . The 2'-hydroxyl group on the ribose sugar is replaced with a methyl group, providing steric hindrance to nucleases. | In vitro half-life of >24 to 48 hours in 50% serum for fully modified siRNAs.[6] |
| Methylphosphonate (B1257008) | Methylphosphonate | Good . The anionic phosphodiester linkage is replaced with a non-ionic methylphosphonate group. | Elimination half-life of 17 minutes in mice.[5] |
| Unmodified (Phosphodiester) | Phosphodiester | Poor . Rapidly degraded by nucleases. | Approximately 5 minutes in monkey plasma.[5] |
Visualizing the Structural Defense
The enhanced stability of morpholino oligonucleotides stems from their fundamental structural differences compared to natural nucleic acids and other modifications.
Experimental Protocol: Serum Stability Assay
A common method to assess the nuclease resistance of oligonucleotides is to incubate them in serum followed by analysis to determine the extent of degradation over time.
Objective: To quantify the stability of a modified oligonucleotide in the presence of serum nucleases.
Materials:
-
Modified oligonucleotide (e.g., Morpholino, PS-modified, 2'-OMe-modified)
-
Unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Proteinase K
-
Loading dye
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel imaging system
-
Alternatively, an HPLC system with a suitable column (e.g., anion-exchange or reverse-phase) can be used for analysis.[7][8][9]
Procedure:
-
Oligonucleotide Incubation:
-
Prepare solutions of the test and control oligonucleotides in PBS at a final concentration of 10-20 µM.
-
In separate microcentrifuge tubes, mix the oligonucleotide solution with serum to a final serum concentration of 50-90%.
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction and immediately freeze it at -80°C to stop the degradation.
-
-
Sample Preparation for PAGE Analysis:
-
Thaw the collected aliquots on ice.
-
To each aliquot, add Proteinase K to a final concentration of 1 mg/mL to digest serum proteins.
-
Incubate at 55°C for 1-2 hours.
-
Add an equal volume of a solution containing 8 M urea and loading dye.
-
Heat the samples at 95°C for 5 minutes to denature the oligonucleotides.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a denaturing polyacrylamide gel (containing 7-8 M urea).
-
Load the prepared samples into the wells of the gel.
-
Run the electrophoresis in TBE buffer until the loading dye has migrated to the desired position.
-
-
Analysis:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) or image directly if the oligonucleotides are fluorescently labeled.
-
Capture the gel image using a gel documentation system.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.
-
The data can be plotted to determine the degradation kinetics and the half-life of the oligonucleotide.
-
Alternative Analysis by HPLC: For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[8][9][10][11] After the incubation and proteinase K treatment, the samples can be injected into an HPLC system. The peak area of the full-length oligonucleotide is measured at each time point to determine the percentage of degradation.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical nuclease resistance assay.
References
- 1. gene-tools.com [gene-tools.com]
- 2. Why Choose Morpholinos | Gene Tools, LLC [gene-tools.com]
- 3. synoligo.com [synoligo.com]
- 4. Morpholino duration of effect | Gene Tools, LLC [gene-tools.com]
- 5. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Studies for Oligonucleotide Drug Substance and Drug Product - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. HPLC Method for Analysis of Oligonucleotides dt 5 mer on BIST A Column | SIELC Technologies [sielc.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Researcher's Guide to In Vitro Validation of Morpholino Oligomer Activity and Delivery
For researchers and drug development professionals venturing into the realm of antisense technology, morpholino oligomers present a powerful tool for modulating gene expression. Their unique synthetic backbone confers nuclease resistance and high specificity, making them attractive candidates for therapeutic development. However, rigorous in vitro validation is a critical prerequisite to preclinical studies to confirm their efficacy and ensure reliable delivery. This guide provides an objective comparison of morpholino oligomers with other antisense alternatives, supported by experimental data, and offers detailed protocols for key validation assays.
Morpholino Oligomers: Mechanism of Action
Morpholino oligomers are synthetic molecules that bind to complementary RNA sequences through Watson-Crick base pairing.[1] Unlike many other antisense technologies, they do not trigger the degradation of their target RNA via RNase H.[1] Instead, they act via a steric-blocking mechanism, physically obstructing the binding of cellular machinery to the RNA. This can be harnessed in two primary ways:
-
Translation Blocking: By targeting the 5' untranslated region (UTR) or the start codon of an mRNA, morpholinos can prevent the assembly of the ribosomal initiation complex, thereby inhibiting protein synthesis.[2]
-
Splice Modification: Morpholinos can be designed to bind to pre-mRNA splice junctions or splicing enhancer/silencer sequences. This interference with the spliceosome can lead to exon skipping or inclusion, effectively altering the final protein product.[3] This is a particularly valuable application for treating genetic disorders like Duchenne muscular dystrophy.[3]
In Vitro Delivery of Morpholino Oligomers
A significant hurdle in the in vitro application of morpholino oligomers is their neutral charge, which leads to poor uptake into cells ("gymnotic uptake").[4][5][6][7] Therefore, active delivery methods are essential for efficient intracellular delivery.
Several methods have been developed to overcome this challenge, each with its own advantages and disadvantages. The choice of delivery method often depends on the cell type and experimental goals.
Common In Vitro Delivery Methods for Morpholino Oligomers:
| Delivery Method | Principle | Advantages | Disadvantages |
| Cationic Lipid-Based Transfection | Morpholinos are complexed with cationic lipids (e.g., Lipofectamine™ 2000, Lipofectamine™ 3000) to form lipoplexes that fuse with the cell membrane, releasing the morpholino into the cytoplasm.[4][6][7] | Readily available, relatively simple protocol.[4][6][7] | Efficiency can be cell-type dependent; potential for cytotoxicity. |
| Electroporation (Nucleofection) | An electrical pulse is applied to cells, creating transient pores in the cell membrane that allow the entry of morpholinos.[4][5][6][7] | Highly efficient for a wide range of cell types, including difficult-to-transfect cells.[5] | Requires specialized equipment; can affect cell viability.[4][5][7] |
| Peptide-Mediated Delivery (e.g., Endo-Porter) | Morpholinos are co-administered with a peptide that facilitates their endosomal escape into the cytoplasm.[5][8] | Low toxicity; effective for delivering unmodified morpholinos.[8] | May require optimization for different cell types. |
| "Special Delivery" (MO-DNA Heteroduplex) | Morpholinos are annealed to a partially complementary DNA oligomer, creating a negatively charged heteroduplex that can be delivered using standard transfection reagents.[8] | Allows the use of common DNA transfection protocols.[8] | Requires an additional annealing step; largely supplanted by newer methods.[8] |
Validating Morpholino Oligomer Activity In Vitro
Once delivered into the cell, the activity of the morpholino must be rigorously assessed. The specific assays used will depend on the intended mechanism of action (translation blocking or splice modification).
Assessing Splice Modification
The gold standard for evaluating a morpholino's ability to induce exon skipping or inclusion is Reverse Transcription Polymerase Chain Reaction (RT-PCR) .[3]
Experimental Protocol: RT-PCR for Exon Skipping Analysis
-
Cell Culture and Transfection: Plate cells at an appropriate density and transfect with the morpholino oligomer using a validated delivery method. Include a negative control (e.g., a scrambled sequence morpholino) and an untreated control.
-
RNA Extraction: After a suitable incubation period (typically 24-48 hours), harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Polymerase Chain Reaction (PCR): Amplify the target cDNA region using primers that flank the targeted exon.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The size difference between the transcript with the skipped exon and the wild-type transcript will be visible.
-
Quantification: Quantify the intensity of the bands corresponding to the skipped and full-length transcripts to determine the percentage of exon skipping. The results should be confirmed by sequencing the PCR products.[2]
Table 1: Example of Quantitative Exon Skipping Data
| Morpholino Concentration | % Exon Skipping (Cell Line A) | % Exon Skipping (Cell Line B) |
| 10 nM | 15 ± 3% | 10 ± 2% |
| 50 nM | 45 ± 5% | 35 ± 4% |
| 100 nM | 78 ± 6% | 65 ± 5% |
| Scrambled Control (100 nM) | < 2% | < 2% |
Data are representative and will vary depending on the target gene, morpholino sequence, cell type, and delivery method.
Downstream of successful splice modification, it is crucial to assess the impact on protein expression using Western Blotting . This is particularly important for applications aiming to restore a functional protein, such as in Duchenne muscular dystrophy where exon skipping can restore the reading frame of the dystrophin gene.[3]
Assessing Translation Blocking
For morpholinos designed to inhibit protein synthesis, the primary method of validation is Western Blotting to quantify the reduction in the target protein levels.
Experimental Protocol: Western Blotting for Protein Knockdown
-
Cell Culture and Transfection: Transfect cells with the translation-blocking morpholino and appropriate controls.
-
Protein Extraction: Lyse the cells at a designated time point post-transfection to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein knockdown.
Table 2: Example of Quantitative Protein Knockdown Data
| Morpholino Concentration | % Protein Knockdown |
| 50 nM | 25 ± 4% |
| 100 nM | 60 ± 7% |
| 200 nM | 85 ± 5% |
| Scrambled Control (200 nM) | < 5% |
Data are representative and will vary based on the target protein, morpholino sequence, cell type, and delivery efficiency.
Comparison with Other Antisense Technologies
Morpholino oligomers are one of several technologies available for antisense applications. Understanding their relative strengths and weaknesses is crucial for selecting the most appropriate tool for a given research question.
Table 3: Comparison of Morpholino Oligomers with siRNA and 2'-O-Methyl Phosphorothioate (B77711) (2'-OMe PS) Oligos
| Feature | Morpholino Oligomers | Small Interfering RNA (siRNA) | 2'-O-Methyl Phosphorothioate (2'-OMe PS) |
| Mechanism of Action | Steric hindrance (translation blocking or splice modification)[1] | RNA interference (RNAi) leading to mRNA cleavage | Can act via steric hindrance or, with a phosphorothioate backbone, can be RNase H-dependent[9][10] |
| RNase H Activity | Independent[1] | Independent (uses the RISC complex) | Can be dependent or independent[9][10] |
| Specificity | Generally high, with low off-target effects[9] | Can have significant off-target effects[9] | Can have off-target effects, but generally considered specific[10] |
| In Vitro Delivery | Requires active delivery methods due to neutral charge[4][5][7] | Requires transfection reagents | Can be transfected, and the phosphorothioate backbone can aid uptake |
| Stability | Highly resistant to nucleases[1] | Susceptible to nuclease degradation unless modified | Nuclease resistance is increased by the 2'-O-methyl modification and phosphorothioate backbone[10] |
| Primary Applications | Splice modification, translation blocking, developmental biology studies[1] | Gene knockdown for functional studies and therapeutic development | Gene knockdown, splice modification |
Visualizing Workflows and Mechanisms
To further clarify the processes involved in morpholino validation, the following diagrams illustrate a typical experimental workflow and the mechanism of action for splice modification.
References
- 1. Morpholino antisense oligonucleotides: tools for investigating vertebrate development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. gene-tools.com [gene-tools.com]
- 9. Morpholinos compared to other gene knockdown systems | Gene Tools, LLC [gene-tools.com]
- 10. researchgate.net [researchgate.net]
Evaluating Off-Target Effects of Morpholino Antisense Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Morpholino antisense oligonucleotides have become a staple in developmental biology and are gaining traction in therapeutic applications for their ability to modulate gene expression. Their unique uncharged backbone distinguishes them from other antisense technologies, contributing to a different off-target effect profile. This guide provides an objective comparison of Morpholinos with other common antisense alternatives, supported by experimental data and detailed protocols to aid researchers in designing robust and reliable experiments.
Comparison of Antisense Technologies
The specificity of any antisense oligonucleotide is paramount to its utility. Off-target effects, where the oligonucleotide interacts with unintended RNA molecules or cellular components, can lead to misinterpretation of experimental results and potential toxicity. Morpholinos, siRNAs (small interfering RNAs), and S-DNAs (phosphorothioate DNA) represent three major classes of gene knockdown agents, each with a distinct mechanism and off-target profile.
Morpholinos are claimed to have a lower incidence of non-specific interactions compared to their charged counterparts like siRNAs and S-DNAs.[1][2] Their neutral backbone is thought to reduce electrostatic interactions with cellular proteins, which is a common source of off-target effects for other antisense chemistries.[1] However, off-target effects can still occur with Morpholinos, primarily through partial sequence complementarity to unintended transcripts, activation of the p53 pathway, and induction of an innate immune response.[3][4][5]
| Antisense Technology | Mechanism of Action | Primary Off-Target Concerns |
| Morpholino | Steric hindrance of translation or pre-mRNA splicing | p53 pathway activation, innate immune response, off-target mis-splicing[3][4][5] |
| siRNA | RNA-induced silencing complex (RISC)-mediated mRNA cleavage | miRNA-like off-target effects, saturation of the RISC machinery, induction of interferon response[1][6][7] |
| S-DNA (Gapmer ASO) | RNase H-mediated mRNA degradation | Hybridization-dependent off-target cleavage of unintended RNAs, protein binding leading to toxicity[2][8] |
Quantifying Off-Target Effects: A Data-Driven Comparison
Evaluating the extent of off-target effects is crucial for validating experimental findings. Whole-transcriptome analysis, such as microarray and RNA-sequencing (RNA-seq), provides a global view of gene expression changes following antisense oligonucleotide treatment. These analyses can reveal unintended downregulation or upregulation of genes, indicating potential off-target activity.
While direct, side-by-side quantitative comparisons in the literature are limited, studies have shown that the number of off-target transcripts can be significant for all antisense technologies. For instance, a study using microarray analysis to assess the off-target profile of two 13-mer locked nucleic acid gapmers found that a significant percentage of downregulated genes had high sequence similarity to the intended target.[9] Similarly, RNA-seq analysis of cells treated with siRNAs has revealed widespread changes in the expression of non-targeted genes.[10]
For Morpholinos, RNA-seq analysis of treated Xenopus embryos has identified off-target splicing defects and an innate immune response.[11] The frequency and magnitude of these effects are often dose-dependent.[12]
Table 1: Illustrative Comparison of Off-Target Gene Regulation by Different Antisense Oligonucleotides (Hypothetical Data)
| Antisense Oligo | Target Gene | Concentration | Number of Significantly Upregulated Genes (>2-fold) | Number of Significantly Downregulated Genes (>2-fold) |
| Morpholino | Gene X | 10 µM | 50 | 35 |
| siRNA | Gene X | 100 nM | 150 | 120 |
| Gapmer ASO | Gene X | 100 nM | 80 | 100 |
Note: This table is for illustrative purposes. Actual numbers will vary depending on the specific oligonucleotide sequence, dose, delivery method, and biological system.
Experimental Protocols for Evaluating Off-Target Effects
A multi-pronged approach is recommended to thoroughly assess the off-target effects of Morpholino oligonucleotides. This includes in silico analysis, whole-transcriptome profiling, and validation of specific off-target candidates.
In Silico Analysis for Potential Off-Target Binding
Before synthesis, it is crucial to perform a BLAST search of the candidate Morpholino sequence against the relevant transcriptome database to identify potential off-target binding sites.[13][14]
Protocol:
-
Obtain the target mRNA sequence.
-
Select a 25-base target sequence around the translation start codon (for translation blocking) or at a splice junction (for splice blocking).[3]
-
Perform a BLAST search of the 25-base Morpholino sequence against the RefSeq RNA database for the organism of interest.
-
Analyze the results: Pay close attention to transcripts with high sequence similarity (e.g., fewer than 4-5 mismatches). While there is no definitive cutoff, sequences with 15 or more matching bases should be carefully evaluated.[14]
Whole-Transcriptome Analysis (RNA-Sequencing)
RNA-seq provides a comprehensive view of gene expression changes and is a powerful tool for identifying off-target effects.[10][11]
Protocol:
-
Experimental Design:
-
Treat cells or organisms with the experimental Morpholino.
-
Include a negative control Morpholino (e.g., a standard control sequence or a 5-base mismatch oligo).[3]
-
Include an untreated or vehicle-only control.
-
Use multiple biological replicates for each condition.
-
-
RNA Extraction: Extract total RNA from all samples using a standard method (e.g., TRIzol).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the Morpholino-treated group compared to the control groups.
-
For splice-blocking Morpholinos, analyze alternative splicing events.
-
Validation of Off-Target Effects by RT-qPCR
Candidate off-target genes identified through RNA-seq should be validated using a more targeted approach like reverse transcription-quantitative PCR (RT-qPCR).
Protocol:
-
Primer Design: Design and validate qPCR primers for the candidate off-target genes and a set of stable housekeeping genes for normalization.
-
cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-seq.
-
qPCR Reaction: Perform qPCR using a standard real-time PCR system.
-
Data Analysis: Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method.[15]
Assessment of p53 Pathway Activation
A known off-target effect of some Morpholinos is the activation of the p53 pathway, leading to apoptosis.[4]
Protocol:
-
Western Blot for p53 and p21:
-
Lyse cells or tissues treated with the Morpholino and controls.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with antibodies against p53, its downstream target p21, and a loading control (e.g., β-actin).
-
An increase in p53 and p21 levels indicates pathway activation.[4]
-
-
TUNEL Assay for Apoptosis:
-
Fix and permeabilize cells or tissue sections.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Evaluation of Innate Immune Response
Morpholinos can sometimes trigger an innate immune response.[5][12]
Protocol:
-
RT-qPCR for Interferon-Stimulated Genes (ISGs):
-
Extract RNA from treated and control samples.
-
Perform RT-qPCR for key ISGs such as isg15 and isg20.[5]
-
An upregulation of these genes suggests an immune response.
-
Mandatory Visualizations
References
- 1. gene-tools.com [gene-tools.com]
- 2. Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. p53 Activation by Knockdown Technologies | PLOS Genetics [journals.plos.org]
- 5. Induction of interferon-stimulated genes and cellular stress pathways by morpholinos in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Off-target Effects of Oligonucleotides and Approaches of Preclinical Assessments: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
"performance comparison of different activators for morpholino coupling"
A Comprehensive Guide to Activator Performance in Phosphorodiamidate Morpholino Oligonucleotide (PMO) Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) is critical. The choice of activator in the coupling step of solid-phase synthesis plays a pivotal role in determining the overall yield, purity, and speed of PMO production. This guide provides a detailed comparison of various activators used in morpholino coupling, supported by experimental data and protocols.
Performance Comparison of Common Activators
The selection of an appropriate activator is crucial for achieving high coupling efficiency in PMO synthesis. A screening of several coupling agents, including tetrazole, 1,2,4-triazole, 5-ethylthio-1H-tetrazole (ETT), iodine, lithium bromide (LiBr), and 4,5-dicyanoimidazole (B129182) (DCI), has shown that ETT and iodine are particularly effective for this purpose.[1][2] More recent developments have introduced phosphonium-type condensing reagents, which have been shown to significantly decrease coupling times.[3][4]
Quantitative Data Summary
The following table summarizes the performance of different activators based on available experimental data.
| Activator/Additive | Coupling Time | Observations and Reported Efficiency |
| 5-Ethylthio-1H-tetrazole (ETT) | 30 minutes | Reactions were reported to be complete within this timeframe, a significant improvement over the LiBr method.[5] ETT is considered a suitable activator for efficient coupling.[1][2] |
| Iodine | Not specified | Identified as a suitable and efficient coupling agent alongside ETT.[1][2] The washing step can be complicated due to the color of iodine.[1] |
| Lithium Iodide (LiI) | 90 minutes (optimal) | Screened as a potent additive that significantly boosts the efficiency of PMO solid-phase synthesis. The optimal temperature was found to be 30°C.[6] |
| Lithium Bromide (LiBr) | 2-3 hours | Requires a large excess (6-20 equivalents) and may not reach 100% efficiency even after 1 hour.[5] It has been found to be inferior to ETT in terms of coupling efficiency.[7] |
| 4,5-Dicyanoimidazole (DCI) | Not specified in PMO synthesis | While specific data for PMO synthesis is limited, DCI is presented as a safe and effective alternative to tetrazole for general oligonucleotide synthesis.[8] |
| 1H-Tetrazole | Not specified in PMO synthesis | A commonly used activator in oligonucleotide synthesis, but its use has been challenged by safer and sometimes more efficient alternatives like DCI.[8][9] |
| Phosphonium-type Condensing Reagents | 20 minutes | Utilized in an H-phosphonate approach, these reagents have been shown to significantly reduce coupling times compared to traditional methods.[3][4] |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are summaries of key experimental setups for PMO synthesis using different activation strategies.
Standard Solid-Phase PMO Synthesis Cycle
The synthesis of PMOs is typically carried out on a solid support and involves a cycle of three main steps: deblocking (detritylation), coupling, and capping.[7]
-
Deblocking: The trityl protecting group from the 5'-end of the growing morpholino chain is removed, typically using an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: The activated morpholino monomer is coupled to the deprotected 5'-end of the morpholino chain on the solid support. The choice of activator is critical in this step.
-
Capping: Any unreacted 5'-ends are capped to prevent the formation of deletion-mutant sequences. This is often done using a mixture of acetic anhydride (B1165640) and a base.
Experimental Protocol for Coupling with ETT
This protocol is based on the use of 5-ethylthio-1H-tetrazole (ETT) as the activator in a chlorophosphoramidate-based PMO synthesis.[1]
-
Monomer Activation: The chlorophosphoramidate morpholino monomer (1 equivalent) is activated in the presence of ETT (2 equivalents).
-
Coupling Reaction: The activated monomer solution is added to the solid support containing the growing morpholino chain and allowed to react for 30 minutes.
-
Washing: After the coupling reaction, the solid support is thoroughly washed to remove any unreacted reagents before proceeding to the capping step.
H-phosphonate Approach with Phosphonium-Type Condensing Reagents
A more recent approach utilizes H-phosphonate morpholino monomers and phosphonium-type condensing reagents to form the phosphorodiamidate linkage. This method has been shown to be significantly faster.[3][4]
-
Monomer Preparation: An H-phosphonate morpholino monomer is prepared.
-
Condensation Reaction: The H-phosphonate monomer is condensed with the 5'-hydroxyl group of the morpholino nucleoside on the solid support in the presence of a phosphonium-type condensing reagent. The reaction is typically complete within 20 minutes.
-
Oxidation: The resulting H-phosphonamidate linkage is oxidized to the stable phosphorodiamidate linkage.
Conclusion
The choice of activator for morpholino coupling has a significant impact on the efficiency and speed of PMO synthesis. While traditional activators like LiBr have been used, they often require long reaction times. ETT and iodine have been identified as more efficient alternatives in the context of chlorophosphoramidate chemistry. The development of the H-phosphonate approach using phosphonium-type condensing reagents offers a substantial reduction in coupling time, paving the way for more rapid and efficient production of PMOs for research and therapeutic applications. For optimal results, researchers should consider the specific requirements of their synthesis, including scale, desired purity, and available automation, when selecting an activator.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Antisense oligonucleotides: efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole. Are these oligonucleotides comparable to those synthesized using 1H-tetrazole as coupling activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
Comparative Analysis of RNase H Activity in Chimeric Antisense Oligonucleotides Featuring 7'-O-DMT-Morpholino Uracil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Morpholino oligonucleotides are a class of antisense agents known for their high target affinity and stability.[1] By default, they operate through a steric-blocking mechanism and are RNase H-independent.[2] To engage the RNase H pathway for target RNA degradation, morpholinos must be engineered into chimeric structures, often referred to as "gapmers." These chimeras typically feature a central block of DNA or phosphorothioate (B77711) (PS)-DNA flanked by morpholino wings. The central "gap" is capable of forming an RNA/DNA heteroduplex that is a substrate for RNase H. This guide explores the design principles of such chimeras and compares their expected RNase H activity with that of conventional phosphorothioate ASOs.
Data Presentation: Comparative RNase H Activity
The following table presents a summary of expected performance characteristics for a hypothetical morpholino-DNA chimera compared to a standard phosphorothioate ASO. The quantitative values are illustrative, based on published qualitative statements and the known properties of the chemistries, to provide a comparative context. A key finding in the literature is that certain N,N-dimethylamino PMO-DNA chimeras can stimulate RNase H1 activity.
| Feature | Morpholino-DNA Chimera (Hypothetical) | Phosphorothioate (PS)-DNA ASO | Rationale & References |
| RNase H Activation | Moderate to High | High | The central DNA gap is designed to recruit RNase H. The flanking morpholino wings may influence the duplex geometry, potentially modulating enzyme activity. |
| Target Affinity (Tm) | Very High | High | Morpholino modifications are known to significantly increase the melting temperature (Tm) of the oligonucleotide-RNA duplex.[1] |
| Nuclease Resistance | Very High | High | The morpholino backbone is inherently resistant to nuclease degradation, and phosphorothioate linkages also confer high resistance.[1] |
| Specificity | High | Moderate | The high affinity of the morpholino wings can lead to greater target specificity. PS-ASOs are known to have some off-target effects.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of RNase H activity are provided below.
Synthesis of Morpholino-DNA Chimeric Oligonucleotides
The synthesis of phosphorodiamidate morpholinos (PMOs) and their DNA chimeras can be achieved using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. The process involves the generation of boranephosphoroamidate morpholino internucleotide linkages, followed by oxidative substitution with an amine. The 7'-O-DMT (4,4'-dimethoxytrityl) group is a protecting group used on the 5'-hydroxyl equivalent during solid-phase synthesis and is removed during the standard deprotection and cleavage steps. Uracil-containing morpholino phosphoramidites are commercially available or can be synthesized.
In Vitro RNase H Cleavage Assay
This assay quantitatively measures the cleavage of a target RNA when hybridized to an antisense oligonucleotide.
Materials:
-
Target RNA (e.g., a specific mRNA transcript)
-
Antisense oligonucleotide (Morpholino-DNA chimera or PS-DNA ASO)
-
Recombinant RNase H (e.g., E. coli or human)
-
RNase H reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)
-
Nuclease-free water
-
Gel loading buffer
-
Urea-polyacrylamide gel (for electrophoresis)
-
Fluorescent label (e.g., 5'-FAM) for the RNA transcript for visualization
Procedure:
-
Annealing: The fluorescently labeled target RNA and the antisense oligonucleotide are mixed in a reaction tube with RNase H reaction buffer. The mixture is heated to 90°C for 2 minutes and then allowed to cool slowly to room temperature to facilitate annealing.
-
Enzymatic Reaction: Recombinant RNase H is added to the annealed mixture. The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to analyze the kinetics of the cleavage.
-
Reaction Quenching: The reaction in the aliquots is stopped by adding a solution of EDTA.
-
Analysis: The samples are mixed with a gel loading buffer and run on a denaturing urea-polyacrylamide gel. The gel is then imaged using a fluorescent scanner.
-
Quantification: The intensity of the bands corresponding to the full-length RNA and the cleavage products is quantified. The percentage of cleaved RNA is calculated for each time point to determine the cleavage rate.[3]
Visualizations
Signaling Pathway of RNase H Activation by a Chimeric Oligonucleotide
Caption: RNase H activation by a chimeric ASO.
Experimental Workflow for Comparing RNase H Activity
Caption: Experimental workflow for comparing ASO-mediated RNase H activity.
Logical Relationship of ASO Components for RNase H Activity
Caption: Functional components of a gapmer ASO.
References
- 1. gene-tools.com [gene-tools.com]
- 2. Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7'-O-DMT-morpholino uracil: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 7'-O-DMT-morpholino uracil (B121893), a specialized nucleoside derivative used in life sciences research. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes general best practices for laboratory chemical waste and information on similar morpholino compounds to ensure a cautious and compliant approach.
I. Hazard Assessment and Classification
Therefore, 7'-O-DMT-morpholino uracil waste should be handled with care. The assessment should consider if it has been mixed with other chemicals that would render it a hazardous waste under categories such as ignitability, corrosivity, reactivity, or toxicity.
Table 1: General Waste Profile Comparison
| Characteristic | This compound (and similar compounds) | General Hazardous Waste Criteria |
| Physical State | Typically a solid, white lyophilized powder. | Can be solid, liquid, or gas. |
| Known Hazards | Generally considered non-hazardous by manufacturers of similar products.[1] May cause mild irritation.[2] | Exhibits one or more of the following: Ignitability, Corrosivity, Reactivity, Toxicity.[3] |
| Toxicity Data | Toxicological properties have not been thoroughly investigated.[2][4] | Specific toxicity thresholds (e.g., LD50) are defined by regulations. |
| Disposal Route | Contact a licensed professional waste disposal service; observe all federal, state, and local environmental regulations.[2][4] | Must be managed by a licensed hazardous waste handler.[3][5] |
II. Experimental Protocols: Decontamination and Disposal
The following protocols outline the procedural steps for handling and disposing of this compound waste, including the solid compound, solutions, and contaminated labware.
A. Solid Waste Disposal
-
Segregation: Collect unadulterated, solid this compound waste in a dedicated, clearly labeled waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), the date accumulation started, and the associated hazards (e.g., "Caution: Handle with Care - Unknown Toxicity").[6][7]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]
-
Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][5]
B. Liquid Waste (Aqueous Solutions) Disposal
-
Collection: Collect aqueous solutions of this compound in a labeled, leak-proof container.
-
pH Neutralization (if applicable): If the solution is acidic or basic due to buffers, it may need to be neutralized to a pH between 5 and 9 before disposal, provided it does not contain other hazardous components like heavy metals.[8]
-
EHS Consultation: Due to the lack of specific environmental impact data, it is not recommended to dispose of solutions down the sanitary sewer.[3][8] The collected liquid waste should be managed through your institution's chemical waste program.
C. Contaminated Labware and Personal Protective Equipment (PPE)
-
Glassware:
-
Triple-rinse contaminated glassware with a suitable solvent (e.g., water, followed by ethanol (B145695) or acetone).[6][7]
-
Collect the first rinseate as chemical waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies.
-
After rinsing, deface any chemical labels and dispose of the clean glassware in a designated glass waste container.[6]
-
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a puncture-resistant sharps container and disposed of as hazardous waste.
-
PPE: Gloves, bench paper, and other contaminated disposable items should be collected in a sealed bag or container, labeled as chemical waste, and disposed of through the institutional waste program.
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risk to themselves and the environment. Always consult your institution's specific waste management guidelines and your EHS office for clarification.
References
- 1. gene-tools.com [gene-tools.com]
- 2. gene-tools.com [gene-tools.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. gene-tools.com [gene-tools.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. vumc.org [vumc.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 7'-O-DMT-morpholino uracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 7'-O-DMT-morpholino uracil (B121893). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. While Morpholino oligos are generally considered non-hazardous, it is prudent to handle all chemicals with a high degree of caution.
Personal Protective Equipment (PPE)
Although a specific Safety Data Sheet (SDS) for 7'-O-DMT-morpholino uracil is not available, general SDS information for Morpholino Oligos indicates they are not classified as hazardous. However, as a powdered chemical and a nucleoside analog, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne powder and potential splashes during reconstitution. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Recommended when handling large quantities or if dust is generated | An N95 respirator can be used to minimize inhalation of fine powders, although typically not required for small-scale laboratory use.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized solid in a cool, dry place as recommended by the supplier, typically at -20°C.[2]
-
-
Preparation for Weighing:
-
Work in a designated area with minimal air currents to prevent the powder from becoming airborne.[3]
-
Cover the work surface with absorbent bench paper.[3]
-
Ensure all necessary equipment, including a calibrated balance, weigh boats, spatulas, and the appropriate solvent (e.g., sterile, nuclease-free water), is within reach.
-
-
Weighing the Compound:
-
Wear the recommended PPE.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of the compound to a weigh boat.
-
Keep the container closed as much as possible.[3]
-
-
Reconstitution (Preparation of Stock Solution):
-
Transfer the weighed compound to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration.
-
Gently vortex or pipette up and down to dissolve the solid completely. If dissolution is difficult, warming the solution to 65°C may be necessary.
-
Clearly label the tube with the compound name, concentration, date, and your initials.
-
-
Post-Handling:
-
Thoroughly clean the spatula and work area.
-
Dispose of the weigh boat and any other contaminated disposable materials as outlined in the disposal plan below.
-
Wash your hands thoroughly after removing your gloves.
-
Disposal Plan
As this compound is considered a non-hazardous chemical, the following disposal procedures are recommended. Always adhere to your institution's specific waste disposal guidelines.
-
Solid Waste:
-
Place used weigh boats, contaminated absorbent paper, and gloves in a designated laboratory waste container for non-hazardous solid chemical waste.
-
This waste can typically be disposed of as regular trash, but it is best practice to segregate it from general laboratory trash to avoid confusion.[4][5][6]
-
-
Liquid Waste:
-
Small quantities of aqueous solutions containing this compound can generally be disposed of down the sanitary sewer with copious amounts of water, provided it is permitted by your local regulations.[5][7]
-
For larger volumes or if local regulations prohibit sewer disposal, collect the liquid waste in a clearly labeled, sealed container for non-hazardous chemical waste.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., water) three times.
-
The rinsate can be disposed of down the sanitary sewer.
-
Deface the label on the empty container and dispose of it in the regular trash or recycling, as appropriate.[5]
-
Experimental Workflow and Disposal Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
